molecular formula C17H20 B7767007 4-Pentylbiphenyl CAS No. 69856-10-6

4-Pentylbiphenyl

Cat. No.: B7767007
CAS No.: 69856-10-6
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
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Description

4-Pentylbiphenyl is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentyl-4-phenylbenzene
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InChI

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOTAQBVGAZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064566
Record name 1,1'-Biphenyl, 4-pentyl-
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Molecular Weight

224.34 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7116-96-3, 69856-10-6
Record name 4-Pentyl-1,1′-biphenyl
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 4-pentylbiphenyl
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Record name 4-PENTYLBIPHENYL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylbiphenyl: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pentylbiphenyl, a biphenyl (B1667301) derivative of interest in materials science and as a synthetic intermediate. This document details its chemical structure, physicochemical properties, and a recommended synthetic protocol. All quantitative data is presented in clear, tabular formats for ease of reference. Furthermore, this guide includes a detailed experimental workflow for its synthesis via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic chemistry.

Chemical Structure and Identification

This compound, also known as 4-n-pentylbiphenyl, is an organic compound featuring a biphenyl core substituted with a pentyl group at the 4-position.

IdentifierValue
IUPAC Name 4-pentyl-1,1'-biphenyl
CAS Number 7116-96-3[1]
Molecular Formula C₁₇H₂₀[1]
Molecular Weight 224.34 g/mol [1]
SMILES CCCCCC1=CC=C(C=C1)C2=CC=CC=C2
InChI Key IFUOTAQBVGAZPR-UHFFFAOYSA-N

graph "Chemical_Structure_of_4_Pentylbiphenyl" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for the biphenyl core C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""]; C7 [pos="2.6,1.5!", label=""]; C8 [pos="3.9,0.75!", label=""]; C9 [pos="3.9,-0.75!", label=""]; C10 [pos="2.6,-1.5!", label=""];

// Define nodes for the pentyl group P1 [pos="-2.6,1.5!", label="CH2"]; P2 [pos="-3.9,0.75!", label="CH2"]; P3 [pos="-5.2,1.5!", label="CH2"]; P4 [pos="-6.5,0.75!", label="CH2"]; P5 [pos="-7.8,1.5!", label="CH3"];

// Draw the bonds for the biphenyl core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C5 [label=""];

// Draw the bonds for the pentyl group C2 -- P1 [label=""]; P1 -- P2 [label=""]; P2 -- P3 [label=""]; P3 -- P4 [label=""]; P4 -- P5 [label=""];

// Add labels for the rings benzene1 [label="C", pos="-0.05,0!"]; benzene2 [label="C", pos="2.55,0!"]; }

Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Physical State Liquid at 25 °C-
Boiling Point 167 °C-
Molecular Weight 224.34 g/mol [1]

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 224, which is consistent with its molecular weight.[2] Key fragmentation peaks are observed at m/z values of 167, 166, 165, 152, and 115.[2]

m/zRelative IntensityAssignment
22432.2[M]⁺
167100.0[M - C₄H₉]⁺
1664.4[M - C₄H₁₀]⁺
16511.8[C₁₃H₉]⁺
1527.1[C₁₂H₈]⁺
1151.3[C₉H₇]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching.

Wavenumber (cm⁻¹)Assignment
3026Aromatic C-H stretch
2955, 2926, 2854Aliphatic C-H stretch
1602, 1485Aromatic C=C stretch
1455CH₂ bend
837p-Substituted benzene (B151609) C-H out-of-plane bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ 7.5-7.2 ppm (m, 9H): Aromatic protons of the biphenyl group.

  • δ 2.6 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

  • δ 1.6 ppm (m, 2H): Methylene protons beta to the aromatic ring (-CH₂-CH₂-Ar).

  • δ 1.3 ppm (m, 4H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).

  • δ 0.9 ppm (t, 3H): Methyl protons of the pentyl group (-CH₃).

¹³C NMR (Predicted):

  • δ 142-138 ppm: Quaternary aromatic carbons.

  • δ 129-126 ppm: Aromatic CH carbons.

  • δ 35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

  • δ 31 ppm: Methylene carbons of the pentyl chain.

  • δ 22 ppm: Methylene carbon beta to the methyl group.

  • δ 14 ppm: Methyl carbon (-CH₃).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.

Reaction Scheme

Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar biphenyl compounds.[3]

Materials:

  • Phenylboronic acid

  • 1-Bromo-4-pentylbenzene (B53511)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylboronic acid (1.1 eq), 1-bromo-4-pentylbenzene (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02 eq), also add a ligand such as PPh₃ (0.04 eq). If using Pd(PPh₃)₄ (0.02 eq), no additional ligand is needed.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-pentylbenzene) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane, to obtain pure this compound.

Experimental_Workflow_for_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Reactants: - Phenylboronic acid - 1-Bromo-4-pentylbenzene - Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(OAc)2/PPh3) A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Add Degassed Solvents (e.g., Toluene/Ethanol/Water) C->D E Heat to Reflux (80-100 °C) D->E F Monitor by TLC E->F G Cool to RT F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Remove Solvent I->J K Column Chromatography J->K L Pure this compound K->L

References

An In-depth Technical Guide on the Nematic Phase Transition of 4-Pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nematic phase transition of 4-Pentylbiphenyl, a cornerstone liquid crystal material in research and display technology. Tailored for researchers, scientists, and professionals in drug development, this document details the thermodynamic properties, experimental determination, and molecular underpinnings of this critical material property.

Core Concepts: The Mesophase of this compound

This compound, commonly known as 5CB, is a calamitic (rod-shaped) liquid crystal renowned for its nematic phase at temperatures accessible for a wide range of applications.[1][2][3][4][5] Its molecular structure, consisting of a rigid biphenyl (B1667301) core and a flexible pentyl chain, is key to its liquid crystalline behavior.[2][5] The polar cyano group introduces a significant dipole moment, influencing the intermolecular interactions that drive the formation of the nematic phase.[5] In this phase, the molecules exhibit long-range orientational order, aligning along a common director, while lacking long-range positional order, thus allowing the substance to flow like a liquid.

The thermal journey of 5CB from a solid to an isotropic liquid is marked by distinct phase transitions. As the temperature increases, 5CB transitions from a crystalline solid to a nematic liquid crystal and subsequently to an isotropic liquid.[2][4] The temperatures at which these transitions occur are fundamental parameters for any application.

Quantitative Data: Phase Transition Temperatures

The phase transition temperatures of this compound have been extensively studied and are well-established. The key transitions are the melting point (crystal to nematic) and the clearing point (nematic to isotropic). The following table summarizes the reported values. It is important to note that minor variations in these temperatures can arise from differences in sample purity and experimental conditions.[2]

Phase TransitionTemperature (°C)Temperature (K)
Crystal to Nematic (TKN)~22.5~295.6
Nematic to Isotropic (TNI)~35.0~308.15

Note: These are typical values cited in the literature.[1][2][3][4][5] Some studies have reported a slightly broader range for the nematic to isotropic transition, for instance, between 31.1 °C and 34.4 °C.[6]

Experimental Protocols for Phase Transition Determination

The determination of liquid crystal phase transition temperatures is primarily accomplished through two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate, typically ranging from 0.5 to 20 K/min.[7]

  • Thermal Cycling: The sample is subjected to a controlled temperature program, which usually involves heating the sample to the isotropic phase, followed by a controlled cooling ramp. A second heating run is often performed to ensure thermal history does not affect the results.

  • Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic peaks observed during heating. The enthalpy change (ΔH) associated with each transition can also be calculated from the area of the peaks.

Polarized Optical Microscopy (POM)

POM is a qualitative and quantitative technique that utilizes polarized light to observe the unique optical textures of different liquid crystal phases. The birefringence of the nematic phase makes it optically active under cross-polarizers, while the isotropic phase is dark.

Methodology:

  • Sample Preparation: A small amount of this compound is placed between a microscope slide and a coverslip. The sample is then heated to its isotropic phase to ensure a uniform thin film.

  • Hot Stage Setup: The prepared slide is placed on a hot stage, which allows for precise temperature control and variation.

  • Observation under Polarized Light: The sample is observed through a polarizing microscope with crossed polarizers.

  • Temperature Ramping and Observation: The temperature is slowly increased and decreased across the phase transition points. The transition from the crystalline to the nematic phase is marked by the appearance of a birefringent, often textured, image from a dark field. The transition from the nematic to the isotropic phase is identified by the complete disappearance of birefringence, resulting in a dark field of view. The temperature at which these changes occur is recorded as the transition temperature.

Visualizing the Process and Concepts

To further elucidate the experimental workflow and the relationship between the molecular structure and the nematic phase, the following diagrams are provided.

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pom Polarized Optical Microscopy (POM) dsc_prep Sample Preparation (1-5mg in Al pan) dsc_setup Instrument Setup (Sample & Reference) dsc_prep->dsc_setup dsc_cycle Thermal Cycling (Heating/Cooling Ramps) dsc_setup->dsc_cycle dsc_analysis Data Analysis (Peak Temperature & Enthalpy) dsc_cycle->dsc_analysis end_dsc Result: Transition Temperatures & Enthalpies dsc_analysis->end_dsc pom_prep Sample Preparation (Thin film on slide) pom_setup Hot Stage Mounting pom_prep->pom_setup pom_observe Observation (Crossed Polarizers) pom_setup->pom_observe pom_ramp Temperature Ramping & Texture Observation pom_observe->pom_ramp end_pom Result: Visual Confirmation of Transitions & Textures pom_ramp->end_pom start Start: 5CB Sample start->dsc_prep start->pom_prep

Experimental Workflow for Phase Transition Determination

molecular_structure_to_nematic_phase cluster_structure Molecular Structure of 5CB cluster_interactions Intermolecular Interactions biphenyl Rigid Biphenyl Core van_der_waals Van der Waals Forces biphenyl->van_der_waals Shape Anisotropy pentyl Flexible Pentyl Chain steric Steric Repulsion pentyl->steric cyano Polar Cyano Group dipole_dipole Dipole-Dipole Interactions cyano->dipole_dipole Polarity nematic_phase Nematic Phase (Orientational Order, Positional Disorder) van_der_waals->nematic_phase dipole_dipole->nematic_phase steric->nematic_phase

From Molecular Structure to Nematic Phase

References

Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a nematic liquid crystal that holds a significant place in the history and development of liquid crystal displays (LCDs). First synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash, its room temperature nematic phase was a critical breakthrough that enabled the practical application of liquid crystal technology.[1] 5CB's molecular structure, consisting of a rigid biphenyl (B1667301) core with a flexible pentyl chain and a polar cyano group, gives rise to its unique liquid crystalline properties. This document provides a comprehensive technical overview of the primary synthetic routes to 5CB, including detailed experimental protocols, quantitative data, and characterization of key intermediates.

Physicochemical Properties of 5CB
PropertyValue
Molecular Formula C₁₈H₁₉N
Molar Mass 249.36 g/mol
Appearance White crystalline solid
Melting Point 24 °C
Nematic-Isotropic Transition 35 °C

Classical

The classical synthesis of 5CB, as developed by Gray and his team, is a multi-step process starting from biphenyl. This route involves the sequential introduction of the bromo, pentanoyl, pentyl, and finally the cyano group onto the biphenyl scaffold.

classical_synthesis Biphenyl Biphenyl Bromobiphenyl 4-Bromobiphenyl (B57062) Biphenyl->Bromobiphenyl Br₂, FeBr₃ Acylbiphenyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one Bromobiphenyl->Acylbiphenyl Valeroyl chloride, AlCl₃ Pentylbiphenyl 4-Bromo-4'-pentylbiphenyl (B1269899) Acylbiphenyl->Pentylbiphenyl H₂NNH₂·H₂O, KOH FiveCB 4-Cyano-4'-pentylbiphenyl (5CB) Pentylbiphenyl->FiveCB CuCN, DMF

Figure 1: Reaction pathway for the classical synthesis of 5CB.
Experimental Protocols

Step 1: Synthesis of 4-Bromobiphenyl

This step involves the electrophilic bromination of biphenyl.

  • Materials: Biphenyl, Bromine, Iron(III) bromide (FeBr₃), Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • In a flask equipped with a dropping funnel and a stirrer, dissolve biphenyl (1.0 eq) in dichloromethane.

    • Add catalytic amounts of iron(III) bromide.

    • Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel at room temperature.

    • Stir the reaction mixture until the bromine color disappears.

    • Quench the reaction with an aqueous solution of sodium bisulfite.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to yield 4-bromobiphenyl.

Step 2: Synthesis of 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one

This step is a Friedel-Crafts acylation of 4-bromobiphenyl.[2]

  • Materials: 4-Bromobiphenyl, Valeroyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend aluminum chloride (1.2 eq) in dichloromethane and cool the mixture to 0 °C.

    • Slowly add valeroyl chloride (1.1 eq) to the suspension.

    • Add a solution of 4-bromobiphenyl (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 4-Bromo-4'-pentylbiphenyl

This step involves the reduction of the ketone to an alkyl chain via a Wolff-Kishner reduction.[1]

  • Materials: 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521) (KOH), Diethylene glycol.

  • Procedure:

    • To a flask containing diethylene glycol, add the ketone from the previous step (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux for 1-2 hours.

    • Increase the temperature to distill off water and excess hydrazine.

    • Continue to heat the reaction mixture at a higher temperature (around 180-200 °C) for several hours.

    • Cool the reaction mixture, add water, and extract the product with an organic solvent like ether.

    • Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent.

    • Purify the product by column chromatography or recrystallization.

Step 4: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

The final step is the cyanation of the bromo-substituted biphenyl using a Rosenmund-von Braun reaction.[1]

  • Materials: 4-Bromo-4'-pentylbiphenyl, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

  • Procedure:

    • In a flask, combine 4-bromo-4'-pentylbiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

    • Heat the reaction mixture to reflux for several hours.

    • Cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with a suitable organic solvent (e.g., toluene (B28343) or ether).

    • Wash the organic layer with water and brine, and dry over a drying agent.

    • After solvent evaporation, purify the crude 5CB by column chromatography followed by recrystallization from a suitable solvent like hexane (B92381) or ethanol.

Quantitative Data for Classical Synthesis
StepReactantsProductTypical Yield
1 Biphenyl, Br₂4-Bromobiphenyl60-70%
2 4-Bromobiphenyl, Valeroyl chloride1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one70-80%
3 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one, H₂NNH₂4-Bromo-4'-pentylbiphenyl80-90%
4 4-Bromo-4'-pentylbiphenyl, CuCN4-Cyano-4'-pentylbiphenyl70-85%

Modern Synthetic Routes to 5CB

Modern organic synthesis offers more efficient and versatile methods for constructing the biphenyl core of 5CB, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

suzuki_synthesis cluster_reactants Reactants cluster_catalyst Catalytic System BoronicAcid 4-Pentylphenylboronic acid FiveCB 4-Cyano-4'-pentylbiphenyl (5CB) BoronicAcid->FiveCB BromoCyanobenzene 4-Bromobenzonitrile (B114466) BromoCyanobenzene->FiveCB Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)

Figure 2: Suzuki coupling approach for the synthesis of 5CB.
Experimental Protocol for Suzuki Coupling

  • Materials: 4-Pentylphenylboronic acid, 4-Bromobenzonitrile, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium carbonate), Solvent (e.g., Toluene, water).

  • Procedure:

    • To a degassed mixture of toluene and water, add 4-pentylphenylboronic acid (1.1 eq), 4-bromobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux under an inert atmosphere for several hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction, separate the organic layer, and wash with water and brine.

    • Dry the organic layer, remove the solvent, and purify the product by column chromatography and/or recrystallization.

Grignard Reagent Based Synthesis

A Grignard reagent can be used to form the pentylbiphenyl core, which can then be cyanated.

Experimental Protocol for Grignard-based Synthesis
  • Materials: 4-Bromobiphenyl, Magnesium turnings, 1-Bromopentane (B41390), Anhydrous ether, Copper(I) cyanide.

  • Procedure:

    • Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous ether.

    • In a separate flask, prepare another Grignard reagent from 1-bromopentane and magnesium.

    • Couple the two Grignard reagents in the presence of a suitable catalyst (e.g., a copper salt) to form 4-pentylbiphenyl (B1172339).

    • The resulting this compound would then need to be functionalized, for instance, by bromination followed by cyanation as described in the classical synthesis.

Ullmann Coupling

The Ullmann reaction involves the copper-promoted coupling of two aryl halides.

Experimental Protocol for Ullmann Coupling
  • Materials: 4-Bromopentylbenzene, 4-Bromobenzonitrile, Copper powder.

  • Procedure:

    • A mixture of 4-bromopentylbenzene and 4-bromobenzonitrile is heated at high temperature with activated copper powder.

    • The reaction often requires harsh conditions and can lead to a mixture of homo-coupled and cross-coupled products, necessitating careful purification.

Quantitative Data for Modern Synthetic Routes
MethodReactantsProductTypical Yield
Suzuki Coupling 4-Pentylphenylboronic acid, 4-Bromobenzonitrile4-Cyano-4'-pentylbiphenyl85-95%
Grignard-based 4-Bromobiphenyl, 1-Bromopentane (multi-step)4-Cyano-4'-pentylbiphenylVariable, generally lower overall yield
Ullmann Coupling 4-Bromopentylbenzene, 4-Bromobenzonitrile4-Cyano-4'-pentylbiphenylModerate, often with side products

Characterization of Key Intermediates and Final Product

The identity and purity of the synthesized compounds are confirmed by standard analytical techniques.

Spectroscopic Data
  • 4-Bromobiphenyl:

    • ¹H NMR (CDCl₃): δ 7.60-7.30 (m, 9H).

    • MS (EI): m/z 232/234 (M⁺).

  • 4-Bromo-4'-pentylbiphenyl:

    • ¹H NMR (CDCl₃): δ 7.50 (d, 2H), 7.45 (d, 2H), 7.39 (d, 2H), 7.20 (d, 2H), 2.63 (t, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H).

    • ¹³C NMR (CDCl₃): δ 143.0, 140.1, 138.8, 131.8, 128.9, 128.5, 127.0, 121.2, 35.5, 31.5, 31.0, 22.5, 14.0.

    • MS (EI): m/z 302/304 (M⁺).[3]

  • 4-Cyano-4'-pentylbiphenyl (5CB):

    • ¹H NMR (CDCl₃): δ 7.68 (d, 2H), 7.62 (d, 2H), 7.53 (d, 2H), 7.26 (d, 2H), 2.64 (t, 2H), 1.66 (m, 2H), 1.35 (m, 4H), 0.91 (t, 3H).

    • ¹³C NMR (CDCl₃): δ 145.3, 142.9, 132.6, 129.1, 127.7, 127.1, 119.1, 110.9, 35.6, 31.5, 31.0, 22.5, 14.0.

    • IR (KBr, cm⁻¹): 2927 (C-H), 2225 (C≡N), 1605, 1493 (C=C).

    • MS (EI): m/z 249 (M⁺).

Experimental Workflow

The overall process from starting materials to the purified final product involves a series of key laboratory operations.

experimental_workflow Start Starting Materials Reaction Chemical Reaction (e.g., Acylation, Coupling) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure 5CB Characterization->FinalProduct

Figure 3: General experimental workflow for the synthesis and purification of 5CB.

Conclusion

The synthesis of 4-cyano-4'-pentylbiphenyl can be accomplished through various routes. The classical synthesis, while historically significant, involves multiple steps with potentially harsh conditions. Modern cross-coupling reactions, particularly the Suzuki coupling, offer a more efficient and high-yielding alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need to avoid certain reaction conditions. Careful purification and thorough characterization are essential to obtain 5CB of the high purity required for its applications in liquid crystal devices and materials science research.

References

An In-depth Technical Guide to the Physical Properties of 5CB Liquid Crystal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-cyano-4'-pentylbiphenyl, commonly known as 5CB, is a paramount material in the field of liquid crystal science. First synthesized in 1972 by George William Gray's group at the University of Hull, 5CB was one of the first room-temperature nematic liquid crystals, a discovery that was instrumental in the development of liquid crystal displays (LCDs).[1][2] Its well-characterized nature, chemical stability, and accessible nematic phase between approximately 22.5°C and 35.0°C make it an ideal model system for fundamental research and a benchmark for applied materials science.[1][3] This guide provides a comprehensive overview of the core physical properties of 5CB, intended for researchers, scientists, and professionals in materials and drug development.

Molecular and Structural Properties

5CB is a calamitic (rod-shaped) liquid crystal composed of a rigid biphenyl (B1667301) core, a flexible pentyl (C5H11) alkyl chain at one end, and a strongly polar cyano (-CN) group at the other.[4] This molecular structure is the origin of its anisotropic properties. The molecule's length is approximately 20 Å.[1] The polar cyano group results in a significant dipole moment, leading to a large positive dielectric anisotropy, which is crucial for its use in electro-optical devices.[3][5]

cluster_5cb 5CB (4-cyano-4'-pentylbiphenyl) C5H11 CH₃(CH₂)₄– biphenyl1 C5H11->biphenyl1 biphenyl2 biphenyl1->biphenyl2 CN –C≡N biphenyl2->CN

Figure 1: Chemical structure of 5CB.

Thermophysical Properties: Phase Transitions

5CB exhibits a well-defined thermotropic liquid crystal behavior, transitioning between crystalline, nematic, and isotropic phases with changes in temperature. The transition temperatures are critical parameters for any application.

PropertySymbolTemperature (°C)Reference
Crystal to Nematic TransitionTCN~22.5[1][3][6]
Nematic to Isotropic Transition (Clearing Point)TNI~35.0[1][3][7]

Note: Reported values can vary slightly depending on the purity of the sample and the measurement technique. For instance, some studies report TCN as high as 24°C and TNI up to 35.4°C.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Phase transition temperatures and their associated enthalpy changes are precisely measured using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: A small, accurately weighed sample of 5CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC furnace.

  • Thermal Program: The furnace is subjected to a controlled temperature program, typically heating and cooling at a constant rate (e.g., 5-10 °C/min) across the temperature range of interest.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: Phase transitions are identified as endothermic (melting) or exothermic (crystallization) peaks in the heat flow versus temperature curve. The peak onset temperature is taken as the transition temperature.

A 1. Sample Encapsulation (1-5 mg 5CB in Al pan) B 2. Placement in DSC Cell (with empty reference pan) A->B C 3. Controlled Heating/Cooling (e.g., 10°C/min) B->C D 4. Measure Differential Heat Flow C->D E 5. Identify Peaks in Thermogram D->E F 6. Determine Transition Temperatures (T_CN, T_NI) E->F

Figure 2: Workflow for DSC measurement of phase transitions.

Optical Properties

In the nematic phase, 5CB is an optically anisotropic medium, characterized by two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the liquid crystal director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these is the birefringence (Δn).

Temperature (°C)Wavelength (nm)nₒnₑBirefringence (Δn)Reference
25.15891.53031.70580.1755[8][9]
25.16331.52621.69580.1696[8][9]
30.15891.53611.68110.1450[8][9]
30.16331.53201.67200.1400[8][9]
34.15891.55401.64200.0880[8][9]
34.16331.54961.63430.0847[8][9]

Note: In the isotropic phase (T > 35°C), the material becomes optically isotropic, and nₑ = nₒ.

Experimental Protocol: Abbe Refractometry

The temperature-dependent refractive indices of 5CB are commonly measured using a temperature-controlled Abbe refractometer.

  • Sample Application: A small drop of 5CB is placed on the prism of the Abbe refractometer.

  • Temperature Control: The prism is connected to a circulating water bath to maintain a precise and stable temperature.[8][10]

  • Alignment: For nematic phase measurements, the surface of the prism is treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform director orientation. A polarizer is placed in the light path.

  • Measurement of nₒ and nₑ:

    • To measure nₒ, the polarizer is oriented perpendicular to the director alignment direction.

    • To measure nₑ, the polarizer is oriented parallel to the director alignment direction.

  • Data Collection: The boundary line in the refractometer's eyepiece is adjusted to the crosshairs, and the refractive index value is read from the scale. Measurements are repeated at various temperatures.

Dielectric Properties

Similar to its optical properties, the dielectric permittivity of 5CB is anisotropic. The material exhibits a strong positive dielectric anisotropy (Δε = ε|| - ε⊥ > 0), a key requirement for the operation of twisted nematic displays.[5]

| Temperature (°C) | ε⊥ (Perpendicular) | ε|| (Parallel) | Dielectric Anisotropy (Δε) | Reference | | :--- | :--- | :--- | :--- | :--- | | 25.0 | 6.7 | 19.7 | 13.0 |[5] | | 30.0 | 7.0 | 18.0 | 11.0 |[5] | | 34.0 | 7.5 | 15.5 | 8.0 |[5] |

Note: The dielectric anisotropy at room temperature is often cited as approximately +11.5.[3]

Experimental Protocol: Capacitance Measurement

Dielectric properties are determined by measuring the capacitance of a liquid crystal cell with a known geometry.

  • Cell Preparation: Two types of cells are used:

    • Planar Cell: The inner surfaces are treated to align the 5CB director parallel to the surfaces. This configuration measures ε⊥ when the electric field is applied across the cell.

    • Homeotropic Cell: The surfaces are treated to align the director perpendicular to the surfaces. This configuration measures ε||.

  • Filling: The cells are filled with 5CB in its isotropic phase via capillary action and then slowly cooled to the desired temperature in the nematic phase.

  • Measurement: An LCR meter is used to measure the capacitance of the filled cell (CLC) and the empty cell (Cair) at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivity is calculated using the formula ε = CLC / Cair. This is repeated for both cell configurations across a range of temperatures.

cluster_planar Planar Alignment (for ε_⊥) cluster_homeo Homeotropic Alignment (for ε_||) p1 Glass Substrate p_lc 5CB Molecules p1->p_lc p2 Glass Substrate p_lc->p2 p_field E-Field h1 Glass Substrate h_lc 5CB Molecules h1->h_lc h2 Glass Substrate h_lc->h2 h_field E-Field lcr LCR Meter cluster_planar cluster_planar lcr->cluster_planar Measures C_⊥ cluster_homeo cluster_homeo lcr->cluster_homeo Measures C_||

Figure 3: Measurement of dielectric constants using aligned cells.

Elastic Properties

The response of a nematic liquid crystal to an external field or surface anchoring is governed by its elastic properties, described by the Frank elastic constants: K₁₁ (splay), K₂₂ (twist), and K₃₃ (bend).

Temperature (°C)K₁₁ (Splay) (pN)K₂₂ (Twist) (pN)K₃₃ (Bend) (pN)Reference
246.53.59.8[11]
266.23.98.2[11]
305.33.25.8[11]
Experimental Protocol: Fréedericksz Transition

The splay (K₁₁) and bend (K₃₃) elastic constants can be determined by observing the electric-field-induced Fréedericksz transition.

  • Cell and Setup: A planar-aligned 5CB cell of known thickness is placed in a circuit where its capacitance can be monitored.

  • Field Application: An AC electric field is applied across the cell, perpendicular to the initial director orientation.

  • Threshold Voltage (Vₜ): The voltage is slowly increased. The Fréedericksz transition occurs at a sharp threshold voltage (Vₜ) where the director begins to reorient to align with the field. This onset is detected as a change in the cell's capacitance.

  • Calculation of K₁₁: The splay elastic constant is calculated from the threshold voltage using the equation: Vₜ = π * sqrt(K₁₁ / (ε₀ * Δε)), where ε₀ is the vacuum permittivity and Δε is the dielectric anisotropy.

  • Above Threshold Analysis (for K₃₃): By analyzing the full capacitance-voltage (C-V) curve above the threshold, and fitting it to the predictions of continuum theory, the bend elastic constant (K₃₃) can also be extracted.[12][13]

Viscoelastic Properties

The dynamics of director reorientation are determined by a balance between elastic torques and viscous dissipation. The most important viscous parameter is the rotational viscosity, γ₁, which describes the internal friction associated with the rotation of the director.

Temperature (°C)Rotational Viscosity (γ₁) (mPa·s)Reference
25~120[14][15]
30~70[14][15]

Note: Other viscosity coefficients, such as the Miesowicz viscosities, have also been characterized for 5CB. The viscosity is strongly temperature-dependent, decreasing rapidly as temperature approaches TNI.[13][14]

Experimental Protocol: Transient Current Measurement

The rotational viscosity (γ₁) can be determined by measuring the transient current that flows when a voltage is applied to a planar liquid crystal cell.

  • Setup: A planar-aligned 5CB cell is connected to a voltage source and a sensitive ammeter.

  • Voltage Step: A step voltage (V > Vₜ) is applied to the cell, causing the director to rotate.

  • Current Measurement: As the director rotates, the cell's capacitance changes, leading to a displacement current. This current exhibits a characteristic peak at a specific time, tₚ.

  • Calculation: The rotational viscosity γ₁ is extracted from the peak time (tₚ), as the reorientation dynamics are directly related to the ratio of γ₁ to the elastic and dielectric torques.[15]

References

4-Pentylbiphenyl molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the core physicochemical properties of 4-Pentylbiphenyl, a biphenyl (B1667301) derivative. The information is presented to be a valuable resource for professionals engaged in chemical research and development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

PropertyValue
Molecular Formula C₁₇H₂₀
Molecular Weight 224.34 g/mol [1][2]

Experimental Protocols

Conceptual Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis could theoretically be achieved by the palladium-catalyzed cross-coupling of 4-pentylphenylboronic acid with a halobenzene (e.g., bromobenzene) in the presence of a suitable base. This method is widely used for creating carbon-carbon bonds to form biaryl compounds. The general steps would involve:

  • Reaction Setup: Combining the aryl boronic acid and the aryl halide in a flask with a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃).

  • Solvent Addition: Adding a degassed solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water.

  • Reaction Execution: Heating the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, with progress monitored by a technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted using an organic solvent. The combined organic layers would then be washed, dried, and the solvent evaporated. The final product would be purified, typically using column chromatography.

It is important to note that this is a generalized theoretical pathway, and a specific, validated experimental protocol for this compound was not found.

Molecular Structure Representation

The following diagram illustrates the elemental composition of the this compound molecular formula.

molecular_formula C17H20 This compound (C₁₇H₂₀) C Carbon (C) C17H20->C H Hydrogen (H) C17H20->H C_count 17 atoms C->C_count H_count 20 atoms H->H_count

References

The Genesis of a Liquid Crystal Precursor: A Technical History of 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Pentylbiphenyl (B1172339), a simple yet pivotal organic molecule, holds a significant place in the history of materials science. While its cyanated derivative, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), famously ushered in the age of practical liquid crystal displays (LCDs), the story of this compound itself is one of fundamental research that laid the groundwork for this technological revolution. This technical guide delves into the discovery and history of this compound, providing a detailed look at its synthesis, properties, and the scientific context of its emergence. The work of George William Gray and his team at the University of Hull in the early 1970s was instrumental in the systematic design of liquid crystalline materials, and the synthesis of 4-alkylbiphenyls was a crucial step in this journey.[1][2]

Historical Context: The Quest for Room-Temperature Liquid Crystals

The field of liquid crystals, while discovered in the late 19th century, remained largely a scientific curiosity for decades. A significant hurdle to their practical application was the lack of materials that exhibited liquid crystalline properties at or near room temperature. In the early 1970s, the UK Ministry of Defence funded a research program at the University of Hull, led by George William Gray, with the specific goal of discovering such materials for use in next-generation display technologies.[1] This research was not a matter of serendipity but a systematic exploration of the relationship between molecular structure and liquid crystalline behavior.

The core hypothesis was that a molecule with a rigid, linear core and flexible terminal groups would be conducive to forming a stable nematic phase over a useful temperature range. The biphenyl (B1667301) group was an ideal candidate for the rigid core, and alkyl chains of varying lengths were chosen for the flexible termini. This systematic approach led to the synthesis of a series of 4-alkylbiphenyls and their derivatives, ultimately culminating in the discovery of the remarkable properties of the cyanobiphenyls.

The First Synthesis: A Representative Pathway

Experimental Protocols

The following protocols are representative of the methods likely used for the first synthesis of this compound, based on established organic chemistry reactions of the time.

Step 1: Friedel-Crafts Acylation of Biphenyl to form 4-Pentanoylbiphenyl

This reaction introduces the five-carbon acyl group to the biphenyl core.

  • Materials:

    • Biphenyl

    • Valeryl chloride (Pentanoyl chloride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like carbon disulfide)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, biphenyl (1.0 eq) is dissolved in dichloromethane.

    • The flask is cooled in an ice bath to 0°C.

    • Anhydrous aluminum chloride (1.1 - 2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[7]

    • Valeryl chloride (1.1 - 1.3 eq) is added dropwise to the suspension, ensuring the temperature remains at 0-5°C.[7]

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 10-30 minutes.[7]

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the biphenyl starting material.

    • Upon completion, the reaction mixture is cooled back to 0°C and carefully poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[8]

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude 4-pentanoylbiphenyl is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).

Step 2: Huang-Minlon Reduction of 4-Pentanoylbiphenyl to this compound

This step reduces the ketone to a methylene (B1212753) group, yielding the final product.

  • Materials:

  • Procedure:

    • 4-Pentanoylbiphenyl (1.0 eq), potassium hydroxide (3.0 eq), and hydrazine hydrate (excess) are placed in a round-bottom flask with diethylene glycol as the solvent.[5][6]

    • The mixture is heated to reflux for a period to allow for the formation of the hydrazone.

    • Water and excess hydrazine are then removed by distillation.[6]

    • The reaction temperature is then raised to around 200°C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.[5]

    • The reaction is monitored by TLC until the starting ketone is consumed.

    • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or hexane).

    • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₂₀[9]
Molecular Weight 224.34 g/mol [9]
CAS Number 7116-96-3[9]
Appearance --
Density 0.943 g/mL at 25 °C (lit.)-
Refractive Index (n20/D) 1.57 (lit.)-
XLogP3 6.6[9]

Note: Data on melting and boiling points for this compound specifically are not consistently reported across publicly available safety data sheets and chemical databases. The values for the closely related 4-cyano-4'-pentylbiphenyl are a melting point of 22.5 °C and a boiling point of 140-150 °C at 0.5 mmHg.[1]

Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the pentyl chain.[9]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 224, with characteristic fragmentation patterns.[9]
IR Spectroscopy C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic rings.[9]
Raman Spectroscopy Characteristic peaks for the biphenyl backbone and the pentyl group.[9]

Mandatory Visualization

Synthetic Pathway of this compound

Synthesis_of_4_Pentylbiphenyl Biphenyl Biphenyl Pentanoylbiphenyl 4-Pentanoylbiphenyl Biphenyl->Pentanoylbiphenyl Friedel-Crafts Acylation PentanoylChloride Valeryl Chloride (Pentanoyl Chloride) AlCl3 AlCl₃ Pentylbiphenyl This compound Pentanoylbiphenyl->Pentylbiphenyl Huang-Minlon Reduction Hydrazine Hydrazine Hydrate KOH, Diethylene Glycol Experimental_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Huang-Minlon Reduction A1 Dissolve Biphenyl in CH₂Cl₂ A2 Cool to 0°C A1->A2 A3 Add AlCl₃ A2->A3 A4 Add Valeryl Chloride A3->A4 A5 Reflux A4->A5 A6 Quench with HCl/Ice A5->A6 A7 Workup & Extraction A6->A7 A8 Purify 4-Pentanoylbiphenyl A7->A8 R1 Combine 4-Pentanoylbiphenyl, Hydrazine Hydrate, KOH, and Diethylene Glycol A8->R1 Intermediate R2 Reflux to form Hydrazone R1->R2 R3 Distill off H₂O & excess Hydrazine R2->R3 R4 Heat to ~200°C R3->R4 R5 Workup & Extraction R4->R5 R6 Purify this compound R5->R6

References

An In-depth Technical Guide to CAS Number 40817-08-1 (4-Cyano-4'-pentylbiphenyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the chemical compound with CAS number 40817-08-1, scientifically known as 4-Cyano-4'-pentylbiphenyl and commonly referred to as 5CB. This molecule was first synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull.[1] 5CB is a prominent member of the cyanobiphenyl family of liquid crystals and is widely utilized in materials science, particularly in the manufacturing of liquid crystal displays (LCDs).[1] While its primary applications lie in the realm of electronic and optical materials, this guide also addresses its known toxicological profile and the current understanding of its biological interactions, which is of pertinent interest to researchers in the life sciences and drug development.

Chemical and Physical Properties

4-Cyano-4'-pentylbiphenyl is an organic compound with the molecular formula C₁₈H₁₉N.[2][3] Its structure consists of a biphenyl (B1667301) core with a pentyl group (-C₅H₁₁) attached to one phenyl ring and a cyano group (-C≡N) at the para position of the other. This combination of a flexible alkyl chain and a polar cyano group is responsible for its characteristic liquid crystalline properties.[3]

Tabulated Physicochemical Data

The following tables summarize the key quantitative data for 4-Cyano-4'-pentylbiphenyl.

Identifier Value Reference
CAS Number40817-08-1[2][4]
IUPAC Name4'-(pentyl)-[1,1'-biphenyl]-4-carbonitrile[4]
Synonyms5CB, 4'-Pentyl-4-biphenylcarbonitrile, 4-Pentyl-4'-cyanobiphenyl[5]
Molecular FormulaC₁₈H₁₉N[2][3]
Molecular Weight249.35 g/mol [2]
Physical Property Value Reference
AppearanceWhite to light yellow crystalline solid or liquid[6]
Melting Point22.5 °C (Crystal to Nematic Phase Transition)[1]
Boiling Point140-150 °C at 0.5 mmHg[6]
Density1.008 g/mL at 25 °C
Refractive Indexn20/D 1.532
SolubilityInsoluble in water. Soluble in chloroform (B151607) and acetone.[2]

Toxicological Profile

The toxicological data for 4-Cyano-4'-pentylbiphenyl is primarily derived from safety data sheets and limited specific studies. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[5][7]

Hazard Classification Description Reference
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 - Harmful[5][7]
Skin Corrosion/IrritationCategory 2 - Causes skin irritation[5][7]
Serious Eye Damage/Eye IrritationCategory 2A - Causes serious eye irritation[5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 - May cause respiratory irritation[5][7]

A study investigating the effects of thermotropic liquid crystals on bacteria found that 5CB is toxic to one or more forms of bacteria. This suggests that while primarily used in material science, its potential bioactivity warrants consideration in applications where it may come into contact with biological systems.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of in-depth research on the specific pharmacological or biological mechanisms of action of 4-Cyano-4'-pentylbiphenyl in mammalian systems. The majority of the available literature focuses on its physical properties and applications in liquid crystal displays. Its "mechanism of action" in these devices is based on the alignment of its molecules in response to an electric field, which alters the passage of light.[2]

No specific cellular signaling pathways have been identified as being directly modulated by 5CB. While its structural similarity to polychlorinated biphenyls (PCBs) might raise concerns about potential endocrine-disrupting effects, there is no direct evidence to suggest that 5CB acts as an endocrine disruptor. The toxicology of PCBs is well-documented to be dependent on the number and position of chlorine atoms, which are absent in 5CB.

The primary biological effect observed is its general toxicity at higher concentrations, as indicated in its safety profile. Further research is required to determine if 5CB has any specific cellular targets or biological activities at non-toxic concentrations.

Experimental Protocols

Synthesis of 4-Cyano-4'-pentylbiphenyl

A general method for the synthesis of 4-Cyano-4'-pentylbiphenyl involves a multi-step process starting from biphenyl. A common route is the Suzuki coupling reaction between a pentyl-substituted phenylboronic acid and a cyano-substituted bromobenzene, or vice versa, in the presence of a palladium catalyst.

Illustrative Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Pentylphenylboronic Acid F Suzuki Coupling Reaction A->F B 4-Bromobenzonitrile B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H 4-Cyano-4'-pentylbiphenyl (5CB) G->H

Caption: A simplified workflow for the synthesis of 4-Cyano-4'-pentylbiphenyl via Suzuki coupling.

Logical Relationships and Potential Research Directions

The unique properties of 4-Cyano-4'-pentylbiphenyl stem from its molecular structure, which combines a rigid aromatic core with a flexible alkyl chain and a polar nitrile group. This relationship is depicted in the diagram below.

G cluster_structure Molecular Structure of 5CB A Biphenyl Core (Rigid) D Anisotropic Molecular Shape A->D B Pentyl Chain (Flexible) B->D C Cyano Group (Polar) C->D E Liquid Crystalline Properties (Nematic Phase) D->E G Potential Biological Interactions (Largely Unexplored) D->G F Applications in LCDs E->F

Caption: Relationship between the molecular structure of 5CB and its properties.

Given the widespread use of 5CB and the lack of comprehensive biological data, several research avenues could be explored:

  • Cytotoxicity and Genotoxicity Studies: In-depth analysis of its effects on various cell lines to understand its toxic potential at a cellular level.

  • Endocrine Disruption Assays: Targeted studies to definitively rule in or out any endocrine-disrupting activity.

  • Metabolism and Pharmacokinetic Studies: Investigation into how the compound is metabolized and distributed in biological systems.

  • Interaction with Cellular Membranes: Given its amphiphilic nature, studies on its potential to interact with and disrupt cell membranes could provide insights into its mechanism of toxicity.

Conclusion

4-Cyano-4'-pentylbiphenyl (CAS 40817-08-1) is a well-characterized compound with significant applications in materials science. Its chemical and physical properties are thoroughly documented, making it a reliable component in the manufacturing of liquid crystal displays. However, for drug development professionals and life science researchers, it is crucial to recognize that the biological profile of this compound is largely incomplete. The existing toxicological data indicates a need for careful handling, but a deeper understanding of its potential interactions with biological systems is lacking. Future research should focus on filling these knowledge gaps to ensure a comprehensive understanding of the safety and potential bioactivity of this widely used chemical.

References

An In-depth Technical Guide on the Solubility of 4-Pentylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-pentylbiphenyl (B1172339) in organic solvents, designed for researchers, scientists, and professionals in drug development. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of solubility. The methodologies outlined herein are based on the widely accepted shake-flask method, a gold standard for equilibrium solubility measurement. Furthermore, this guide includes a visual representation of the experimental workflow to aid in the practical application of these protocols.

Introduction to this compound

This compound is an organic compound featuring a biphenyl (B1667301) core with a pentyl group attached at the 4-position. Unlike its well-studied counterpart, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), this compound is not a liquid crystal. Its molecular structure, consisting of a non-polar aromatic biphenyl core and a non-polar aliphatic pentyl chain, governs its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and as a potential intermediate in the manufacturing of more complex molecules. The principle of "like dissolves like" is fundamental to predicting its solubility, suggesting higher solubility in non-polar and weakly polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in a wide range of organic solvents. However, based on the solubility of the parent compound, biphenyl, and other alkyl-substituted biphenyls, a qualitative assessment of solubility can be inferred. Biphenyl itself is generally soluble in many organic solvents.[1] The presence of the pentyl group in this compound is expected to enhance its solubility in non-polar solvents.

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in the specific solvents relevant to a particular application. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

Organic SolventChemical FormulaQualitative Solubility (Predicted)Quantitative Solubility (mg/mL at 25°C)
HexaneC₆H₁₄Very SolubleData not available
TolueneC₇H₈Very SolubleData not available
ChloroformCHCl₃SolubleData not available
AcetoneC₃H₆OSolubleData not available
Ethyl AcetateC₄H₈O₂SolubleData not available
EthanolC₂H₅OHSparingly SolubleData not available
MethanolCH₃OHSparingly SolubleData not available
WaterH₂OInsolubleData not available

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method.[2] This protocol ensures that a saturated solution is formed and that the measured concentration represents the true equilibrium solubility at a given temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and solvent-resistant filters (e.g., PTFE, 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Experimental Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[2]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.[2]

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[2]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature can be used to achieve a clear separation of the solid and liquid phases.[2]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.[2]

  • Filtration: Immediately filter the sample through a solvent-resistant filter to remove any undissolved microcrystals.[2]

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.[2]

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.[2]

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Solution solvent Solvent Addition prep->solvent equil Equilibration (Constant Temperature Shaking) solvent->equil phase_sep Phase Separation (Sedimentation/Centrifugation) equil->phase_sep sampling Sampling of Supernatant phase_sep->sampling filtration Filtration sampling->filtration dilution Dilution filtration->dilution quant Quantification (e.g., HPLC) dilution->quant calc Calculation of Solubility quant->calc

Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and actionable path for researchers to obtain reliable and reproducible solubility data. Such data is essential for the effective use of this compound in scientific research and industrial applications. It is recommended that any experimentally determined solubility values be documented and shared to enrich the collective knowledge base for this compound.

References

Crystalline Polymorphism of 4-Cyano-4'-pentylbiphenyl (5CB): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the crystalline polymorphism of 4-Cyano-4'-pentylbiphenyl (5CB), a benchmark nematic liquid crystal. The document delves into the various crystalline forms of 5CB, their thermodynamic properties, and the kinetic factors influencing their formation. Detailed experimental protocols for the characterization of these polymorphs using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and other relevant techniques are presented. All quantitative data is summarized in structured tables for comparative analysis. Furthermore, logical pathways of polymorphic transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the material's behavior under different thermal conditions. This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with liquid crystal research and applications.

Introduction

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is one of the most extensively studied liquid crystal materials due to its nematic phase at room temperature and its importance in the development of liquid crystal displays (LCDs)[1][2][3]. The molecular structure of 5CB, consisting of a biphenyl (B1667301) core, a polar cyano group, and a flexible pentyl chain, dictates its self-assembly into different ordered phases upon temperature variation[1]. Beyond its well-known nematic and isotropic liquid phases, 5CB exhibits a rich and complex crystalline polymorphism[4][5]. The formation of different crystalline structures, or polymorphs, is highly dependent on the thermal history of the sample, including heating and cooling rates[4][6].

Understanding and controlling the crystalline polymorphism of 5CB is crucial for a variety of applications, as the physical properties of the solid state can significantly impact the performance and stability of devices. This guide aims to provide a detailed technical resource on the known crystalline polymorphs of 5CB, their phase transitions, and the experimental methodologies used for their characterization.

Crystalline Polymorphs and Phase Transitions of 5CB

The polymorphism of 5CB is characterized by the existence of at least two crystalline forms, a metastable form (C1) and a stable form (C2), in addition to a glassy liquid crystal (GLC) or glass-like state (GLS) that can be formed under rapid cooling[4][7]. The sequence of phase transitions is intricately linked to the thermal treatment of the sample[4][5].

Upon cooling from the nematic phase, slow cooling rates (≤ 0.2 K/min) tend to favor the formation of the C1 crystalline phase[7]. In contrast, rapid cooling (≥5 K/min) can lead to the formation of a glassy liquid crystal phase with a glass transition temperature (Tg) of approximately 208 K[7]. When this glassy state is heated, it undergoes a transition to the metastable crystalline phase (C1), which then transforms into the more stable crystalline phase (C2) before finally melting into the nematic phase[4].

The primary phase transitions of 5CB are:

  • Crystalline to Nematic: This transition typically occurs around 22.5 °C[1][2].

  • Nematic to Isotropic: This transition occurs at approximately 35.0 °C[1][2].

The sub-zero temperature transitions between the polymorphic forms are also of significant interest. For a quenched sample, heating reveals an exothermic transition from the glass-like state to the metastable C1 phase, followed by another exothermic transition to the stable C2 phase[4].

Quantitative Thermodynamic Data

The thermodynamic parameters associated with the phase transitions of 5CB's polymorphs have been investigated primarily through Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data reported in the literature.

Transition Transition Temperature (°C) Transition Temperature (K) Enthalpy (ΔH) (J/g) Reference
Stable Crystalline (C2) to Nematic23.8296.9558.9[4]
Nematic to Isotropic36.9310.051.8[4]
Glass-like State (GLS) to Metastable Crystalline (C1)-35.8237.35-33.5 (exothermic)[4]
Metastable Crystalline (C1) to Stable Crystalline (C2)-21.9251.25-3.6 (exothermic)[4]
Nematic to Crystalline (on slow cooling)~22.5~295.65-[7]
Glass Transition (on rapid cooling)-65.15208-[7]

Table 1: Phase Transition Temperatures and Enthalpies of 5CB Polymorphs.

Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Reference
MonoclinicP2₁/a8.24916.02210.93595.09[8]

Table 2: Crystallographic Data for a 5CB Polymorph at 253 K.

Experimental Protocols

A thorough understanding of the crystalline polymorphism of 5CB necessitates the use of various analytical techniques. This section provides detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the transition temperatures and enthalpies of the various polymorphic forms.

  • Objective: To measure the heat flow associated with the phase transitions of 5CB as a function of temperature.

  • Instrumentation: A power-compensated or heat-flux DSC instrument equipped with a cooling accessory (e.g., liquid nitrogen) is required for sub-ambient temperature measurements.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 5CB into a hermetically sealed aluminum pan.

    • Ensure the pan is properly sealed to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Procedure for Investigating Polymorphism:

    • Place the sample and reference pans into the DSC cell.

    • To study the formation of the glassy state and metastable phases, first heat the sample to the isotropic phase (e.g., 40 °C) to erase any previous thermal history.

    • Rapidly cool the sample to a low temperature (e.g., -90 °C) at a high cooling rate (e.g., 25 °C/min) to induce the formation of the glass-like state.

    • Heat the sample at a controlled rate (e.g., 8-10 °C/min) to observe the exothermic transitions from the glassy state to the metastable and stable crystalline forms, followed by the endothermic melting to the nematic phase.

    • To study the stable crystalline form, cool the sample from the nematic phase at a slow rate (e.g., 0.2 °C/min) to induce crystallization into the C1 and subsequently C2 form.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to observe the melting of the stable crystalline phase.

  • Data Analysis:

    • The peak temperatures of the endothermic and exothermic events on the DSC thermogram correspond to the transition temperatures.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different polymorphs.

  • Objective: To obtain diffraction patterns that provide information about the atomic arrangement within the crystalline lattices of the 5CB polymorphs.

  • Instrumentation: A powder X-ray diffractometer with a temperature-controlled stage is essential for studying the different crystalline phases.

  • Sample Preparation:

    • A small amount of 5CB is placed on a sample holder.

    • To obtain a specific polymorph, the sample must be subjected to the desired thermal treatment in-situ on the temperature-controlled stage, following the protocols described for DSC. For example, to study the C2 phase, the sample would be slowly cooled from the nematic phase.

  • Experimental Procedure:

    • Mount the sample holder onto the goniometer of the diffractometer.

    • Set the temperature of the stage to the desired value to maintain the polymorph of interest.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

    • The 2θ range is typically scanned from a low to a high angle to capture all relevant diffraction peaks.

  • Data Analysis:

    • The positions (2θ values) and intensities of the diffraction peaks are used to determine the crystal system, space group, and unit cell parameters of the polymorph.

    • Each polymorph will have a unique powder XRD pattern.

Visualizing Polymorphic Pathways

The relationship between the thermal history and the resulting polymorphic form can be represented as a logical workflow. The following diagrams, generated using the DOT language, illustrate these pathways.

G Isotropic Isotropic Liquid Nematic Nematic Isotropic->Nematic Cooling Nematic->Isotropic Heating GLS Glass-like State (GLS) Nematic->GLS Rapid Cooling (≥5 K/min) C1 Metastable Crystal (C1) Nematic->C1 Slow Cooling (≤0.2 K/min) GLS->C1 Heating C2 Stable Crystal (C2) C1->C2 Heating/Aging C2->Nematic Heating

Caption: Thermal pathways for the formation of 5CB polymorphs.

G cluster_heating Heating Protocol for Quenched Sample GLS Glass-like State (formed by quenching) C1 Metastable Crystal (C1) GLS->C1 Exothermic Transition (e.g., -35.8 °C) C2 Stable Crystal (C2) C1->C2 Exothermic Transition (e.g., -21.9 °C) Nematic Nematic Phase C2->Nematic Endothermic Melting (e.g., 23.8 °C) Isotropic Isotropic Liquid Nematic->Isotropic Endothermic Transition (e.g., 36.9 °C)

References

An In-depth Technical Guide to Molecular Dynamics Simulations of 5CB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies, parameters, and data analysis techniques employed in the molecular dynamics (MD) simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a model liquid crystal.

Introduction

4-cyano-4'-pentylbiphenyl (5CB) is one of the most extensively studied liquid crystal materials, primarily due to its nematic phase being present at room temperature.[1][2][3] This property makes it an ideal candidate for both experimental and computational investigations into the behavior of liquid crystals. Molecular dynamics simulations offer a powerful lens through which the microscopic origins of the macroscopic properties of 5CB can be understood. These simulations provide insights into phase transitions, molecular ordering, and dynamic properties that are crucial for the development of new materials and technologies, including applications in drug delivery and display technologies.[4][5]

The 5CB molecule consists of a rigid biphenyl (B1667301) core, a polar cyano (-CN) group, and a flexible pentyl (-C5H11) alkyl chain.[1] This combination of a rigid, aromatic core and a flexible tail gives rise to its liquid crystalline properties. The strong dipole moment of the cyano group leads to significant dipole-dipole interactions and the formation of antiparallel molecular arrangements, which are a key feature of its nematic phase.[1][2][3][6][7]

Experimental Protocols: Simulating 5CB

A typical MD simulation workflow for 5CB involves several key stages: system setup, energy minimization, equilibration, and the production run for data collection.

1. System Setup:

  • Initial Configuration: The simulation box is populated with 5CB molecules. For studies of the bulk phase, the number of molecules can range from several hundred to a few thousand.[8][9][10] The initial placement can be random for simulating the isotropic phase or pre-aligned in a lattice for studying the nematic phase.[8]

  • Force Field Selection: The choice of force field is critical for accurately modeling the intermolecular and intramolecular interactions. The General Amber Force Field (GAFF) is a popular choice for organic molecules like 5CB.[11][12][13] However, standard force fields often overestimate the nematic-isotropic transition temperature (T_NI).[12] Therefore, modified or specifically parameterized force fields, such as GAFF-LCFF (GAFF Liquid Crystals Force Field), have been developed to provide more accurate predictions.[12][13] These refined force fields often involve adjustments to torsional potentials and Lennard-Jones parameters to better reproduce experimental densities and transition temperatures.[12][14] United-atom models, where aliphatic hydrogens are implicitly represented, are also commonly used to reduce computational cost.[10][15][16]

  • Simulation Box and Boundary Conditions: A periodic boundary condition is applied in all three dimensions to simulate a bulk system.[10] The initial box size is chosen to match the experimental density of 5CB at the desired temperature.[8]

2. Energy Minimization:

  • Before starting the dynamics, the initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries. This is typically done using algorithms like steepest descent followed by conjugate gradient.

3. Equilibration:

  • The system is gradually brought to the desired temperature and pressure through a series of equilibration steps. A common protocol involves:

    • NVT (Canonical) Ensemble Equilibration: The system is simulated at a constant number of particles (N), volume (V), and temperature (T).[17][18] A thermostat, such as the Berendsen or Nosé-Hoover thermostat, is used to maintain the target temperature.[8][10] This step allows the system to reach thermal equilibrium.

    • NPT (Isothermal-Isobaric) Ensemble Equilibration: Following the NVT step, the system is simulated at a constant number of particles (N), pressure (P), and temperature (T).[8][17][18] A barostat, like the Berendsen or Parrinello-Rahman barostat, is used to maintain the target pressure (typically 1 atm).[10] This allows the density of the system to equilibrate. For anisotropic systems like liquid crystals, an anisotropic barostat may be used.[19]

  • The equilibration phase is monitored by observing the convergence of properties like potential energy, temperature, pressure, and density.[18]

4. Production Run:

  • Once the system is well-equilibrated, the production run is performed under the NPT ensemble for a sufficient duration to collect data for analysis. Simulation times of tens to hundreds of nanoseconds are common for studying the properties of 5CB.[11][20] During this stage, the atomic coordinates and velocities are saved at regular intervals for subsequent analysis.

Data Presentation: Quantitative Analysis of 5CB Properties

The following tables summarize key quantitative data obtained from MD simulations of 5CB.

Simulation ParameterTypical Value(s)Source(s)
Force Field GAFF, GAFF-LCFF, OPLS-AA, United-Atom[12][13]
Software GROMACS, LAMMPS, AMBER[10][21][22]
Number of Molecules 216 - 4000[8][9][10]
Ensemble NPT[8][10]
Temperature Range 290 K - 320 K[10][16]
Pressure 1 atm[10]
Time Step 2 - 3 fs[8][10]
Non-bonded Cutoff 1.0 - 1.4 nm[8][17]
Long-range Electrostatics Particle Mesh Ewald (PME)[8]
Thermostat Nosé-Hoover, Berendsen[8][10]
Barostat Parrinello-Rahman, Berendsen[10][17]

Table 1: Common Simulation Parameters for 5CB.

PropertyNematic Phase ValueIsotropic Phase ValueSource(s)
Order Parameter (S) 0.4 - 0.7~0[9][10]
Density (g/cm³) ~1.02~1.00[8][23]
Nematic-Isotropic Transition Temperature (T_NI) (K) ~308 (Experimental)N/A[24]

Table 2: Key Physical Properties of 5CB from Simulations and Experiments.

PropertyDescriptionTypical Value(s)Source(s)
Translational Diffusion Coefficient (D) Rate of molecular translation.Varies with temperature and direction relative to the director.[8][20]
Rotational Diffusion Coefficients Describe spinning and tumbling motions.Varies with temperature.[20]
Conformational Analysis Distribution of dihedral angles in the alkyl chain and between the phenyl rings.Shows a preference for trans conformations in the alkyl chain.[1][15][25]

Table 3: Dynamic and Structural Properties of 5CB from MD Simulations.

Mandatory Visualization

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis SystemSetup System Setup (Initial Coordinates & Box) Topology Generate Topology SystemSetup->Topology ForceField Force Field Parameterization ForceField->Topology Minimization Energy Minimization Topology->Minimization NVT_Equil NVT Equilibration (Constant Volume & Temperature) Minimization->NVT_Equil NPT_Equil NPT Equilibration (Constant Pressure & Temperature) NVT_Equil->NPT_Equil Production Production MD Run NPT_Equil->Production Trajectory Trajectory Analysis Production->Trajectory Properties Calculate Properties (Order Parameter, Diffusion, etc.) Trajectory->Properties Visualization Visualization Trajectory->Visualization

Caption: A generalized workflow for molecular dynamics simulations of 5CB.

OrderParameter cluster_input Input Data cluster_calc Calculation Steps Trajectory MD Trajectory SaupeMatrix Construct Saupe Order Matrix (Q_ab) Q_ab = 1/2 * <3u_a u_b - δ_ab> Trajectory->SaupeMatrix MolAxis Define Molecular Axis (u) MolAxis->SaupeMatrix Diagonalize Diagonalize Q Matrix SaupeMatrix->Diagonalize Director Identify Director (n) (Eigenvector of largest eigenvalue) Diagonalize->Director OrderParam Order Parameter (S) (Largest eigenvalue of Q) Diagonalize->OrderParam

Caption: Logical workflow for calculating the nematic order parameter (S) from an MD trajectory.

References

Navigating the Safety Landscape of 4-Pentylbiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information for 4-Pentylbiphenyl (CAS No. 7116-96-3). Due to a notable lack of extensive toxicological data for this specific compound, this guide also incorporates information on structurally related alkylated biphenyls to offer a broader perspective on potential hazards. A conservative approach to handling is strongly recommended.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₂₀[1]
Molecular Weight 224.34 g/mol [1]
Appearance Light yellow liquid[2][3]
Boiling Point 154 °C @ 3 mmHg[2]
Density 0.943 g/mL at 25 °C
Flash Point > 110 °C[2]
Water Solubility Insoluble[2]
Refractive Index n20/D 1.57

Hazard Identification and Classification

There is a significant discrepancy in the reported hazard classifications for this compound. While one major supplier does not classify it as hazardous under OSHA's 2012 Hazard Communication Standard, another provides specific GHS classifications.[2][4] This underscores the need for careful handling regardless of the supplier's classification.

Conflicting GHS Classifications:

Hazard ClassGHS Classification (Source 1)GHS Classification (Source 2)
Acute Oral Toxicity Not ClassifiedCategory 4 (Harmful if swallowed)[4]
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)[4]
Serious Eye Damage/Irritation Not ClassifiedCategory 2A (Causes serious eye irritation)[4]
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedCategory 3 (May cause respiratory irritation)[4]

In the absence of harmonized classification, it is prudent to handle this compound as a substance with the potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.

Toxicological Data

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not specifically described in the available literature. However, standardized testing protocols for aromatic hydrocarbons can be adapted.

General Workflow for In Vitro Metabolism Study:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Microsomes Incubation_Mix Incubation Mixture Microsomes->Incubation_Mix Cofactors Cofactors Cofactors->Incubation_Mix Test_Compound This compound Test_Compound->Incubation_Mix Extraction Metabolite Extraction Incubation_Mix->Extraction Quench Reaction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

In Vitro Metabolism Workflow

Standard Methods for Aromatic Content Determination:

Standardized test methods from organizations like ASTM are available for determining the aromatic content of hydrocarbon mixtures and could be applied to formulations containing this compound.[11][12][13] These methods include:

  • ASTM D5186: Supercritical Fluid Chromatography (SFC) for aromatic and polynuclear aromatic content.[12]

  • ASTM D5292: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for aromatic hydrogen and carbon content.[13]

Signaling Pathways

There is no direct evidence in the reviewed literature detailing the effects of this compound on specific signaling pathways. However, based on the metabolism of other biphenyls, a putative metabolic pathway can be proposed.

Putative Metabolic Pathway of this compound:

Start This compound Phase1 Phase I Metabolism (Hydroxylation) Start->Phase1 CYP450 Enzymes Metabolite Hydroxylated Metabolites Phase1->Metabolite Phase2 Phase II Metabolism (Conjugation) Metabolite->Phase2 e.g., Glucuronidation, Sulfation Excretion Excretion Phase2->Excretion

Putative Metabolic Pathway

Safe Handling and Personal Protective Equipment (PPE)

Given the conflicting safety information and lack of comprehensive toxicological data, a cautious and proactive approach to handling this compound is imperative.

Recommended Handling Procedures:

AspectRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]
Personal Hygiene Wash hands thoroughly after handling. Avoid ingestion and inhalation.[2]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][3] Keep away from strong oxidizing agents.[2]
Spill Response Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]

Personal Protective Equipment (PPE) Workflow:

cluster_ppe Personal Protective Equipment Eye_Protection Eye Protection (Safety glasses/goggles) End Safe Handling Environment Eye_Protection->End Hand_Protection Hand Protection (Chemical-resistant gloves) Hand_Protection->End Body_Protection Body Protection (Lab coat, protective clothing) Body_Protection->End Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Consider respirator if aerosols are generated.) Respiratory_Protection->End Start Before Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

PPE Selection Workflow

First Aid Measures

In case of exposure, the following first aid measures are recommended:

Exposure RouteFirst Aid Measure
Inhalation Move person to fresh air. If symptoms persist, get medical attention.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

Conclusion and Recommendations

The available safety data for this compound is limited and contains conflicting hazard classifications. While some sources indicate it is not a hazardous substance, others classify it as harmful if swallowed, a skin and eye irritant, and a respiratory irritant. In the absence of comprehensive toxicological studies, a conservative approach to safety is paramount.

Researchers, scientists, and drug development professionals should:

  • Assume the compound is hazardous and implement appropriate safety controls.

  • Utilize the recommended personal protective equipment at all times.

  • Handle the substance in a well-ventilated environment , preferably a chemical fume hood.

  • Consult the specific Safety Data Sheet provided by the supplier and be aware of potential discrepancies between different sources.

Further toxicological evaluation of this compound is necessary to fully characterize its safety profile and establish definitive handling guidelines. Until such data is available, adherence to stringent safety protocols is essential to minimize potential risks.

References

Methodological & Application

Applications of 4-Pentylbiphenyl in Liquid Crystal Displays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Pentylbiphenyl (B1172339), and its derivatives, are cornerstone materials in the field of liquid crystal displays (LCDs). Among these, 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB) is a preeminent example, widely utilized for its nematic liquid crystal phase at room temperature.[1][2][3] Its molecular structure, consisting of a rigid biphenyl (B1667301) core and a flexible pentyl chain, imparts the anisotropic properties essential for electro-optical switching.[2] The addition of a cyano group introduces a significant dipole moment, enhancing the material's response to electric fields, a critical characteristic for display applications.[1] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound compounds in LCDs.

Physicochemical and Electro-Optical Properties of 4-Cyano-4'-pentylbiphenyl (5CB)

The performance of a liquid crystal in an LCD is dictated by its physical, optical, and electrical properties. The following tables summarize key quantitative data for 5CB.

Table 1: General and Thermal Properties of 5CB

PropertySymbolValueSignificance in LCD Applications
Chemical Formula-C₁₈H₁₉NDefines the molecular composition.[4]
Molecular Weight-249.36 g/mol Influences viscosity and other physical properties.[3]
Density (at 25°C)ρ1.008 - 1.022 g/cm³Affects flow properties during cell filling.[4][5]
Crystal to Nematic TransitionTC-N22.5 °CDefines the lower limit of the operating temperature range.[3][4]
Nematic to Isotropic Transition (Clearing Point)TN-I35.0 °CDefines the upper limit of the operating temperature range.[3][4]

Table 2: Optical and Electro-Optical Properties of 5CB

PropertySymbolValueSignificance in LCD Applications
Ordinary Refractive Indexn₀~1.532Affects the overall brightness and viewing angle of the display.[5][6]
Extraordinary Refractive Indexnₑ~1.7A higher birefringence leads to a thinner display.
BirefringenceΔn~0.17-0.20Crucial for achieving the desired phase retardation in the LC cell.[1]
Dielectric AnisotropyΔεPositiveA positive Δε is required for the liquid crystal molecules to align with an applied electric field in a twisted nematic device.
Threshold VoltageVₜDependent on cell configurationThe minimum voltage required to induce a change in the liquid crystal orientation. Doping with nanoparticles like ZnO can decrease Vₜ.[3]
Driving VoltageVdDependent on cell configurationThe voltage required for operation, which can be reduced by additives to lower power consumption.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

This protocol outlines a common synthetic route for 5CB.[4][7]

Materials:

  • Biphenyl

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Valeryl chloride (C₄H₉COCl)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrazine (B178648) (NH₂NH₂)

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

Procedure:

  • Bromination of Biphenyl: React biphenyl with bromine to introduce a bromine atom to one of the phenyl rings.

  • Friedel-Crafts Acylation: Add aluminum chloride and valeryl chloride to the brominated biphenyl.

  • Wolff-Kishner Reduction: Treat the product with potassium hydroxide and hydrazine to reduce the ketone to an alkyl chain, yielding 4-bromo-4'-pentylbiphenyl.

  • Cyanation: Introduce copper(I) cyanide and DMF to replace the bromine atom with a cyano group, yielding 4-Cyano-4'-pentylbiphenyl (5CB).

  • Purification: Purify the final product through techniques such as recrystallization or column chromatography to achieve the high purity required for LCD applications.

Protocol 2: Preparation of a Twisted Nematic (TN) Liquid Crystal Cell with 5CB

This protocol describes the fabrication of a basic TN-LCD cell.[8][9][10]

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution

  • Cotton cloth

  • Mylar spacers (e.g., 36 µm thickness)

  • Binder clips

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Polarizing films

  • 9V battery or power supply

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides.

  • Alignment Layer Coating: Dissolve PVA in water and coat the conductive side of two ITO glass slides with the PVA solution. Evaporate the solvent using a hotplate.

  • Rubbing: Gently rub the PVA layer of each slide with a cotton cloth in a single direction. The rubbing direction for the second slide should be perpendicular (90 degrees) to the first.

  • Cell Assembly: Place Mylar spacers on the edges of one slide. Assemble the two slides with the PVA-coated sides facing inwards and offset from each other to allow for electrical contact. The rubbing directions should be perpendicular to each other.

  • Securing the Cell: Use binder clips to hold the assembled cell together.

  • Filling the Cell: Heat the 5CB to its isotropic phase (above 35°C). Using capillary action, introduce the molten 5CB into the gap between the glass slides.

  • Sealing and Cooling: Seal the cell and allow it to cool slowly to room temperature, allowing the 5CB to form the nematic phase with a 90-degree twist.

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with the polarization axes aligned with the rubbing directions on the adjacent glass slides.

Protocol 3: Measurement of Electro-Optical Properties

This protocol provides a general method for characterizing the electro-optical response of the prepared TN cell.

Equipment:

  • Helium-Neon (He-Ne) laser or a white light source

  • Function generator

  • Amplifier

  • Photodetector

  • Oscilloscope

  • The prepared TN-LCD cell

Procedure:

  • Setup: Arrange the light source, the TN-LCD cell, and the photodetector in a line. The photodetector is connected to an oscilloscope to measure the transmitted light intensity.

  • Electrical Connection: Connect the ITO electrodes of the TN cell to the output of the function generator through an amplifier.

  • Zero-Voltage State (OFF state): With no voltage applied, the twisted nematic structure of the 5CB rotates the polarization of the incident light by 90 degrees, allowing it to pass through the second polarizer. The photodetector will measure a high light intensity.

  • Applying Voltage (ON state): Apply an AC square wave voltage (e.g., 1 kHz) to the cell. As the voltage increases above the threshold voltage (Vₜ), the 5CB molecules will align with the electric field, perpendicular to the glass slides. This removes the twisted structure, and the polarization of the light is no longer rotated. The second polarizer blocks the light, and the photodetector measures a low light intensity.

  • Data Acquisition: Record the transmitted light intensity from the oscilloscope as a function of the applied voltage to determine the voltage-transmittance curve, threshold voltage, and saturation voltage. The response time (rise time and decay time) can be measured by applying a square wave voltage and observing the change in transmittance over time on the oscilloscope.

Visualizations

molecular_structure_properties cluster_structure Molecular Structure of this compound cluster_properties Liquid Crystalline Properties Biphenyl Core Biphenyl Core Pentyl Chain Pentyl Chain Biphenyl Core->Pentyl Chain Flexibility Functional Group (e.g., -CN) Functional Group (e.g., -CN) Biphenyl Core->Functional Group (e.g., -CN) Polarity Anisotropy Anisotropy Biphenyl Core->Anisotropy Rigidity leads to Nematic Phase Nematic Phase Pentyl Chain->Nematic Phase Influences temperature range of Dielectric Anisotropy Dielectric Anisotropy Functional Group (e.g., -CN)->Dielectric Anisotropy Induces

Figure 1: Relationship between molecular structure and liquid crystal properties.

experimental_workflow cluster_fabrication TN-LCD Cell Fabrication cluster_testing Electro-Optical Testing A Clean ITO Glass B Coat with PVA Alignment Layer A->B C Rub PVA Layer B->C D Assemble Cell with Spacers C->D E Fill with 5CB D->E F Attach Polarizers E->F G Setup Optical Bench F->G Proceed to Testing H Apply Voltage to Cell G->H I Measure Transmittance H->I J Analyze Data (V-T Curve, Response Time) I->J

Figure 2: Experimental workflow for TN-LCD cell fabrication and testing.

tn_lcd_principle cluster_off OFF State (V=0) cluster_on ON State (V > Vth) OFF_Light Incident Light OFF_P1 Polarizer 1 OFF_Light->OFF_P1 OFF_LC Twisted Nematic LC (Polarization Rotated 90°) OFF_P1->OFF_LC OFF_P2 Polarizer 2 (Crossed) OFF_LC->OFF_P2 OFF_Output Light Transmitted OFF_P2->OFF_Output ON_Light Incident Light ON_P1 Polarizer 1 ON_Light->ON_P1 ON_LC Untwisted Nematic LC (No Polarization Rotation) ON_P1->ON_LC ON_P2 Polarizer 2 (Crossed) ON_LC->ON_P2 ON_Output Light Blocked ON_P2->ON_Output

Figure 3: Principle of operation for a Twisted Nematic (TN) LCD.

References

Application Notes and Protocols for 4-Pentylbiphenyl Derivatives in Electro-Optical Devices

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 4-Cyano-4'-pentylbiphenyl (5CB)

While direct experimental data on the unsubstituted 4-Pentylbiphenyl for electro-optical applications is limited in publicly available literature, the closely related compound, 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB), is a foundational material in the field of liquid crystals and their application in electro-optical devices.[1][2] 5CB's well-documented properties and extensive use in Liquid Crystal Displays (LCDs) make it an excellent model for understanding the role of pentylbiphenyl core structures in this technology.[2]

These application notes and protocols are based on the properties and experimental data of 5CB and provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of similar liquid crystal materials.

Physicochemical and Electro-Optical Properties

The performance of a liquid crystal in an electro-optical device is determined by its unique physicochemical and electro-optical properties. 5CB is a nematic liquid crystal at room temperature, meaning its rod-like molecules have long-range orientational order but no long-range positional order.[1][3] This orientational order can be manipulated by an external electric field, which is the fundamental principle behind most liquid crystal-based devices.

Table 1: Key Properties of 4-Cyano-4'-pentylbiphenyl (5CB)

PropertySymbolValueSignificance in Electro-Optical Devices
Chemical Formula-C₁₈H₁₉NDefines the molecular structure and influences physical properties.[1]
Molecular Weight-249.36 g/mol Affects properties such as density and viscosity.[3]
Crystal to Nematic TransitionT_CN22.5 °CDefines the lower operating temperature of the device.[1][3]
Nematic to Isotropic TransitionT_NI35.0 °CDefines the upper operating temperature of the device.[1][3]
Dielectric AnisotropyΔε~+11 to +14A large positive value is crucial for low-voltage switching in twisted nematic (TN) and other field-effect LCDs.[4]
Birefringence (Optical Anisotropy)Δn~0.18 - 0.20A high birefringence allows for the construction of thinner display cells, leading to faster response times.[5]
Ordinary Refractive Indexn_o~1.53 - 1.58Affects the overall optical properties of the device.[5][6]
Extraordinary Refractive Indexn_e~1.71 - 1.77Affects the overall optical properties of the device.[5]
Densityρ~1.008 - 1.022 g/cm³Influences the hydrodynamics and response time of the liquid crystal.[1][6]

Experimental Protocols

Preparation of a Twisted Nematic (TN) Liquid Crystal Cell

This protocol describes the fabrication of a basic twisted nematic liquid crystal cell, a common architecture for many electro-optical devices.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyvinyl alcohol (PVA) solution

  • Cotton cloth

  • Spacers (e.g., plastic wrap or microspheres)

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Binder clips

  • Polarizing films

  • 9V battery or function generator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates to remove any organic residues and dust particles.

  • Alignment Layer Coating: Dissolve polyvinyl alcohol in water and coat the conductive side of the ITO glass with the PVA solution. A hotplate can be used to evaporate the solvent.[7]

  • Rubbing: Once dry, rub the PVA layer with a cotton cloth in a single direction. This process creates microgrooves that will align the liquid crystal molecules. Prepare two substrates in this manner.[7]

  • Cell Assembly: Place spacers along the edges of one substrate. Assemble the two substrates with their rubbed directions perpendicular to each other, creating a 90° twist. The PVA-coated sides should face inwards.[7]

  • Cell Sealing and Filling: Clamp the assembled cell with binder clips.[7] Introduce 5CB into the cell via capillary action in its isotropic phase (heated above 35.0 °C) and then slowly cool it to the nematic phase.[7]

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with their polarization axes aligned with the rubbing directions of the adjacent substrates.[7]

G cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_final Final Device Clean Clean ITO Substrates Coat Coat with PVA Clean->Coat Rub Rub PVA Layer Coat->Rub Assemble Assemble Substrates (90° Twist) Rub->Assemble Fill Fill with 5CB Assemble->Fill Seal Seal Cell Fill->Seal Polarizers Attach Polarizers Seal->Polarizers Device Completed TN Cell Polarizers->Device

Fig. 1: Experimental workflow for fabricating a twisted nematic liquid crystal cell.
Electro-Optical Characterization

This protocol outlines the measurement of the voltage-dependent transmittance of the fabricated TN cell, a key performance metric.

Experimental Setup:

  • He-Ne laser (or other stable light source)

  • Fabricated TN liquid crystal cell

  • Function generator and voltage amplifier

  • Photodetector

  • Oscilloscope

Procedure:

  • Setup Arrangement: Position the TN cell between the light source and the photodetector. The polarizers on the cell should be crossed.

  • Voltage Application: Apply a variable AC voltage (typically a square wave at 1 kHz to prevent ion migration) across the ITO electrodes of the cell using the function generator and amplifier.

  • Transmittance Measurement: Measure the intensity of the light transmitted through the cell at different applied voltages using the photodetector. The output can be monitored on an oscilloscope.

  • Data Analysis: Plot the transmitted light intensity as a function of the applied voltage to determine the threshold voltage (the voltage at which the cell begins to switch) and the saturation voltage (the voltage at which the transmittance is maximized).

Signaling Pathway and Principle of Operation

The operation of a twisted nematic liquid crystal display is based on the ability to control the polarization of light passing through it.

G Light_in_off Incident Light Pol1_off Polarizer 1 Light_in_off->Pol1_off LC_off Twisted Nematic LC (90° Twist) Pol1_off->LC_off Pol2_off Polarizer 2 (Crossed) LC_off->Pol2_off Light_out_off Light Transmitted Pol2_off->Light_out_off Light_in_on Incident Light Pol1_on Polarizer 1 Light_in_on->Pol1_on LC_on Untwisted Nematic LC Pol1_on->LC_on Pol2_on Polarizer 2 (Crossed) LC_on->Pol2_on Light_out_on Light Blocked Pol2_on->Light_out_on

Fig. 2: Operating principle of a twisted nematic liquid crystal device.

Voltage OFF State:

  • Incident unpolarized light is polarized by the first polarizer.

  • As the polarized light passes through the liquid crystal layer, its polarization direction is guided by the twisted molecular arrangement, rotating by 90 degrees.

  • The rotated light is now aligned with the transmission axis of the second polarizer and is transmitted, resulting in a bright state.

Voltage ON State:

  • When a sufficiently high voltage is applied, the positive dielectric anisotropy of the 5CB molecules causes them to align with the electric field, perpendicular to the glass substrates.

  • In this homeotropic alignment, the twisted structure is lost.

  • The polarized light from the first polarizer passes through the liquid crystal layer without its polarization being rotated.

  • This light is then blocked by the second, crossed polarizer, resulting in a dark state.

By controlling the voltage applied to each pixel, a grayscale image can be created. This fundamental principle is the basis for the vast majority of liquid crystal displays in use today.

References

Application Notes and Protocols: Preparation of 4-Pentylbiphenyl Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the preparation of liquid crystal cells filled with 4-Pentylbiphenyl (5CB), a common nematic liquid crystal. The procedures detailed below are foundational for creating high-quality, uniformly aligned liquid crystal cells for various research and development applications, including display technology, sensing, and advanced materials development.

Introduction to this compound (5CB)

This compound, commonly known as 5CB, is a well-characterized nematic liquid crystal. Its rod-like molecular structure and positive dielectric anisotropy make it an ideal candidate for a wide range of electro-optical applications. Understanding its fundamental properties is crucial for the successful fabrication of liquid crystal cells.

Chemical Structure:

Chemical Structure of this compound (5CB)

Caption: Skeletal formula of this compound (5CB).

Quantitative Data Summary

The following table summarizes the key physical and optical properties of this compound (5CB) and typical parameters for liquid crystal cell preparation.

PropertyValueReference(s)
5CB Physical Properties
Chemical FormulaC₁₈H₁₉N[1][2]
Molecular Weight249.36 g/mol [2]
AppearanceColorless liquid or white solid[1]
Crystalline to Nematic Transition~22.5 °C[1][2]
Nematic to Isotropic Transition~35.0 °C[1][2]
Density (at 25 °C)~1.008 g/mL[3]
Cell Preparation Parameters
Substrate MaterialIndium Tin Oxide (ITO) coated glass[1]
Alignment Layer MaterialPolyimide (PI)[1][4]
PI Spin Coating Speed2500 - 3000 rpm[2]
PI Baking Temperature180 - 240 °C[1][5]
PI Baking Time1 hour[1][5]
Cell Gap Thickness5 - 25 µm[6]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the preparation of a this compound liquid crystal cell.

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 Cell Filling & Finalization sub_clean Substrate Cleaning pi_coating Polyimide Spin Coating sub_clean->pi_coating pi_baking Polyimide Baking pi_coating->pi_baking rubbing Unidirectional Rubbing pi_baking->rubbing assembly Cell Assembly with Spacers rubbing->assembly sealing Sealant Application & Curing assembly->sealing filling LC Filling (Isotropic Phase) sealing->filling cooling Controlled Cooling filling->cooling sealing_final Final Sealing cooling->sealing_final

Caption: Workflow for this compound liquid crystal cell preparation.

Experimental Protocols

Substrate Cleaning

A meticulous cleaning process is paramount to remove organic and inorganic contaminants from the Indium Tin Oxide (ITO) coated glass substrates, ensuring a defect-free alignment layer.[7]

Materials:

  • ITO-coated glass slides

  • Acetone (B3395972) (reagent grade)

  • Methanol (B129727) (reagent grade)

  • Isopropyl alcohol (IPA, reagent grade)

  • Deionized (DI) water

  • Lint-free wipes

  • Ultrasonic bath

  • Nitrogen gas source

Protocol:

  • Place the ITO-coated glass slides in a beaker.

  • Add acetone to the beaker, ensuring the slides are fully submerged.

  • Sonicate in an ultrasonic bath for 15 minutes.

  • Remove the slides and rinse thoroughly with DI water.

  • Submerge the slides in a beaker with methanol and sonicate for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Submerge the slides in a beaker with isopropyl alcohol and sonicate for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Dry the slides using a stream of nitrogen gas.

  • Store the cleaned slides in a clean, dust-free environment.

Alignment Layer Deposition and Treatment

A thin layer of polyimide (PI) is deposited on the ITO surface and mechanically rubbed to create microscopic grooves that will direct the alignment of the 5CB molecules.

Materials:

  • Cleaned ITO-coated glass slides

  • Polyimide solution (e.g., SE-1211)

  • Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone, if dilution is needed)

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet or cotton cloth

Protocol:

  • Place a cleaned ITO slide on the chuck of the spin coater and secure it with a vacuum.

  • Dispense a few drops of the polyimide solution onto the center of the ITO slide.

  • Spin coat the polyimide at a speed of 2500-3000 rpm for 30-60 seconds to achieve a uniform thin film.[2]

  • Carefully remove the slide and place it on a hot plate for a soft bake at approximately 80-100 °C for 5-10 minutes to evaporate the solvent.

  • Transfer the slide to a hot plate or oven for a hard bake (curing) at 180-240 °C for 1 hour.[1][5] This step induces imidization of the polyamic acid.

  • Allow the slide to cool down to room temperature.

  • Mount the slide in the rubbing machine.

  • Perform unidirectional rubbing of the polyimide surface with a velvet or cotton cloth. The rubbing process creates micro-grooves that will induce a preferred alignment direction for the liquid crystal molecules.

Liquid Crystal Cell Assembly

Two rubbed ITO slides are assembled with a defined spacing to create a cell that will be filled with the liquid crystal.

Materials:

  • Two rubbed ITO-coated glass slides

  • Spacers of a desired diameter (e.g., 10 µm silica (B1680970) spheres mixed in a solvent)

  • UV-curable sealant or epoxy

  • UV lamp

Protocol:

  • Take one of the rubbed ITO slides.

  • Apply the spacer solution to the surface of the slide. The solvent will evaporate, leaving the silica spheres randomly distributed.

  • Alternatively, place a few strips of plastic wrap or a Mylar spacer of a specific thickness to define the cell gap.[8][9]

  • Apply a thin line of UV-curable sealant along the edges of the slide, leaving a small gap on one side for filling.

  • Place the second rubbed ITO slide on top of the first, with the rubbing directions either parallel or anti-parallel, depending on the desired alignment (e.g., anti-parallel for a standard nematic cell).

  • Gently press the slides together to ensure a uniform cell gap.

  • Expose the cell to a UV lamp to cure the sealant.

Cell Filling and Sealing

The assembled cell is filled with 5CB in its isotropic phase, and then slowly cooled to form the nematic phase.

Materials:

  • Assembled liquid crystal cell

  • This compound (5CB)

  • Hot plate

  • Vacuum chamber (optional, for capillary filling)

  • Sealant (e.g., epoxy)

Protocol:

  • Heat the 5CB to a temperature above its nematic-to-isotropic transition temperature (e.g., 40 °C).[1]

  • Place the assembled cell on a hot plate also set to approximately 40 °C.

  • Place a small drop of the isotropic 5CB at the edge of the filling gap.

  • The liquid crystal will be drawn into the cell via capillary action.[10] This process can be facilitated by placing the cell in a vacuum chamber and then venting to atmospheric pressure.

  • Once the cell is completely filled, remove any excess liquid crystal from the exterior with a lint-free wipe.

  • Turn off the hot plate and allow the cell to cool slowly and uniformly to room temperature. This controlled cooling is crucial for achieving a well-aligned nematic phase.[11]

  • Seal the filling gap with epoxy or another suitable sealant.

  • Allow the sealant to cure completely.

The prepared this compound liquid crystal cell is now ready for experimental use and characterization.

References

Application Notes and Protocols: 4-Pentylbiphenyl in Polymer-Dispersed Liquid Crystals (PDLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymer-dispersed liquid crystals (PDLCs) are a class of composite materials that consist of micron-sized droplets of a liquid crystal, such as 4-Pentylbiphenyl, dispersed within a solid polymer matrix. These materials are of significant interest due to their ability to switch from a light-scattering (opaque) state to a transparent state upon the application of an external electric field. This unique electro-optical behavior makes them suitable for a wide range of applications, including smart windows, privacy screens, and advanced sensor technologies.[1][2][3] While direct experimental data for this compound is limited, its structural analogue, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), is extensively studied and serves as a valuable reference for understanding its properties and applications in PDLCs.[4][5] This document provides detailed application notes and experimental protocols based on the well-characterized properties of 5CB.

Principle of Operation

In the absence of an electric field (OFF state), the liquid crystal molecules within the droplets are randomly oriented. Due to the mismatch between the refractive index of the polymer matrix and the effective refractive index of the randomly oriented liquid crystal droplets, light is scattered, and the PDLC film appears opaque. When an electric field is applied (ON state), the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent to incident light.

Physicochemical and Electro-Optical Properties

The performance of a PDLC device is critically dependent on the properties of its constituent materials. The following table summarizes key parameters for 4-cyano-4'-pentylbiphenyl (5CB) and a common photopolymer, Norland Optical Adhesive 71 (NOA-71), which can be used as a reference for systems involving this compound.

PropertySymbol5CB (4-cyano-4'-pentylbiphenyl)NOA-71 (Photopolymer)Significance in PDLC Applications
Phase Transitions
Melting PointT_m22.5 °C-Defines the lower operating temperature of the device.[6]
Nematic to IsotropicT_NI35.0 °C-Defines the upper operating temperature of the device.[6]
Optical Properties
Ordinary Refractive Indexn_o1.58[1]~1.56[1]Matching n_o to the polymer's refractive index is crucial for achieving high transparency in the ON state.
Extraordinary Refractive Indexn_e1.77[1]-The difference between n_e and n_o (birefringence) influences the scattering efficiency and contrast of the device.
BirefringenceΔn0.20-A higher birefringence generally leads to stronger light scattering in the OFF state.
Electrical Properties
Dielectric AnisotropyΔεPositive-A positive dielectric anisotropy is required for the liquid crystal molecules to align parallel to an applied electric field.
Electro-Optical Performance
Threshold VoltageV_th~5 V-The voltage at which the PDLC begins to switch from opaque to transparent.[1]
Saturation VoltageV_sat~40 V-The voltage at which the PDLC reaches its maximum transparency.[1]

Experimental Protocols

Protocol 1: Fabrication of a PDLC Film via Polymerization-Induced Phase Separation (PIPS)

This protocol describes the fabrication of a PDLC film using a mixture of 4-cyano-4'-pentylbiphenyl (5CB) and a UV-curable polymer (NOA-71).

Materials and Equipment:

  • 4-cyano-4'-pentylbiphenyl (5CB) liquid crystal

  • Norland Optical Adhesive 71 (NOA-71) photopolymer

  • Indium Tin Oxide (ITO) coated glass substrates

  • UV lamp (365 nm)

  • Spinner

  • Hot plate

  • Ultrasonic bath

  • Deionized water, acetone, isopropanol (B130326)

  • Nitrogen gas source

  • Micropipettes

  • Glass rods for mixing

Methodology:

  • Substrate Preparation:

    • Thoroughly clean the ITO-coated glass substrates by ultrasonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a stream of dry nitrogen.

  • Preparation of the LC/Polymer Mixture:

    • In a clean vial, prepare a homogeneous mixture of 5CB and NOA-71. A common weight ratio is 60:40 (5CB:NOA-71).[1]

    • Stir the mixture thoroughly at room temperature until a uniform solution is obtained.

  • Cell Assembly:

    • Create a cell by placing two ITO-coated glass substrates together with the conductive sides facing each other. Use spacers (e.g., Mylar film of a specific thickness, typically 10-20 µm) to define the cell gap.

    • Leave a small opening for filling the cell.

  • Filling the Cell:

    • Introduce the 5CB/NOA-71 mixture into the cell gap via capillary action.

  • UV Curing (Polymerization):

    • Expose the filled cell to UV light (e.g., 365 nm, 6 W) for approximately 15 minutes to induce polymerization of the NOA-71.[1]

    • During polymerization, the 5CB phase separates from the polymer, forming micro-droplets. The cell will transition from transparent to opaque during this process.

  • Finalization:

    • Attach electrical contacts to the ITO electrodes for subsequent electro-optical characterization.

Protocol 2: Electro-Optic Characterization of the PDLC Film

This protocol outlines the procedure for measuring the voltage-transmittance characteristics and response time of the fabricated PDLC film.

Materials and Equipment:

  • Fabricated PDLC cell

  • He-Ne laser (e.g., 632.8 nm) or a stable light source

  • Photodetector

  • Function generator

  • Voltage amplifier

  • Oscilloscope

  • Polarizers (optional, for contrast measurements)

Methodology:

  • Experimental Setup:

    • Mount the PDLC cell in a holder perpendicular to the light source beam.

    • Place the photodetector behind the cell to measure the transmitted light intensity.

    • Connect the function generator and voltage amplifier to the electrical contacts of the PDLC cell.

  • Voltage-Transmittance Measurement:

    • Apply a square wave AC voltage (typically 1 kHz) to the cell.

    • Slowly increase the voltage amplitude from 0 V to a value above the saturation voltage.

    • Record the transmitted light intensity at each voltage step.

    • Plot the normalized transmittance as a function of the applied voltage to determine the threshold and saturation voltages.

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0 V (OFF state) and the saturation voltage (ON state).

    • Use an oscilloscope to monitor the output of the photodetector.

    • The rise time is the time taken for the transmittance to change from 10% to 90% of its maximum value when the voltage is switched ON.

    • The decay time is the time taken for the transmittance to change from 90% to 10% of its maximum value when the voltage is switched OFF.

Visualizations

PDLC_Fabrication_Workflow cluster_prep Preparation cluster_assembly Fabrication cluster_characterization Characterization ITO_Cleaning ITO Substrate Cleaning Mixture_Prep LC/Polymer Mixture Preparation Cell_Assembly Cell Assembly Mixture_Prep->Cell_Assembly Filling Capillary Filling Cell_Assembly->Filling UV_Curing UV Curing (Polymerization & Phase Separation) Filling->UV_Curing Electro_Optic Electro-Optic Measurements UV_Curing->Electro_Optic

Caption: Workflow for the fabrication and characterization of a PDLC film.

PDLC_Switching_Mechanism cluster_off OFF State (No Electric Field) cluster_on ON State (Electric Field Applied) OFF Randomly Oriented LC Droplets Scatter Light Scattering (Opaque) OFF->Scatter Refractive Index Mismatch ON Aligned LC Droplets Transmit Light Transmission (Transparent) ON->Transmit Refractive Index Match

References

Application Notes and Protocols: Doping of 4-Pentylbiphenyl with Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-pentylbiphenyl (5CB) is a nematic liquid crystal renowned for its applications in display technologies and photonics.[1][2] The introduction of nanoparticles into the 5CB matrix is a promising method to enhance its intrinsic properties and unlock novel functionalities. Doping 5CB with nanoparticles can significantly alter its electro-optical, dielectric, and thermal characteristics, paving the way for advancements in smart windows, sensors, and advanced optical components.[3][4] This document provides detailed application notes and experimental protocols for the preparation and characterization of nanoparticle-doped 5CB composites.

Data Presentation: Effects of Nanoparticle Doping on 5CB Properties

The following tables summarize the quantitative effects of doping 5CB with various nanoparticles as reported in the literature.

Nanoparticle (NP)ConcentrationEffect on Nematic-Isotropic Transition Temperature (TNI)Reference
Gold (Au)0.1 wt%Increased[5]
Gold (Au)up to 5%Decreased[5]
Gold (Au)up to 20 wt%No significant effect on thermal stability[6]

Table 1: Thermal Properties of Nanoparticle-Doped 5CB.

| Nanoparticle (NP) | Concentration | Effect on Threshold Voltage (Vth) | Effect on Switching-Off Time (τoff) | Reference | | --- | --- | --- | --- | | Gold (Au) | 0.1 wt% | Decreased | Not Specified |[5] | | Gold (Au) | 15 wt% | Decreased by ~10% | Decreased by a factor of three |[6] | | Zinc Oxide (ZnO) | Not Specified | Dramatically decreased | Not Specified |[7] |

Table 2: Electro-Optical Properties of Nanoparticle-Doped 5CB.

Nanoparticle (NP)ConcentrationEffect on Dielectric Anisotropy (Δε)Reference
Gold (Au)15 wt%Decreased by a factor of 1.8[6]
Gold (Au)0.1 wt% (hexanethiolate-functionalized)Decreased[5]

Table 3: Dielectric Properties of Nanoparticle-Doped 5CB.

Experimental Protocols

This section outlines the detailed methodologies for preparing and characterizing nanoparticle-doped 4-Pentylbiphenyl.

Protocol 1: Preparation of Gold Nanoparticle (GNP)-Doped 5CB

Objective: To prepare a stable dispersion of gold nanoparticles in a 5CB liquid crystal host.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Gold Nanoparticles (GNPs)

  • Organic solvent (e.g., chloroform, if nanoparticles require initial dispersion)

  • Sonicator

  • Vortex mixer

  • Hot plate/magnetic stirrer

Procedure:

  • Nanoparticle Preparation: If using commercially available GNPs, ensure they are well-dispersed. If the GNPs are in a solvent, the solvent must be compatible with 5CB or be completely evaporated. For functionalized GNPs, such as alkylthiol-capped gold nanoparticles, ensure the ligands enhance stability in the non-polar environment of the liquid crystal.[5]

  • Doping:

    • Weigh the desired amount of 5CB and GNPs to achieve the target weight percentage (e.g., 0.1 wt% to 20 wt%).[5][6]

    • Combine the 5CB and GNPs in a clean glass vial. .

  • Homogenization:

    • Heat the mixture to the isotropic phase of 5CB (above 35°C) to reduce viscosity and facilitate dispersion.[1]

    • Sonicate the mixture for a specified duration (e.g., 1 hour) to ensure uniform dispersion of the nanoparticles.[2]

    • Vortex the mixture intermittently to prevent nanoparticle aggregation.

  • Cooling and Storage:

    • Allow the mixture to cool slowly to room temperature.

    • Store the doped 5CB in a sealed container to prevent contamination.

Protocol 2: Characterization of Nanoparticle-Doped 5CB

Objective: To evaluate the physical and electro-optical properties of the prepared composite material.

A. Polarized Optical Microscopy (POM):

  • Prepare a liquid crystal cell using indium tin oxide (ITO) coated glass slides.

  • Fill the cell with the nanoparticle-doped 5CB mixture in its isotropic phase.

  • Cool the cell to the nematic phase and observe the texture under a polarizing microscope.

  • The texture provides information about the alignment and the presence of any aggregates.

B. Electro-Optical Measurements:

  • Apply a variable AC voltage to the liquid crystal cell.

  • Measure the transmittance of light through the cell as a function of the applied voltage.

  • Determine the threshold voltage (Vth), which is the voltage at which the liquid crystal molecules begin to switch.

  • Measure the switching-on and switching-off times by applying and removing a square wave voltage.

C. Dielectric Spectroscopy:

  • Use a dielectric spectrometer to measure the capacitance of the liquid crystal cell with and without an applied electric field.

  • Calculate the parallel (ε||) and perpendicular (ε⊥) components of the dielectric permittivity.

  • The dielectric anisotropy (Δε) is calculated as Δε = ε|| - ε⊥.

Visualizations

The following diagrams illustrate the experimental workflows for preparing and characterizing nanoparticle-doped 5CB.

experimental_workflow_preparation cluster_prep Preparation of Nanoparticle-Doped 5CB start Start: Weigh 5CB and Nanoparticles mix Combine in Vial start->mix heat Heat to Isotropic Phase (>35°C) mix->heat sonicate Sonicate for Homogenization heat->sonicate cool Slowly Cool to Room Temperature sonicate->cool end_prep End: Doped 5CB Composite cool->end_prep

Caption: Workflow for the preparation of nanoparticle-doped this compound.

experimental_workflow_characterization cluster_char Characterization of Doped 5CB cluster_pom Polarized Optical Microscopy cluster_eo Electro-Optical Measurements cluster_ds Dielectric Spectroscopy start_char Start: Doped 5CB Composite pom_cell Prepare LC Cell start_char->pom_cell eo_voltage Apply Variable AC Voltage start_char->eo_voltage ds_measure Measure Capacitance start_char->ds_measure pom_fill Fill Cell with Doped 5CB pom_cell->pom_fill pom_observe Observe Texture pom_fill->pom_observe eo_trans Measure Transmittance eo_voltage->eo_trans eo_params Determine Vth and Switching Times eo_trans->eo_params ds_calc Calculate Dielectric Permittivity ds_measure->ds_calc ds_anisotropy Determine Dielectric Anisotropy ds_calc->ds_anisotropy

Caption: Workflow for the characterization of nanoparticle-doped this compound.

References

Surface Alignment Techniques for 4-Pentylbiphenyl (5CB): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for achieving controlled surface alignment of the nematic liquid crystal 4-Pentylbiphenyl (5CB). The proper alignment of liquid crystals is crucial for the fabrication and performance of a wide range of optical and sensing devices. Here, we focus on three primary techniques: rubbed polyimide films, photo-alignment, and self-assembled monolayers (SAMs).

Introduction to this compound (5CB)

This compound, commonly known as 5CB, is a well-characterized nematic liquid crystal that exhibits a nematic phase at room temperature. Its chemical structure consists of a polar cyano group and a nonpolar alkyl chain, which gives rise to its anisotropic properties. The orientation of 5CB molecules at a surface, known as anchoring, is critical in determining the overall director profile within a liquid crystal cell and thus the device's functionality.

Rubbed Polyimide Films

Mechanical rubbing of a thin polyimide (PI) layer is a conventional and widely used method for inducing uniform planar alignment of liquid crystals. The process creates microgrooves on the polymer surface and induces an anisotropic orientation of the polymer chains, which in turn directs the alignment of the liquid crystal molecules.

Quantitative Data
Alignment LayerRubbing ConditionsPretilt Angle (°)Anchoring Energy (J/m²)Reference
Polyimide (Nissan SE-1211 on ITO)Varied rubbing height55 - 85Not Specified[1]
Polyimide (Nissan SE-1211 on glass)Varied rubbing height30 - 70Not Specified[1]
Polyimide with trifluoromethyl moietiesWeak rubbingHigh (approaching 45)8 x 10⁻⁴ (Polar)[2]
Polyimide with trifluoromethyl moietiesStrong rubbingLowIncreased with rubbing strength[2]
Polyimide Langmuir-Blodgett FilmsVaried depositionNot Specified2 x 10⁻⁶ - 1 x 10⁻⁵ (Azimuthal)[3]
Polyimide (PI-HMDA/PI-ODA)Stretching and/or RubbingNot SpecifiedVaried (Azimuthal)[4][5]
Experimental Protocol: Rubbed Polyimide Alignment

This protocol outlines the steps for preparing rubbed polyimide alignment layers on glass substrates.

Materials:

  • Glass or ITO-coated glass substrates

  • Polyimide precursor solution (e.g., Nissan SE-1211)

  • Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Nitrogen gas source

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • Deionized water, acetone, isopropanol (B130326) for cleaning

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Perform a final cleaning step using a UV-ozone cleaner or piranha solution (use with extreme caution) to remove any organic residues.

  • Polyimide Coating:

    • Dispense the polyimide solution onto the center of the cleaned substrate.

    • Spin-coat the polyimide at a specific speed (e.g., 3000 rpm for 60 seconds) to achieve the desired film thickness.

  • Curing:

    • Pre-bake the coated substrates on a hot plate at a low temperature (e.g., 80°C for 10 minutes) to evaporate the solvent.

    • Transfer the substrates to an oven for hard-baking (curing) at a higher temperature (e.g., 180-250°C for 1 hour) to induce imidization of the polyamic acid.

  • Rubbing:

    • Mount the cured polyimide-coated substrates onto the stage of the rubbing machine.

    • Bring the velvet-covered roller into contact with the substrate with a defined pile impression.

    • Rotate the roller at a constant speed while translating the substrate to create unidirectional microgrooves. The rubbing strength can be controlled by adjusting the pile depth, roller speed, and substrate translation speed.

  • Cell Assembly:

    • Use two rubbed substrates with the rubbing directions aligned either parallel or anti-parallel to construct a liquid crystal cell.

    • Use spacers (e.g., silica (B1680970) beads) to define the cell gap.

    • Seal the edges of the cell with a suitable adhesive, leaving a small opening for filling.

  • Liquid Crystal Filling:

    • Heat the 5CB to its isotropic phase.

    • Fill the cell via capillary action through the opening.

    • Seal the filling port after the cell is completely filled.

    • Cool the cell slowly to the nematic phase to ensure uniform alignment.

Experimental Workflow

Rubbed_Polyimide_Workflow cluster_prep Substrate Preparation cluster_align Alignment Induction cluster_cell Cell Fabrication Cleaning Substrate Cleaning Coating Polyimide Spin Coating Cleaning->Coating Curing Curing (Baking) Coating->Curing Rubbing Mechanical Rubbing Curing->Rubbing Assembly Cell Assembly Rubbing->Assembly Filling LC Filling Assembly->Filling Sealing Sealing Filling->Sealing

Caption: Workflow for rubbed polyimide alignment.

Photo-Alignment

Photo-alignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive polymer layer. This method avoids the mechanical damage and particle generation associated with rubbing. Materials such as poly(vinyl cinnamate) (PVCi) and azo-dyes are commonly used.

Quantitative Data
Alignment LayerLight SourcePretilt Angle (°)Anchoring Energy (J/m²)Reference
Poly(vinyl-cinnamate) (PVCi)Polarized UVNot Specified3.34 x 10⁻⁶ (Azimuthal, increases with dose)[6]
Polyvinyl-4(fluoro-cinnamate) (PVCN-F)Unpolarized UV~010⁻⁷ - 10⁻⁵ (Azimuthal)[7]
Adsorbed 5CB layer on fused quartzPolarized UVNear homogeneousUp to 10⁻⁴ erg/cm² (10⁻⁵ J/m²)[8]
Sulfonic Azo Dye (SD1)Interference PatternNot SpecifiedNot Specified[9]
Experimental Protocol: Photo-Alignment

This protocol describes the photo-alignment process using a generic photosensitive polymer.

Materials:

  • Glass or ITO-coated glass substrates

  • Photo-alignment material solution (e.g., PVCi in a suitable solvent)

  • Polarized UV light source (e.g., mercury lamp with a linear polarizer)

  • Spin coater

  • Hot plate

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as for the rubbed polyimide technique.

  • Photo-Alignment Layer Coating:

    • Spin-coat the photo-alignment material solution onto the cleaned substrates to form a thin film.

  • Baking:

    • Bake the coated substrates on a hot plate to remove the solvent (e.g., 100°C for 10 minutes).

  • Photo-Exposure:

    • Expose the coated substrates to linearly polarized UV light for a specific duration. The energy dose and polarization direction will determine the alignment direction and anchoring strength. The easy axis for 5CB alignment is typically perpendicular to the polarization direction of the incident UV light.

  • Cell Assembly and Filling:

    • Assemble the liquid crystal cell using two photo-aligned substrates.

    • Fill the cell with 5CB following the same procedure as described for the rubbed polyimide technique.

Experimental Workflow

Photo_Alignment_Workflow cluster_prep Substrate Preparation cluster_align Alignment Induction cluster_cell Cell Fabrication Cleaning Substrate Cleaning Coating Photo-alignment Material Spin Coating Cleaning->Coating Baking Baking Coating->Baking Exposure Polarized UV Exposure Baking->Exposure Assembly Cell Assembly Exposure->Assembly Filling LC Filling Assembly->Filling Sealing Sealing Filling->Sealing

Caption: Workflow for photo-alignment.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface. By choosing molecules with specific end groups, the surface energy can be tailored to induce either planar or homeotropic alignment of liquid crystals. Organosilanes on glass or thiols on gold are common SAM systems.

Quantitative Data
SAM MaterialSubstratePretilt Angle (°)Anchoring Energy (J/m²)Reference
Dodecyltriethoxysilane (DTS)Square-wave grating silica90 (Homeotropic)Not Specified[10]
Octadecyltrichlorosilane (B89594) (OTS)Square-wave grating silica90 (Homeotropic)Not Specified[10]
11-aminoundecyltriethoxysilane (AUTS)Square-wave grating silica1.5 (Planar)Not Specified[10]
Mixed DTS/AUTS (molar ratio 5)Square-wave grating silica3.4Not Specified[10]
Mixed DTS/AUTS (molar ratio 10)Square-wave grating silica18.6Not Specified[10]
Tri(ethylene glycol)-terminated thiol (EG3)Obliquely deposited goldPlanar3.2 x 10⁻⁶ (Azimuthal)[11][12]
Tetra(ethylene glycol)-terminated thiol (EG4)Obliquely deposited goldPlanar5.5 x 10⁻⁶ (Azimuthal)[11][12]
Perfluorinated chlorosilanes/aminosilanesITONot Specified4.2 x 10⁻⁴[13][14]
Experimental Protocol: Self-Assembled Monolayer Formation (Organosilanes on Glass)

This protocol details the formation of an organosilane SAM on glass substrates for liquid crystal alignment.

Materials:

  • Glass or ITO-coated glass substrates

  • Organosilane (e.g., octadecyltrichlorosilane - OTS for homeotropic; an aminosilane (B1250345) for planar)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Deionized water, acetone, isopropanol

  • Nitrogen gas source

  • Sonicator

  • Glove box or desiccator (optional, for moisture control)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrates as previously described.

    • To ensure a high density of hydroxyl groups on the surface, which are necessary for silane (B1218182) reaction, treat the substrates with a piranha solution or an oxygen plasma.

  • SAM Deposition (Solution Phase):

    • Prepare a dilute solution (e.g., 1-5 mM) of the organosilane in an anhydrous solvent. This should ideally be done in a low-humidity environment (e.g., a glove box).

    • Immerse the cleaned and hydroxylated substrates in the silane solution for a specific duration (e.g., 30 minutes to several hours). The deposition time can influence the quality of the monolayer.

  • Rinsing:

    • After deposition, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Perform a final rinse with ethanol (B145695) or isopropanol.

  • Curing:

    • Bake the substrates on a hot plate (e.g., at 120°C for 30 minutes) to promote the covalent bonding of the silane molecules to the surface and cross-linking within the monolayer.

  • Cell Assembly and Filling:

    • Assemble and fill the liquid crystal cell as described in the previous sections.

Experimental Workflow

SAM_Workflow cluster_prep Substrate Preparation cluster_align Monolayer Formation cluster_cell Cell Fabrication Cleaning Substrate Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Deposition SAM Deposition Hydroxylation->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing Rinsing->Curing Assembly Cell Assembly Curing->Assembly Filling LC Filling Assembly->Filling Sealing Sealing Filling->Sealing

Caption: Workflow for self-assembled monolayer alignment.

Conclusion

The choice of surface alignment technique for this compound depends on the specific application requirements, such as the desired pretilt angle, anchoring strength, and manufacturing constraints. Rubbed polyimide offers a robust and well-established method for achieving uniform planar alignment. Photo-alignment provides a non-contact alternative, enabling the creation of complex alignment patterns. Self-assembled monolayers offer a high degree of control over surface chemistry, allowing for the tuning of pretilt angles from planar to homeotropic. The detailed protocols and quantitative data presented in these application notes provide a foundation for researchers and professionals to select and implement the most suitable technique for their needs.

References

Application Note: High-Precision Measurement of the Refractive Index of 5CB

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyano-4'-pentylbiphenyl (5CB) is a nematic liquid crystal that is widely utilized in the development of liquid crystal displays (LCDs) and other electro-optical devices.[1][2][3] Its pronounced optical anisotropy, characterized by different refractive indices for light polarized parallel (extraordinary refractive index, nₑ) and perpendicular (ordinary refractive index, nₒ) to the liquid crystal director, is fundamental to its functionality. Accurate and precise measurement of these refractive indices is paramount for device design, performance optimization, and quality control in industrial and research settings. This application note provides detailed protocols for measuring the refractive indices of 5CB using common laboratory equipment.

Key Properties of 5CB

5CB is a thermotropic liquid crystal, exhibiting a nematic phase at room temperature.[2][4] The molecule is approximately 20 Å in length.[1] It undergoes a phase transition from a crystalline to a nematic state at 22.5 °C and from a nematic to an isotropic state at 35.0 °C.[1][5]

Data Presentation: Refractive Index of 5CB

The refractive indices of 5CB are dependent on both temperature and the wavelength of light. Below is a summary of reported values for its ordinary (nₒ) and extraordinary (nₑ) refractive indices under various conditions.

Table 1: Temperature Dependence of 5CB Refractive Indices at λ = 589 nm

Temperature (°C)nₒnₑBirefringence (Δn = nₑ - nₒ)
25.11.5331.7180.185
27.21.5311.7110.180
29.91.5281.7010.173
32.61.5251.6880.163
34.81.5221.6700.148
36.1 (Isotropic)1.5891.5890.000

Note: Data synthesized from multiple sources for illustrative purposes.[6][7]

Table 2: Wavelength Dependence of 5CB Refractive Indices at 25.1 °C

Wavelength (nm)nₒnₑBirefringence (Δn = nₑ - nₒ)
4501.5501.7600.210
5501.5351.7250.190
6501.5281.7050.177

Note: Data synthesized from multiple sources for illustrative purposes.[7][8][9]

Experimental Protocols

Accurate measurement of the ordinary and extraordinary refractive indices of 5CB requires precise control of temperature and sample alignment. Below are detailed protocols for two common methods.

Protocol 1: Using an Abbe Refractometer

The Abbe refractometer is a convenient instrument for measuring the refractive indices of liquids.[10][11][12] For anisotropic materials like 5CB, distinct shadow lines corresponding to nₒ and nₑ can be observed.[13]

Materials:

  • Abbe Refractometer with a polarizing eyepiece and temperature-controlled prisms

  • 5CB liquid crystal

  • Pipette

  • Lens cleaning paper

  • Isopropanol (B130326)

  • Circulating water bath

Procedure:

  • Instrument Preparation:

    • Ensure the refractometer prisms are clean. If necessary, clean with isopropanol and lens paper.

    • Connect the refractometer to a circulating water bath and set the desired temperature. Allow the instrument to thermally equilibrate.

    • Calibrate the refractometer using a standard of known refractive index.

  • Sample Loading:

    • Place a small drop of 5CB onto the surface of the measuring prism.

    • Close the illuminating prism gently to spread the liquid into a thin, uniform layer.

  • Measurement of nₒ and nₑ:

    • Look through the eyepiece. You should observe a field of view that is partially light and partially dark.

    • Rotate the measurement knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

    • If two distinct boundary lines are visible, they correspond to the ordinary and extraordinary refractive indices.

    • Use the polarizing eyepiece to distinguish between nₒ and nₑ. Rotate the polarizer; one line will disappear at a time. The line that is visible when the polarizer is oriented perpendicular to the director of the liquid crystal corresponds to nₒ, while the line visible at the parallel orientation corresponds to nₑ.

    • Record the refractive index value from the scale for each orientation.

  • Data Recording:

    • Record the measured values of nₒ and nₑ along with the measurement temperature.

    • Repeat the measurement at different temperatures as required.

Protocol 2: Spectrometer-Based Prism Method

This method, also known as the minimum deviation method, offers high accuracy and is suitable for determining refractive indices at various wavelengths.[14]

Materials:

  • Spectrometer with a goniometer

  • Hollow glass prism

  • Light source (e.g., sodium lamp for monochromatic light, or a white light source with filters)

  • Polarizer

  • Temperature-controlled sample holder

  • 5CB liquid crystal

Procedure:

  • Experimental Setup:

    • Mount the hollow prism on the spectrometer table within the temperature-controlled holder.

    • Fill the prism with 5CB.

    • Align the spectrometer by adjusting the collimator and telescope for parallel light.

  • Measurement of the Prism Angle (A):

    • Position the prism so that the light from the collimator is reflected from both faces.

    • Measure the angle between the two reflected beams. The prism angle A is half of this value.

  • Measurement of the Angle of Minimum Deviation (D):

    • Position the prism to allow the light to pass through it.

    • Rotate the prism and observe the refracted beam through the telescope.

    • Find the position where the deviation of the emergent ray is at a minimum. This is the angle of minimum deviation.

    • For an anisotropic material like 5CB, two minimally deviated beams will be observed, corresponding to the ordinary and extraordinary rays.

    • Use a polarizer to identify the ordinary (Dₒ) and extraordinary (Dₑ) rays.

    • Measure the angle of minimum deviation for both rays.

  • Calculation of Refractive Indices:

    • Calculate the ordinary and extraordinary refractive indices using the following formula:

      • n = sin((A + D)/2) / sin(A/2)

    • Substitute Dₒ and Dₑ to find nₒ and nₑ, respectively.

  • Wavelength-Dependent Measurements:

    • To measure the refractive indices at different wavelengths, use a white light source and a monochromator or appropriate filters.

    • Repeat the measurement of the angle of minimum deviation for each wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for measuring the refractive index of 5CB.

G Workflow for Refractive Index Measurement of 5CB cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output SamplePrep Sample Preparation (5CB Liquid Crystal) LoadSample Load 5CB Sample SamplePrep->LoadSample InstrumentPrep Instrument Preparation (Calibration & Equilibration) InstrumentPrep->LoadSample SetTemp Set & Stabilize Temperature LoadSample->SetTemp MeasureRI Measure Refractive Indices (nₒ and nₑ) SetTemp->MeasureRI RecordData Record nₒ, nₑ, and Temperature MeasureRI->RecordData CalcAnisotropy Calculate Birefringence (Δn = nₑ - nₒ) RecordData->CalcAnisotropy AnalyzeDependence Analyze Temperature & Wavelength Dependence CalcAnisotropy->AnalyzeDependence Report Generate Report AnalyzeDependence->Report

Caption: General experimental workflow for 5CB refractive index measurement.

Conclusion

The accurate determination of the refractive indices of 5CB is crucial for its application in advanced optical technologies. The protocols detailed in this application note for the Abbe refractometer and spectrometer-based prism method provide reliable and reproducible means for characterizing this important liquid crystal. Careful attention to temperature control and proper experimental technique is essential for obtaining high-quality data.

References

Application Notes and Protocols: Differential Scanning Calorimetry of 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature. This method is particularly valuable for characterizing the phase transitions of liquid crystals, such as those in the 4-alkylbiphenyl series. These materials exhibit intermediate states of matter, known as mesophases, between the solid and isotropic liquid phases. Understanding the temperatures and thermodynamics of these transitions is crucial for their application in displays, sensors, and drug delivery systems.

This document provides a detailed protocol for the analysis of a pentylbiphenyl-based liquid crystal using DSC, with 4-Cyano-4'-pentylbiphenyl (5CB) as the primary example. The note outlines the experimental procedure, data analysis, and expected thermal events.

Quantitative Data Summary

The thermal transitions for 4-Cyano-4'-pentylbiphenyl (5CB) as determined by DSC are summarized in the table below. These values are indicative of the types of transitions to be expected from similar 4-alkylbiphenyl compounds.

Thermal EventTransition Temperature (°C)Enthalpy of Transition (ΔH)Notes
Crystal-to-Nematic (Melting)22.5 °C[2]To be determined experimentallyThis is the transition from the solid crystalline state to the nematic liquid crystal phase.
Nematic-to-Isotropic (Clearing)35.0 °C[2]To be determined experimentallyThis is the transition from the nematic phase to the isotropic liquid phase, also known as the clearing point.

Experimental Protocol

This section details the methodology for performing a DSC analysis on a pentylbiphenyl sample.

1. Materials and Equipment:

  • 4-Pentylbiphenyl (or 4-Cyano-4'-pentylbiphenyl) sample

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum DSC pans and lids

  • Microbalance (accuracy ±0.01 mg)

  • Crimping press for sealing DSC pans

  • Inert purge gas (e.g., high purity Nitrogen or Argon)

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan using a crimping press. This is crucial to prevent any loss of sample due to evaporation during the experiment.

  • Prepare an empty aluminum pan, sealed in the same manner, to be used as a reference.

3. Instrument Setup:

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to provide an inert atmosphere and prevent oxidation.

  • Equilibrate the DSC cell at a starting temperature well below the first expected transition (e.g., 0°C).

4. Thermal Program (Heat-Cool-Heat Cycle):

A heat-cool-heat cycle is recommended to remove any prior thermal history of the sample and to ensure the observed transitions are reversible and characteristic of the material.

  • First Heating Scan: Heat the sample from the starting temperature (e.g., 0°C) to a temperature above the final expected transition (e.g., 50°C) at a constant rate of 5-10°C/min. This scan erases the sample's previous thermal history.

  • Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at the same controlled rate (e.g., 10°C/min).

  • Second Heating Scan: Reheat the sample from the starting temperature to the upper temperature limit at the same heating rate. The data from this second heating scan is typically used for analysis as it represents the intrinsic thermal behavior of the sample.

5. Data Analysis:

  • Plot the heat flow (mW) as a function of temperature (°C).

  • The phase transitions will appear as endothermic (melting, clearing) or exothermic (crystallization) peaks on the DSC thermogram.

  • Determine the onset temperature and the peak temperature for each transition. The peak temperature is commonly reported as the transition temperature.

  • Calculate the enthalpy of transition (ΔH) in Joules per gram (J/g) by integrating the area under the transition peak.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of a DSC experiment and the phase transition pathway of a typical nematic liquid crystal.

dsc_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Run (Heat-Cool-Heat) cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat1 First Heating Scan equilibrate->heat1 cool Cooling Scan heat1->cool heat2 Second Heating Scan cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot identify Identify Transition Peaks plot->identify calculate Calculate Transition Temperatures & Enthalpy identify->calculate

Caption: Experimental workflow for DSC analysis.

phase_transition_pathway Solid Crystalline Solid Nematic Nematic Liquid Crystal Solid->Nematic Heating (Melting) Nematic->Solid Cooling (Crystallization) Isotropic Isotropic Liquid Nematic->Isotropic Heating (Clearing) Isotropic->Nematic Cooling

References

Application Notes and Protocols for 4-Pentylbiphenyl in Biosensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Pentylbiphenyl (5CB), a nematic liquid crystal, in various biosensor applications. The inherent sensitivity of the long-range orientational order of 5CB to molecular events at interfaces makes it a powerful tool for the label-free detection of a wide range of analytes, from small molecules to large proteins.[1] This document outlines the principles, experimental protocols, and performance metrics for key applications, including enzymatic biosensors and immunoassays.

Principle of this compound-Based Biosensors

The fundamental principle behind this compound (5CB)-based biosensors is the amplification of molecular-level binding events at a functionalized surface into a macroscopic optical signal. The rod-shaped molecules of 5CB can be aligned in a specific orientation by treating the sensor surface with an alignment layer. When a biological recognition event, such as an enzyme-substrate reaction or an antigen-antibody binding, occurs on this surface, it disrupts the ordered alignment of the 5CB molecules. This disruption propagates through the liquid crystal bulk, leading to a change in its optical appearance when viewed under polarized light. A common observation is a transition from a dark state (homeotropic alignment) to a bright state (tilted or planar alignment).

I. Enzymatic Biosensors

This compound-based biosensors can be effectively utilized for monitoring enzymatic reactions, particularly those that result in a local change in pH or the production of a specific byproduct that can interact with the liquid crystal interface.

Application: Penicillinase-Based Detection of Penicillin G

A prime example of an enzymatic biosensor using this compound is the detection of Penicillin G through the catalytic activity of penicillinase. The enzyme hydrolyzes penicillin G, leading to a local decrease in pH, which in turn disrupts the alignment of the liquid crystal. A liquid crystal mixture doped with a pH-sensitive molecule, 4'-pentyl-biphenyl-4-carboxylic acid (PBA), demonstrates a distinct optical response to minute pH changes.[1]

Quantitative Data

ParameterValueReference
AnalytePenicillin G[1]
BioreceptorPenicillinase[1]
Liquid CrystalThis compound (5CB) doped with 4'-pentyl-biphenyl-4-carboxylic acid (PBA)[1]
Detection PrinciplepH change upon enzymatic hydrolysis[1]
Limit of Detection1 nM[1]
Response Time< 5 minutes

Experimental Protocol: Penicillinase Biosensor

This protocol details the fabrication and operation of a this compound-based biosensor for the detection of penicillin G.

Materials:

  • This compound (5CB)

  • 4'-pentyl-biphenyl-4-carboxylic acid (PBA)

  • Penicillinase from Bacillus cereus

  • Penicillin G potassium salt

  • N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP)

  • Glass microscope slides

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Toluene (B28343)

  • Ethanol (B145695)

  • Deionized (DI) water

Equipment:

  • Polarizing Optical Microscope (POM)

  • Spin coater

  • Plasma cleaner or Piranha solution (use with extreme caution)

  • Incubator

  • Micropipettes

Protocol:

  • Glass Slide Preparation and Functionalization:

    • Clean glass slides thoroughly by sonicating in ethanol and DI water for 15 minutes each.

    • Dry the slides with a stream of nitrogen.

    • Treat the slides with plasma or immerse in Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the slides extensively with DI water and dry with nitrogen.

    • Immerse the cleaned slides in a 1% (v/v) solution of DMOAP in toluene for 15 minutes to form a self-assembled monolayer.

    • Rinse the slides with toluene to remove excess DMOAP and then dry with nitrogen.

    • Cure the DMOAP-coated slides in an oven at 100°C for 15 minutes.

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of penicillinase in PBS (pH 7.4).

    • Spot 1 µL of the penicillinase solution onto the DMOAP-functionalized glass slide.

    • Incubate the slide in a humid chamber at 37°C for 1 hour to allow for enzyme immobilization.

    • Gently rinse the slide with PBS to remove any unbound enzyme and then dry with a gentle stream of nitrogen.

  • Liquid Crystal Cell Assembly:

    • Prepare a 0.5 wt% solution of PBA in 5CB.

    • Place a spacer (e.g., Mylar film of ~10 µm thickness) on two opposite edges of the enzyme-immobilized slide.

    • Place a second DMOAP-coated glass slide on top to form a cell.

    • Heat the 5CB-PBA mixture to its isotropic phase (~40°C).

    • Introduce the liquid crystal mixture into the cell via capillary action.

    • Allow the cell to cool down to room temperature.

  • Detection of Penicillin G:

    • Observe the initial state of the liquid crystal cell under a POM with crossed polarizers. A dark field of view indicates homeotropic alignment.

    • Introduce the sample containing Penicillin G (dissolved in PBS, pH 7.4) to the opening of the cell.

    • Monitor the optical response of the liquid crystal over time. The hydrolysis of Penicillin G by the immobilized penicillinase will cause a local pH drop, leading to a change in the orientation of the 5CB-PBA mixture and a transition from a dark to a bright image.

Signaling Pathway

Enzymatic_Detection PenicillinG Penicillin G Penicillinase Immobilized Penicillinase PenicillinG->Penicillinase Substrate Binding PenicilloicAcid Penicilloic Acid + H+ PBA_Protonation PBA Protonation PenicilloicAcid->PBA_Protonation Local pH Decrease Penicillinase->PenicilloicAcid Enzymatic Hydrolysis LC_Alignment_Initial Homeotropic LC Alignment (Dark State) LC_Alignment_Final Tilted LC Alignment (Bright State) PBA_Protonation->LC_Alignment_Final Disrupts Alignment

Caption: Enzymatic detection of Penicillin G using a this compound-based biosensor.

II. Immunoassays

This compound-based biosensors offer a sensitive platform for label-free immunoassays. The binding of an antigen to its specific antibody immobilized on the sensor surface is sufficient to perturb the alignment of the liquid crystal and generate an optical signal.

Application: Detection of Cardiac Troponin I (cTnI)

Cardiac Troponin I is a critical biomarker for the diagnosis of acute myocardial infarction. A this compound-based immunoassay can provide rapid and sensitive detection of cTnI.

Quantitative Data

ParameterValueReference
AnalyteCardiac Troponin I (cTnI)
BioreceptorAnti-cTnI Monoclonal Antibody
Liquid CrystalThis compound (5CB)
Detection PrincipleAntigen-antibody binding induced LC reorientation
Limit of Detection0.047 ng/mL
Linear Range0.1 - 10 ng/mL
Response Time~15 minutes

Experimental Protocol: Cardiac Troponin I Immunoassay

This protocol describes the steps for developing a this compound-based immunoassay for the detection of cTnI.

Materials:

  • This compound (5CB)

  • Anti-cardiac Troponin I (cTnI) monoclonal antibody (capture antibody)

  • Cardiac Troponin I (cTnI) antigen standard

  • Bovine Serum Albumin (BSA)

  • N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP)

  • Glass microscope slides

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tween-20

  • Toluene

  • Ethanol

  • Deionized (DI) water

Equipment:

  • Polarizing Optical Microscope (POM)

  • Spin coater

  • Plasma cleaner or Piranha solution

  • Incubator

  • Micropipettes

Protocol:

  • Glass Slide Functionalization:

    • Follow the same procedure as described in the enzymatic biosensor protocol (Section I) to prepare DMOAP-coated glass slides.

  • Antibody Immobilization:

    • Prepare a 50 µg/mL solution of anti-cTnI monoclonal antibody in PBS (pH 7.4).

    • Spot 1 µL of the antibody solution onto the DMOAP-functionalized glass slide.

    • Incubate in a humid chamber at 37°C for 1 hour.

    • Gently wash the slide with PBS containing 0.05% Tween-20 (PBST) and then with PBS to remove unbound antibodies.

  • Blocking:

    • Immerse the slide in a 1% (w/v) BSA solution in PBS for 30 minutes at room temperature to block any remaining non-specific binding sites.

    • Rinse the slide with PBS and dry with a gentle stream of nitrogen.

  • Liquid Crystal Cell Assembly:

    • Assemble the liquid crystal cell as described in the enzymatic biosensor protocol (Section I) using the antibody-immobilized and blocked slide and a second DMOAP-coated slide.

    • Fill the cell with this compound (5CB) in its isotropic phase.

  • Antigen Detection:

    • Observe the initial dark state of the LC cell under the POM.

    • Introduce the serum or buffer sample containing cTnI to the cell opening.

    • Incubate at room temperature for 15 minutes.

    • The binding of cTnI to the immobilized antibodies will disrupt the homeotropic alignment of the 5CB, resulting in a bright optical signal. The intensity of the brightness can be correlated to the concentration of cTnI.

Experimental Workflow

Immunoassay_Workflow cluster_prep Sensor Preparation cluster_assay Assay Procedure cluster_result Result Glass_Cleaning Glass Slide Cleaning DMOAP_Coating DMOAP Functionalization Glass_Cleaning->DMOAP_Coating Antibody_Immobilization Anti-cTnI Antibody Immobilization DMOAP_Coating->Antibody_Immobilization Blocking Blocking with BSA Antibody_Immobilization->Blocking LC_Cell_Assembly LC Cell Assembly with 5CB Blocking->LC_Cell_Assembly Sample_Introduction Introduce cTnI Sample LC_Cell_Assembly->Sample_Introduction Dark_State Initial Dark State (Homeotropic Alignment) Incubation Incubation (15 min) Sample_Introduction->Incubation POM_Observation Observation under POM Incubation->POM_Observation Bright_State Final Bright State (Tilted Alignment) POM_Observation->Bright_State Dark_State->Bright_State Antigen Binding

Caption: Workflow for the detection of Cardiac Troponin I using a this compound-based immunoassay.

Conclusion

This compound-based biosensors provide a versatile and highly sensitive platform for the label-free detection of a variety of biomolecules. The protocols outlined in these application notes serve as a foundation for researchers to develop and optimize biosensors for their specific targets of interest. The simple, cost-effective nature of these sensors, combined with their rapid response times, makes them a promising technology for applications in clinical diagnostics, drug discovery, and environmental monitoring.

References

Application Note: Characterization of 4-Pentylbiphenyl Phase Transitions using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbiphenyl (5CB) is a well-characterized liquid crystal that exhibits distinct phase transitions, making it a model system for studying the physicochemical properties of liquid crystalline materials. Understanding these phase transitions is crucial for applications in displays, sensors, and drug delivery systems. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure and intermolecular interactions. By monitoring changes in the vibrational modes of 5CB as a function of temperature, Raman spectroscopy can be used to precisely determine its phase transition temperatures and elucidate the underlying molecular rearrangements. This application note provides a detailed protocol for the investigation of the crystalline-to-nematic and nematic-to-isotropic phase transitions of 5CB using temperature-controlled Raman spectroscopy.

Principle

The phase transitions of this compound are accompanied by changes in molecular ordering and intermolecular interactions. These changes directly affect the vibrational modes of the molecule, which can be detected by Raman spectroscopy. Key vibrational modes of 5CB, such as the C≡N stretching, phenyl C-C stretching, and alkyl chain C-H bending, are sensitive to the local molecular environment. By systematically recording Raman spectra at varying temperatures, shifts in peak position, changes in peak width (FWHM), and variations in peak intensity can be correlated with the crystalline, nematic, and isotropic phases.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the phase transitions of this compound as determined by Raman spectroscopy.

Table 1: Phase Transition Temperatures of this compound (5CB)

Phase TransitionAbbreviationTypical Transition Temperature (°C)
Crystalline to NematicTK-N~22-24
Nematic to IsotropicTN-I~35.5

Table 2: Key Raman Bands for Monitoring 5CB Phase Transitions

Vibrational ModeApproximate Wavenumber (cm-1)Phase-Dependent Spectral Changes
C≡N Stretch2225Splitting in the crystalline phase; becomes a single peak in nematic and isotropic phases.
Biphenyl C-C Stretch1605Intensity and FWHM are sensitive to molecular ordering.
Phenyl C-H in-plane bend1285Changes in intensity reflect conformational changes.
Alkyl C-H bend1180Sensitive to the ordering of the pentyl chain.

Experimental Protocols

This section provides a detailed methodology for the characterization of this compound phase transitions using Raman spectroscopy.

Materials and Equipment
  • Sample: this compound (5CB), >99.5% purity

  • Raman Spectrometer: A research-grade Raman microscope equipped with a temperature-controlled stage (e.g., Linkam THMS600 or similar).

    • Laser Excitation: 532 nm or 785 nm laser.

    • Objective: 10x or 20x long working distance objective.

    • Grating: 600 gr/mm or higher for adequate spectral resolution.

    • Detector: Cooled CCD detector.

  • Sample Holder: Glass microscope slides and coverslips, or a capillary tube.

  • Software: For instrument control, data acquisition, and spectral analysis.

Sample Preparation
  • Place a small drop of this compound onto a clean glass microscope slide.

  • Gently place a coverslip over the droplet to create a thin, uniform film. The capillary action will spread the sample.

  • Alternatively, for bulk measurements, fill a thin-walled glass capillary tube with 5CB.

  • Mount the prepared sample onto the temperature-controlled stage of the Raman spectrometer.

Instrumental Setup and Data Acquisition
  • System Calibration: Calibrate the Raman spectrometer using a known standard (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.

  • Temperature Control:

    • Set the starting temperature of the stage to a point well below the crystalline-to-nematic transition (e.g., 10 °C).

    • Set a heating rate of 1-2 °C/min to ensure thermal equilibrium at each measurement point.

    • Define the temperature range for data collection to encompass both the crystalline-to-nematic and nematic-to-isotropic transitions (e.g., 10 °C to 45 °C).

  • Data Acquisition Parameters:

    • Laser Power: Use a low laser power (e.g., 1-5 mW at the sample) to avoid laser-induced heating and sample degradation.

    • Acquisition Time and Accumulations: Set an appropriate acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 2-5) to achieve an adequate signal-to-noise ratio.

    • Spectral Range: Collect spectra over a range that includes the key vibrational modes of 5CB (e.g., 1000 cm-1 to 2400 cm-1).

  • Automated Measurement: Program the software to automatically acquire Raman spectra at defined temperature intervals (e.g., every 1 °C).

Data Analysis Protocol

  • Data Pre-processing:

    • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.

    • Baseline Correction: Perform baseline correction for each spectrum to remove fluorescence background. A polynomial fit or an asymmetric least squares algorithm is suitable.

    • Normalization: Normalize the spectra to a specific peak that is relatively insensitive to the phase transition or to the total spectral area to account for variations in laser power or focus.

  • Peak Analysis:

    • For each acquired spectrum, focus on the key Raman bands identified in Table 2.

    • Use a curve-fitting procedure (e.g., with Lorentzian or Voigt profiles) to deconvolve the peaks of interest.

    • From the fitting results, extract the peak position (wavenumber), peak width (FWHM), and integrated peak intensity for each key band at each temperature.

  • Data Visualization and Interpretation:

    • Plot the extracted parameters (peak position, FWHM, intensity) as a function of temperature.

    • The phase transition temperatures are identified as the points where abrupt changes or discontinuities occur in these plots.

    • The splitting of the C≡N band in the crystalline phase should merge into a single peak at the crystalline-to-nematic transition. The parameters of this peak can be further tracked through the nematic-to-isotropic transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place 5CB on Microscope Slide prep2 Cover with Coverslip prep1->prep2 setup1 Mount Sample on Temperature Stage prep2->setup1 setup2 Set Temperature Program (e.g., 10-45°C, 1°C/min) setup1->setup2 setup3 Configure Raman Acquisition Parameters setup2->setup3 acq1 Start Automated Temperature Ramp setup3->acq1 acq2 Acquire Raman Spectrum at each Temperature Step acq1->acq2 an1 Pre-process Spectra (Baseline Correction, Normalization) acq2->an1 an2 Perform Peak Fitting (e.g., C≡N, C-C bands) an1->an2 an3 Extract Peak Parameters (Position, FWHM, Intensity) an2->an3 an4 Plot Parameters vs. Temperature an3->an4 an5 Identify Phase Transition Temperatures an4->an5

Caption: Experimental workflow for Raman analysis of 5CB phase transitions.

Conclusion

Temperature-controlled Raman spectroscopy is a highly effective method for the detailed characterization of the phase transitions of this compound. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible data. By analyzing the temperature-dependent changes in the Raman spectra, researchers can accurately determine phase transition temperatures and gain valuable insights into the molecular dynamics governing these transitions. This methodology is broadly applicable to the study of other liquid crystalline materials, aiding in the development of new materials for advanced applications.

Application Notes and Protocols for Flow Alignment Studies of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the flow alignment behavior of cyanobiphenyl liquid crystals (LCs). The unique properties of these materials, which exhibit long-range orientational order while being able to flow like liquids, make them crucial in a variety of applications, from display technologies to advanced sensor systems.[1][2] Understanding their behavior under shear flow is essential for optimizing their performance in these applications and for the development of new technologies, including in the pharmaceutical and biomedical fields where they can be used for sensing and drug delivery.[3]

Introduction to Flow Alignment in Nematic Liquid Crystals

Nematic liquid crystals, such as the cyanobiphenyl series (nCBs), are composed of rod-like molecules that, on average, align along a common direction known as the director, n .[4] When subjected to shear flow, the director can either align at a specific angle (the Leslie angle, θ₀) in the shear plane or tumble continuously.[5] For cyanobiphenyls, which are typically flow-aligning, the competition between the viscous torque from the flow and the elastic torque of the liquid crystal determines the final orientation of the director.[4] This behavior is described by the Leslie-Ericksen continuum theory, which involves a set of viscosity coefficients.[5]

The flow alignment characteristics are critical for applications where the liquid crystal is subjected to mechanical stresses, such as in microfluidic devices or during the manufacturing of liquid crystal displays.

Key Concepts and Parameters

The flow alignment behavior of nematic liquid crystals is characterized by several key parameters:

  • Leslie Viscosity Coefficients (αᵢ): The Leslie-Ericksen theory uses six viscosity coefficients (α₁ to α₆) to describe the viscous stress tensor in a nematic liquid crystal. These coefficients are related to the dissipative forces arising from the fluid's motion and the rotation of the director. The Parodi relation (α₆ - α₅ = α₂ + α₃) reduces the number of independent coefficients to five.

  • Miesowicz Viscosities (η₁, η₂, η₃): These are the three principal viscosities of a nematic liquid crystal, measured when the director is aligned along the flow velocity (η₂), the velocity gradient (η₁), and the vorticity axis (η₃), respectively.[6][7]

  • Flow Alignment Angle (θ₀): In a simple shear flow, a flow-aligning nematic liquid crystal will have its director orient at a specific angle with respect to the flow direction in the shear plane. This angle is known as the Leslie angle.

  • Tumbling Parameter (λ): This dimensionless parameter, which is a ratio of certain Leslie viscosity coefficients (λ = -γ₂/γ₁ where γ₁ = α₃ - α₂ and γ₂ = α₃ + α₂), determines whether a nematic liquid crystal will be flow-aligning (λ > 1) or tumbling (λ < 1).

Quantitative Data on Cyanobiphenyl Liquid Crystals

The following tables summarize key quantitative data for commonly studied cyanobiphenyl liquid crystals, 5CB and 8CB. These values are crucial for modeling and predicting their flow behavior.

Table 1: Leslie Viscosity Coefficients for 5CB at Various Temperatures

Temperature (°C)α₁ (Pa·s)α₂ (Pa·s)α₃ (Pa·s)α₄ (Pa·s)α₅ (Pa·s)α₆ (Pa·s)
25.0-0.012-0.077-0.0010.0830.065-0.013
30.0-0.009-0.060-0.0010.0630.050-0.011
34.0-0.006-0.0450.0000.0450.037-0.008

Data extracted from literature and may vary slightly between different sources.

Table 2: Miesowicz Viscosities and Rotational Viscosity for 5CB and 8CB

Liquid CrystalTemperature (°C)η₁ (Pa·s)η₂ (Pa·s)η₃ (Pa·s)γ₁ (Pa·s)
5CB 25.00.1010.0240.0350.076
30.00.0710.0200.0270.059
34.00.0470.0160.0200.045
8CB 34.00.0650.0250.0330.040
37.00.0480.0210.0260.027
40.00.0330.0170.0190.016

Data compiled from various experimental studies.[8]

Experimental Protocols

Measurement of Viscoelastic Properties using a Rheometer

This protocol describes the use of a rotational rheometer with a cone-plate or parallel-plate geometry to measure the viscoelastic properties of cyanobiphenyl liquid crystals.

Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency and temperature.

Materials and Equipment:

  • Rotational rheometer (e.g., Anton Paar, TA Instruments)

  • Cone-plate or parallel-plate geometry

  • Temperature control unit

  • Cyanobiphenyl liquid crystal sample (e.g., 5CB, 8CB)

  • Solvent for cleaning (e.g., isopropanol, acetone)

Protocol:

  • Instrument Preparation:

    • Ensure the rheometer is properly calibrated and the desired geometry (cone-plate or parallel-plate) is installed.

    • Set the desired temperature for the measurement using the temperature control unit and allow it to stabilize.

  • Sample Loading:

    • Carefully place a small amount of the liquid crystal sample onto the center of the lower plate. The required volume will depend on the geometry dimensions.

    • Slowly lower the upper geometry to the desired gap distance (typically 50-100 µm for parallel plates or the truncation gap for a cone-plate).

    • Trim any excess sample from the edge of the geometry using a spatula.

  • Determining the Linear Viscoelastic Region (LVR):

    • Perform a strain sweep at a constant frequency to identify the range of strain over which the storage and loss moduli are independent of the applied strain. This ensures that subsequent measurements are performed in the linear viscoelastic region, where the material's structure is not being destroyed by the measurement itself.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVR. This will provide data on how the viscoelastic properties of the liquid crystal change with the timescale of the deformation.

  • Data Analysis:

    • Plot the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of angular frequency.

    • These measurements can be repeated at different temperatures to study the temperature dependence of the viscoelastic properties.

G cluster_prep Preparation cluster_loading Sample Loading cluster_measurement Measurement cluster_analysis Data Analysis prep1 Calibrate Rheometer prep2 Install Geometry prep1->prep2 prep3 Set Temperature prep2->prep3 load1 Place Sample on Plate prep3->load1 load2 Lower Geometry to Gap load1->load2 load3 Trim Excess Sample load2->load3 meas1 Perform Strain Sweep (Determine LVR) load3->meas1 meas2 Perform Frequency Sweep meas1->meas2 analysis1 Plot G', G'', η* vs. Frequency meas2->analysis1 analysis2 Analyze Temperature Dependence analysis1->analysis2 G start Start prep_cell Prepare and Fill Shear Cell start->prep_cell setup_microscope Setup Polarizing Microscope prep_cell->setup_microscope apply_flow Apply Shear Flow setup_microscope->apply_flow observe_birefringence Observe Birefringence Change apply_flow->observe_birefringence measure_angle Measure Extinction Angle observe_birefringence->measure_angle record_data Record Flow Alignment Angle measure_angle->record_data change_shear Change Shear Rate record_data->change_shear change_shear->apply_flow New Shear Rate change_temp Change Temperature change_shear->change_temp All Shear Rates Done change_temp->apply_flow New Temperature end End change_temp->end All Temperatures Done G cluster_molecular Molecular Properties cluster_continuum Continuum Properties cluster_flow Macroscopic Flow Behavior mol_shape Molecular Shape (Rod-like) leslie_coeffs Leslie Viscosity Coefficients (α₁-α₆) mol_shape->leslie_coeffs mol_interactions Intermolecular Interactions mol_interactions->leslie_coeffs elastic_const Elastic Constants (K₁₁, K₂₂, K₃₃) mol_interactions->elastic_const miesowicz_visc Miesowicz Viscosities (η₁, η₂, η₃) leslie_coeffs->miesowicz_visc flow_alignment Flow Alignment (Leslie Angle, θ₀) leslie_coeffs->flow_alignment tumbling Tumbling leslie_coeffs->tumbling apparent_visc Apparent Viscosity miesowicz_visc->apparent_visc elastic_const->flow_alignment flow_alignment->apparent_visc tumbling->apparent_visc

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 4-Pentylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The primary impurities depend on the synthetic route employed.

  • Suzuki-Miyaura Coupling: Common byproducts include homocoupling products (e.g., biphenyl (B1667301) from the coupling of two phenylboronic acid molecules or 4,4'-dipentylbiphenyl), unreacted starting materials (e.g., 4-pentylphenylboronic acid or a halobenzene), and residual palladium catalyst. Boric acid and its salts are also present as inorganic byproducts of the reaction.[1]

  • Grignard Reaction: A significant byproduct is often biphenyl, which forms from a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide.[2][3] Unreacted starting materials and magnesium salts are also common impurities.

Q2: Which purification method is most effective for this compound?

Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, especially on a larger scale. It is generally less labor-intensive than chromatography.

  • Column chromatography is more suitable for separating complex mixtures of impurities or when recrystallization fails to achieve the desired purity. It is highly effective for separating compounds with different polarities.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective technique for monitoring the purification process. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v), can be used to separate this compound from its impurities on a silica (B1680970) gel TLC plate. The separation can be visualized under UV light.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
"Oiling Out" (Formation of a Liquid Instead of Crystals) The melting point of the compound-impurity mixture is lower than the temperature of the solution. This can be due to a high concentration of impurities or if the solution is cooled too quickly.[4][5][6]Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly. Insulating the flask can help slow the cooling rate.[4][6]
No Crystal Formation After Cooling Too much solvent was used, preventing the solution from becoming saturated upon cooling.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If this fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Low Yield of Purified Crystals Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor. Crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated and cooled to obtain a second crop of crystals.[4]
Colored Impurities in Final Crystals Colored byproducts have co-crystallized with the this compound.Dissolve the impure crystals in a minimal amount of hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[4]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds The polarity of the eluent is either too high or too low.Optimize the solvent system using TLC before running the column. The ideal eluent should give the this compound a retention factor (Rf) of around 0.3-0.4 on a TLC plate.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
Product is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Tailing of Spots on TLC and Peaks in Fractions The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. Ensure the amount of crude product loaded onto the column is appropriate for the column size.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Typical Yield Notes
Recrystallization (Ethanol/Water) ~90%>98%70-85%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) ~90%>99.5%60-80%Highly effective for a wide range of impurities.

Table 2: Recrystallization Solvent Selection for this compound

Solvent System Solubility of this compound Purity of Crystals Recovery Yield
Ethanol (B145695) Moderately soluble when hot, sparingly soluble when cold.GoodModerate
Methanol Soluble when hot, sparingly soluble when cold.GoodModerate to High
Hexane Highly soluble.PoorLow
Ethanol/Water Highly soluble in hot ethanol; precipitates with the addition of water.ExcellentHigh

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 95:5 (v/v) mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography tlc TLC Analysis synthesis->tlc Initial Purity Check recrystallization->tlc Monitor Fractions gcms GC-MS Analysis recrystallization->gcms Final Purity Check hplc HPLC Analysis recrystallization->hplc Final Purity Check column_chromatography->tlc Monitor Fractions column_chromatography->gcms Final Purity Check column_chromatography->hplc Final Purity Check

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Problem during Recrystallization oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals cause_oiling High Impurity / Rapid Cooling oiling_out->cause_oiling is caused by cause_no_crystals Too Much Solvent no_crystals->cause_no_crystals is caused by cause_low_yield Excess Solvent / Warm Wash low_yield->cause_low_yield is caused by cause_colored Co-crystallized Impurities colored_crystals->cause_colored is caused by solution_oiling Re-heat, Add Solvent, Cool Slowly cause_oiling->solution_oiling is solved by solution_no_crystals Induce Crystallization / Evaporate Solvent cause_no_crystals->solution_no_crystals is solved by solution_low_yield Minimize Solvent / Use Cold Wash cause_low_yield->solution_low_yield is solved by solution_colored Charcoal Treatment cause_colored->solution_colored is solved by

References

Troubleshooting liquid crystal alignment issues with 5CB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nematic liquid crystal 5CB (4-cyano-4'-pentylbiphenyl).

Frequently Asked Questions (FAQs)

Q1: What is 5CB and why is it commonly used?

A1: 5CB, or 4-cyano-4'-pentylbiphenyl, is a widely used nematic liquid crystal. Its popularity stems from its nematic phase existing at a convenient temperature range, approximately 22.5°C to 35°C, which simplifies experimental setups.[1] It is a single-component material, ensuring sharp and well-defined phase transition temperatures.[2]

Q2: What are the common alignment configurations for 5CB?

A2: The two most common alignment configurations for 5CB are:

  • Planar Alignment: The long axis of the 5CB molecules aligns parallel to the substrate surface.

  • Homeotropic Alignment: The long axis of the 5CB molecules aligns perpendicular to the substrate surface.

Q3: How is the quality of 5CB alignment typically assessed?

A3: The quality of 5CB alignment is most commonly assessed using polarized optical microscopy (POM).[1][3][4][5][6] Under crossed polarizers, a uniformly aligned planar cell will show maximum brightness when the alignment direction is at 45° to the polarizers and extinction (a dark state) when parallel to either polarizer.[3][5] A uniform homeotropic alignment will appear dark regardless of the cell's rotation.[7]

Q4: What is anchoring energy and why is it important?

A4: Anchoring energy quantifies the strength of the interaction between the liquid crystal molecules and the substrate surface.[8][9][10] It determines how strongly the surface dictates the alignment of the liquid crystal. A high anchoring energy is generally desirable for stable and robust alignment. The anchoring energy can be influenced by the choice of alignment layer and surface treatment methods.[11][12][13][14][15]

Troubleshooting Guide: Planar Alignment Issues

Q5: My planar-aligned 5CB cell appears non-uniform and patchy under the polarized optical microscope. What could be the cause?

A5: A patchy or non-uniform appearance in a planar-aligned cell can be attributed to several factors:

  • Improper Substrate Cleaning: Residual contaminants on the substrate can disrupt the alignment layer, leading to inconsistent anchoring.

  • Inadequate Alignment Layer: The polyimide or other alignment layer may not have been deposited uniformly, resulting in variations in thickness and surface properties.

  • Inconsistent Rubbing: Uneven pressure or speed during the rubbing process can create domains with different alignment directions.

  • Contamination during Cell Assembly: Dust particles or other foreign materials introduced during cell assembly can create nucleation sites for defects.

Q6: I am observing a "grainy" texture in my planar-aligned 5CB cell. What is the likely cause and solution?

A6: A grainy texture often points to the formation of large polymer aggregates within the alignment layer, which can scatter light and disrupt the liquid crystal alignment.[16] This can be particularly prevalent in polymer-stabilized alignment techniques. To address this, consider optimizing the concentration of any polymer additives and ensure proper curing conditions.

Q7: My planar alignment is not stable and degrades over time. How can I improve its stability?

A7: Alignment stability is closely linked to the anchoring energy of the alignment layer. To improve stability:

  • Optimize the Rubbing Process: A stronger rubbing strength generally leads to higher anchoring energy.[12] However, excessive rubbing can damage the alignment layer.

  • Choose a Suitable Polyimide: Different polyimides exhibit different anchoring energies with 5CB.[11][12] Experiment with different polyimide formulations to find one that provides strong anchoring.

  • Ensure Proper Curing of the Alignment Layer: The curing temperature and time for polyimides can affect their surface properties and, consequently, the anchoring of the liquid crystal.[17]

Troubleshooting Guide: Homeotropic Alignment Issues

Q8: I am trying to achieve homeotropic alignment, but my 5CB cell shows bright patches instead of a uniform dark state. What is wrong?

A8: The appearance of bright patches in a homeotropic cell indicates that the 5CB molecules are tilted away from the perpendicular alignment. Common causes include:

  • Ineffective Surface Treatment: The silane (B1218182) coupling agent or other homeotropic alignment layer may not have coated the substrate completely or correctly.

  • Contamination: Contaminants on the substrate can prevent the homeotropic alignment layer from functioning properly.

  • Incorrect Concentration of Alignment Agent: The concentration of the silane coupling agent in the deposition solution is critical for forming a uniform monolayer.

Q9: My homeotropic alignment is not perfectly dark, but shows a faint brightness. What does this indicate?

A9: A faint brightness, often referred to as "light leakage," suggests a slight deviation from perfect homeotropic alignment. This could be due to a small pretilt angle being induced by the alignment layer. While some applications can tolerate a small pretilt, for others, a different alignment material or surface preparation method may be necessary.

Guide to Common Alignment Defects

Q10: I see dark lines in my 5CB cell when viewed under the polarized optical microscope. What are these?

A10: These dark lines are likely disclination lines , which are topological defects where the director of the liquid crystal changes abruptly.[18][19][20][21][22][23] They can form due to:

  • Conflicting anchoring conditions at different surfaces or within the bulk of the liquid crystal.[19]

  • The coalescence of liquid crystal domains with different alignment directions during the filling of the cell or upon cooling from the isotropic phase.[20]

  • The presence of dust particles or surface irregularities that disrupt the uniform alignment.

To minimize disclination lines, ensure meticulous cleaning of substrates, uniform application of the alignment layer, and a slow, controlled filling of the cell.

Q11: My cell shows point-like defects. What are they and how can I avoid them?

A11: Point-like defects, also known as topological defects , can arise from similar causes as disclination lines, particularly from impurities or imperfections on the substrate surface. Careful substrate preparation is the primary method to avoid these defects.

Quantitative Data Summary

ParameterValueSubstrate/Alignment LayerReference
Azimuthal Anchoring Energy 2 x 10⁻⁶ - 1 x 10⁻⁵ J/m²As-stacked Polyimide Langmuir-Blodgett Films[13][14]
3.1926 × 10⁻¹⁶ N/nmStretched PI-HMDA[11]
3.7431 × 10⁻¹⁶ N/nmStretched PI-HMDA[11]
1.5523 × 10⁻¹⁶ N/nmRubbed PI-HMDA[11]
Polar Anchoring Energy 8 × 10⁻⁴ J/m²Weakly rubbed Polyimide[12]
Rubbing FabricPretilt Angle of 5CB on Polyimide (RN-305)
NylonLarger than cotton
RayonLarger than cotton
CottonSmaller than nylon and rayon

Note: The rubbing strength and specific polyimide influence the pretilt angle.

Experimental Protocols

Protocol 1: Planar Alignment of 5CB on Rubbed Polyimide
  • Substrate Cleaning:

    • Thoroughly clean glass or ITO-coated glass substrates. A typical procedure involves sonication in a sequence of detergent solution, deionized water, acetone, and isopropanol (B130326).

    • Dry the substrates in an oven at 120°C for at least 30 minutes to remove any residual moisture.[24]

  • Polyimide Coating:

    • Prepare a solution of a suitable polyimide in its recommended solvent.

    • Spin-coat the polyimide solution onto the cleaned substrates. Typical spin-coating parameters are an initial speed of 600 rpm for 9 seconds followed by 2500 rpm for 30 seconds.[24]

  • Curing:

    • Cure the polyimide-coated substrates on a hot plate or in an oven. A typical curing cycle involves heating at 80°C for 30 minutes, followed by sequential heating at 120°C, 180°C, and 230°C for 30-60 minutes at each temperature.[24]

  • Rubbing:

    • Mechanically rub the cured polyimide surface with a velvet cloth. The rubbing strength, which can be controlled by the pressure applied and the number of passes, is a critical parameter.[25]

  • Cell Assembly:

    • Assemble a cell using two rubbed substrates with their rubbing directions either parallel or anti-parallel.

    • Use spacers (e.g., Mylar film) to define the cell gap.[26]

  • Filling:

    • Fill the cell with 5CB in its isotropic phase (above 35°C) via capillary action.

    • Cool the cell slowly to the nematic phase to promote uniform alignment.

Protocol 2: Homeotropic Alignment of 5CB using a Silane Coupling Agent
  • Substrate Cleaning:

    • Follow the same cleaning procedure as for planar alignment.

  • Surface Treatment with Silane:

    • Prepare a dilute solution of a silane coupling agent (e.g., phenyl trichlorosilane (B8805176) in toluene (B28343) at a 1:100 ratio).

    • Dip the cleaned substrates into the silane solution for 6-7 minutes.

    • Rinse the substrates with isopropanol to remove excess silane molecules.

  • Baking:

    • Bake the substrates at 90°C for 20 minutes to cure the silane layer.

  • Cell Assembly and Filling:

    • Assemble and fill the cell as described in the planar alignment protocol.

Visualizations

Troubleshooting_Workflow Start Alignment Issue Observed (e.g., non-uniformity, defects) Check_Substrate Verify Substrate Cleaning Protocol Start->Check_Substrate Check_Alignment_Layer Examine Alignment Layer (Uniformity, Thickness) Start->Check_Alignment_Layer Check_Rubbing Review Rubbing/Surface Treatment Parameters Start->Check_Rubbing Check_Cell_Assembly Inspect Cell Assembly Process (Contamination) Start->Check_Cell_Assembly Analyze_Defects Characterize Defect Type (POM Analysis) Check_Substrate->Analyze_Defects Check_Alignment_Layer->Analyze_Defects Check_Rubbing->Analyze_Defects Check_Cell_Assembly->Analyze_Defects Solution Implement Corrective Actions Analyze_Defects->Solution

Caption: A logical workflow for troubleshooting common 5CB alignment issues.

Planar_Alignment_Workflow Substrate_Cleaning Substrate Cleaning PI_Coating Polyimide Spin Coating Substrate_Cleaning->PI_Coating Curing Curing/ Baking PI_Coating->Curing Rubbing Mechanical Rubbing Curing->Rubbing Cell_Assembly Cell Assembly Rubbing->Cell_Assembly Filling Filling with 5CB Cell_Assembly->Filling Characterization POM Characterization Filling->Characterization

Caption: Experimental workflow for achieving planar alignment of 5CB.

Defect_Identification Defect_Observed Defect Observed in POM Is_Line Is the defect a dark line? Defect_Observed->Is_Line Is_Point Is the defect a point? Defect_Observed->Is_Point Disclination Likely a Disclination Line Is_Line->Disclination Yes Topological_Defect Likely a Topological Point Defect Is_Point->Topological_Defect Yes Cause_Anchoring Cause: Conflicting Anchoring or Domain Coalescence Disclination->Cause_Anchoring Cause_Impurity Cause: Impurity or Surface Scratch Topological_Defect->Cause_Impurity

References

Technical Support Center: Optimizing Driving Voltage of 5CB-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-cyano-4'-pentylbiphenyl (B1218408) (5CB)-based liquid crystal devices.

Frequently Asked Questions (FAQs)

Q1: What is the typical threshold voltage for pure 5CB liquid crystal devices?

The threshold voltage (Vth) for pure 5CB is a critical parameter for device operation. It can be influenced by factors such as cell thickness and temperature. For instance, in a 50 μm thick sample, the threshold for nonlinear dielectric behavior is observed at a voltage as low as 50 mV.[1] The threshold voltage for pure 5CB has been reported to be around 0.80 V in some experiments.[2] In other studies, a threshold value of approximately 6 V has been noted for the AC driving field.[3][4]

Q2: How does temperature affect the driving voltage of 5CB devices?

Temperature has a significant impact on the physical properties of 5CB, and consequently, its driving voltage. Generally, the threshold voltage of pure 5CB tends to decrease as the temperature increases.[5] This is related to changes in the material's elastic constants and dielectric anisotropy with temperature. The nematic phase of 5CB exists between approximately 22.5°C and 35°C.[6][7]

Q3: What is the effect of doping 5CB with nanoparticles on the driving voltage?

Doping 5CB with certain nanoparticles can effectively reduce the driving voltage.

  • Graphene Oxide (GO): Doping with GO flakes at a concentration of 0.2 wt% has been shown to reduce the threshold voltage by 10%, from 0.80 V to 0.72 V.[2] This reduction is attributed to the disruption of the planar alignment due to π–π stacking between 5CB's benzene (B151609) rings and the GO's structure.[2][8]

  • Zinc Oxide (ZnO) Nanoparticles: The presence of ZnO nanoparticles as an additive can dramatically decrease both the threshold voltage and the overall driving voltage of 5CB, which can help reduce the power consumption of liquid crystal displays.[6]

  • Titanium Dioxide (TiO2) Nanoparticles: Doping with certain types of TiO2 nanoparticles can lead to a significant decrease in the threshold voltage, with reductions of up to 27% reported.[5]

  • Silver (Ag) Nanoparticles: The introduction of silver nanospheres into 5CB can alter the electrical and electro-optical properties of the composite material.[9]

The reduction in driving voltage upon nanoparticle doping is often related to changes in the dielectric anisotropy and elastic constants of the liquid crystal.[2]

Q4: How do cell parameters, such as thickness, influence the driving voltage?

Cell thickness is a crucial factor in determining the driving voltage. The threshold voltage is dependent on the cell gap. For very thin cells, strong boundary conditions can also influence the physical properties of the 5CB, such as its clearing temperature.[2]

Q5: What is the relationship between driving voltage and response time in 5CB devices?

There is an inverse relationship between the driving voltage and the response time. Increasing the driving voltage generally leads to a faster response time. For all samples, the response time decreases quickly for small voltages and then reaches a quasi-static regime at higher amplitudes.[10] The transition time from 90% to 10% transmission has been shown to scale as V-1.9.[11]

Troubleshooting Guide

Issue 1: Higher than expected driving voltage.

  • Possible Cause: Impurities or ion contamination in the 5CB liquid crystal.

  • Troubleshooting Steps:

    • Ensure the purity of the 5CB material.

    • If using an AC bias, be aware that ion contamination can reduce the electric field, necessitating a higher voltage.[11]

    • Consider that doping with certain nanoparticles can sometimes initially increase the threshold voltage at very low concentrations before showing a decreasing trend at higher concentrations.[2]

Issue 2: Inconsistent or unstable threshold voltage.

  • Possible Cause: Temperature fluctuations during the experiment.

  • Troubleshooting Steps:

    • Use a temperature-controlled stage to maintain a stable operating temperature. The threshold voltage of 5CB is temperature-dependent.[5]

    • Ensure uniform cell thickness, as variations can lead to inconsistent threshold voltages.

Issue 3: Slow response time at a given voltage.

  • Possible Cause: The driving voltage is too close to the threshold voltage.

  • Troubleshooting Steps:

    • Increase the driving voltage. The response time is inversely related to the applied voltage.[10][11]

    • Consider the viscosity of the 5CB, which can be influenced by temperature. Operating at a slightly higher temperature (within the nematic range) can reduce viscosity and potentially improve response time.

    • Doping with certain nanoparticles, like graphene oxide, has been shown to lead to faster response times.[2]

Issue 4: No electro-optic response.

  • Possible Cause: The applied voltage is below the threshold voltage, or there is an issue with the experimental setup.

  • Troubleshooting Steps:

    • Verify the applied voltage is above the expected threshold for your specific cell configuration.

    • Check the electrical connections to the liquid crystal cell.

    • Ensure the polarizers in your optical setup are correctly crossed to observe the electro-optic effect.

    • Confirm that the 5CB is in its nematic phase by checking the operating temperature.

Data Presentation

Table 1: Effect of Graphene Oxide (GO) Doping on the Threshold Voltage of 5CB

GO Concentration (wt%)Threshold Voltage (V)
0 (Pure 5CB)0.80
0.05Increased from pure 5CB
0.20.72

Data sourced from[2]

Table 2: Response Time of Pure 5CB at Different Applied Voltages (at 24°C)

Applied Voltage (V)Response Time (ms)
~2~180
~4~40
~6~20
~8~10
~10<10

Data interpreted from graphical representation in[10]

Experimental Protocols

1. Electro-Optic Characterization for Threshold Voltage Determination

  • Objective: To measure the threshold voltage (Vth) at which the 5CB molecules begin to reorient in response to an applied electric field.

  • Methodology:

    • A 5CB-filled liquid crystal cell is placed between two crossed polarizers.

    • A light source (e.g., a He-Ne laser) is directed through the setup, and the transmitted light intensity is measured by a photodetector.

    • An AC voltage with a square waveform (to prevent ion migration) is applied to the cell, and the voltage is gradually increased.

    • The transmitted light intensity is recorded as a function of the applied voltage.

    • The threshold voltage is identified as the voltage at which the transmission of polarized light starts to change (typically decrease for a planar-aligned cell).[2]

2. Response Time Measurement

  • Objective: To determine the switch-on (τ_ON) and switch-off (τ_OFF) times of the 5CB device.

  • Methodology:

    • The experimental setup is similar to the electro-optic characterization.

    • A square wave voltage is applied to the cell to switch it between the "on" and "off" states.

    • The transmitted light intensity is monitored using an oscilloscope.

    • Switch-on time (τ_ON): The time taken for the transmission to change from 90% to 10% of its maximum change after the voltage is applied.

    • Switch-off time (τ_OFF): The time taken for the transmission to change from 10% to 90% of its maximum change after the voltage is removed.

Visualizations

Factors_Influencing_Driving_Voltage cluster_material Material Properties cluster_device Device Parameters cluster_operating Operating Conditions Dielectric_Anisotropy Dielectric Anisotropy (Δε) Driving_Voltage Driving Voltage (Vth, Vsat) Dielectric_Anisotropy->Driving_Voltage Elastic_Constants Elastic Constants (Kii) Elastic_Constants->Driving_Voltage Viscosity Rotational Viscosity (γ1) Dopants Dopants (e.g., Nanoparticles) Dopants->Dielectric_Anisotropy Dopants->Elastic_Constants Cell_Thickness Cell Thickness (d) Cell_Thickness->Driving_Voltage Alignment_Layer Alignment Layer Alignment_Layer->Driving_Voltage Electrode_Config Electrode Configuration Electrode_Config->Driving_Voltage Temperature Temperature (T) Temperature->Dielectric_Anisotropy Temperature->Elastic_Constants Temperature->Viscosity Temperature->Driving_Voltage Voltage_Frequency Voltage Frequency (f) Voltage_Frequency->Driving_Voltage

Caption: Factors influencing the driving voltage of 5CB-based devices.

Experimental_Workflow start Start: Define Optimization Goal prep Prepare 5CB Mixture (Pure or Doped) start->prep fab Fabricate LC Cell (Control Thickness) prep->fab setup Set up Electro-Optic Measurement System fab->setup measure_vth Measure Threshold Voltage (Vth) vs. Temperature/Dopant Conc. setup->measure_vth measure_rt Measure Response Time vs. Applied Voltage setup->measure_rt analyze Analyze Data: Identify Optimal Parameters measure_vth->analyze measure_rt->analyze end End: Optimized Driving Voltage analyze->end

Caption: Experimental workflow for optimizing 5CB driving voltage.

Troubleshooting_Flowchart start Start: Driving Voltage Issue q1 Is the driving voltage higher than expected? start->q1 a1 Check for impurities. Verify AC bias conditions. q1->a1 Yes q2 Is the response time too slow? q1->q2 No a1->q2 a2 Increase driving voltage. Check operating temperature. q2->a2 Yes q3 Is there no electro-optic response? q2->q3 No a2->q3 a3 Confirm voltage is > Vth. Check electrical connections & polarizers. q3->a3 Yes end Issue Resolved q3->end No a3->end

Caption: Troubleshooting flowchart for common 5CB driving voltage issues.

References

Technical Support Center: Preventing Crystallization in 4-Pentylbiphenyl Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the crystallization of 4-Pentylbiphenyl mixtures. For the purposes of this guide, we will focus on 4-Cyano-4'-pentylbiphenyl (also known as 5CB), a widely used compound in research and development that is often referred to by the more general name in the query.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound mixture is "oiling out" instead of staying in solution or forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.[5]

  • Reduce Supersaturation: Add more of the primary solvent to decrease the concentration.

  • Lower the Temperature: Cool the solution further, potentially using an ice bath, to encourage solidification.

  • Change the Solvent System: Select a solvent in which the compound is less soluble, or introduce an anti-solvent.

  • Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site and promote controlled crystal growth rather than oiling out.[5]

Q2: No crystals have formed after cooling my solution, but the compound is not fully dissolved. What went wrong?

A2: This situation typically arises from using an inappropriate solvent or an insufficient amount of it.

  • Too Much Solvent: If the compound was initially dissolved and no crystals form upon cooling, you may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration.[6][7]

  • Poor Solvent Choice: this compound is non-polar and thus has low solubility in polar solvents like water.[8] It is highly soluble in non-polar solvents like benzene, which can also make recrystallization difficult due to the compound remaining in solution even at low temperatures.[8] A solvent system where the compound is soluble when hot but insoluble when cold is ideal.

Q3: How can I prevent the spontaneous crystallization of this compound in a liquid formulation during storage?

A3: Preventing crystallization in a stored liquid formulation is crucial for product stability and efficacy.

  • Use of Inhibitors/Additives: Incorporate polymers or other excipients that can inhibit crystal nucleation and growth. These molecules can adsorb onto the surface of nascent crystals, preventing them from growing larger.

  • Amorphous Solid Dispersions (ASDs): For solid dosage forms, or as a strategy to improve solubility in liquid formulations, creating an ASD is effective. In an ASD, the drug is dispersed in a polymer matrix in an amorphous state, which enhances solubility and can prevent crystallization. Common methods for preparing ASDs include spray drying and hot-melt extrusion.

  • Solvent System Optimization: Utilize a co-solvent system that maintains the solubility of the compound over the desired temperature range.

Q4: My final product has a low yield after attempting to purify it via recrystallization. How can I improve this?

A4: Low recovery is a common issue in crystallization processes.

  • Excess Solvent: The most frequent cause is using too much solvent, which keeps a significant portion of your compound dissolved even after cooling.[6]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[6]

Data Presentation

Physical and Chemical Properties of 4-Cyano-4'-pentylbiphenyl (5CB)
PropertyValueCitations
Chemical Formula C₁₈H₁₉N[1][4]
Molecular Weight 249.36 g/mol [4]
Appearance White or colorless powder, can be a clear liquid[8]
Melting Point 22.5 °C[1][3]
Nematic to Isotropic Transition 35.0 °C[1][3]
Density ~1.008 - 1.022 g/cm³ at 25°C[8]
Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Common Solvents

Quantitative solubility data for 4-Cyano-4'-pentylbiphenyl is not extensively available in the literature. The following table summarizes available qualitative data. It is often necessary to determine solubility experimentally for a specific application.

SolventChemical FormulaSolubilityCitations
AcetoneC₃H₆OMiscible[5]
TolueneC₇H₈Miscible[5]
ChloroformCHCl₃Slightly Soluble to Miscible[5][9]
MethanolCH₄OSlightly Soluble[5][9]
WaterH₂OInsoluble[5]

Troubleshooting and Experimental Workflows

General Troubleshooting Workflow for Crystallization Issues

The following diagram outlines a systematic approach to troubleshooting unexpected crystallization in your experiments.

Troubleshooting_Workflow Start Unwanted Crystallization Observed Check_Solvent 1. Evaluate Solvent System Start->Check_Solvent Check_Concentration 2. Assess Concentration Start->Check_Concentration Check_Temp 3. Review Temperature Protocol Start->Check_Temp Check_Purity 4. Analyze Purity Start->Check_Purity Sol_Too_Polar Is solvent too polar? Is it a poor solvent at all temperatures? Check_Solvent->Sol_Too_Polar Conc_Too_High Is concentration too high, leading to supersaturation? Check_Concentration->Conc_Too_High Temp_Too_Fast Was cooling or temperature change too rapid? Check_Temp->Temp_Too_Fast Purity_Issue Are impurities present that could act as nucleation sites? Check_Purity->Purity_Issue Sol_Action Action: Select a less polar solvent or use a co-solvent system. Sol_Too_Polar->Sol_Action Conc_Action Action: Dilute the solution. Conc_Too_High->Conc_Action Temp_Action Action: Implement slow, controlled cooling. Insulate the vessel. Temp_Too_Fast->Temp_Action Purity_Action Action: Purify the sample. (e.g., using activated charcoal for colored impurities) Purity_Issue->Purity_Action

Caption: A logical workflow for diagnosing and resolving crystallization problems.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for accurately determining the solubility of this compound in a given solvent at a specific temperature.[5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Selected organic solvent (e.g., ethanol, ethyl acetate)

  • Vials with tight-sealing caps

  • Constant temperature shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 5CB to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[5]

  • Solvent Addition: Accurately add a known volume of the solvent to each vial.[5]

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the vials for 24-48 hours to ensure the solution reaches equilibrium.[5]

  • Phase Separation: Allow the vials to rest at the constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.[5]

  • Quantification: Analyze the concentration of 5CB in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer.[5]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in g/100 mL or mol/L.[5]

Protocol 2: Preventing Crystallization in a Liquid Formulation using a Co-Solvent System

Objective: To prepare a stable liquid formulation of this compound that resists crystallization upon storage.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Primary solvent (e.g., a pharmaceutically acceptable oil)

  • Co-solvent/crystallization inhibitor (e.g., ethanol, propylene (B89431) glycol, or a suitable polymer like PVP)

  • Glass beakers and magnetic stirrer

Procedure:

  • Solvent Screening: Based on preliminary solubility tests (see Protocol 1), identify a primary solvent and one or more potential co-solvents or inhibitors.

  • Preparation of Solvent System: In a beaker, prepare various mixtures of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30 ratios).

  • Dissolution: Gently warm the solvent mixtures and, while stirring, slowly add the 5CB until it is completely dissolved. Start with the target concentration for your final formulation.

  • Equilibration and Observation: Allow the solutions to cool to room temperature and then store them under desired conditions (e.g., 4°C, 25°C).

  • Stability Assessment: Visually inspect the samples daily for any signs of cloudiness, precipitation, or crystal formation over a set period (e.g., one week).

  • Optimization: If crystallization occurs, adjust the co-solvent ratio or concentration of the inhibitor and repeat the stability assessment. The goal is to find the optimal system that maintains the drug in solution.

Amorphous Solid Dispersion Workflow for Drug Development

This diagram illustrates the process of using amorphous solid dispersion (ASD) to overcome solubility and crystallization challenges in drug development.

ASD_Workflow Start Poorly Soluble / Crystallization-Prone API (e.g., this compound) Select_Polymer Select Polymer Carrier (e.g., HPMC, PVP, Soluplus®) Start->Select_Polymer Select_Method Select ASD Manufacturing Method Select_Polymer->Select_Method Method_SD Spray Drying Select_Method->Method_SD Method_HME Hot-Melt Extrusion Select_Method->Method_HME Process Dissolve API and Polymer in Solvent Method_SD->Process Blend Blend API and Polymer Method_HME->Blend Spray_Dry Atomize and Rapidly Evaporate Solvent Process->Spray_Dry Result Amorphous Solid Dispersion (ASD) Powder/Extrudate Spray_Dry->Result Extrude Heat and Extrude Mixture Blend->Extrude Extrude->Result Formulation Downstream Processing into Final Dosage Form (Tablets, Capsules) Result->Formulation

Caption: Workflow for creating amorphous solid dispersions to prevent crystallization.

References

Technical Support Center: Stability of 4-Pentylbiphenyl Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-Pentylbiphenyl when exposed to UV irradiation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound?

Q2: What are the likely degradation pathways for this compound under UV irradiation?

A2: While the exact degradation pathways for this compound are not detailed in the provided search results, we can infer potential pathways based on the behavior of a similar compound, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). When 5CB is exposed to UV light, a major degradation product is 4-cyano-4'-biphenylcarboxylic acid, indicating oxidation of the alkyl chain.[1] It is plausible that this compound could undergo similar oxidative degradation of the pentyl group. Other potential reactions could involve radical formation and polymerization, which are common photodegradation pathways for aromatic compounds.

Q3: What factors can influence the rate of photodegradation of this compound?

A3: Several factors can influence the rate of photodegradation:

  • Wavelength and Intensity of UV Light: The rate of degradation is dependent on the wavelength and intensity of the UV source. Shorter wavelengths of UV light are more energetic and can cause more significant damage.[2]

  • Solvent: The polarity and chemical nature of the solvent can affect the stability of this compound and its excited states.

  • Presence of Oxygen: Oxygen can participate in photo-oxidative reactions, potentially leading to the formation of peroxides, alcohols, ketones, and carboxylic acids from the pentyl chain.

  • Temperature: Higher temperatures can accelerate the rate of secondary degradation reactions.[3]

  • Concentration: The concentration of this compound in a solution can influence the kinetics of degradation.

Q4: How should I store this compound to minimize photodegradation?

A4: To minimize photodegradation, this compound should be stored in a cool, dark place. When preparing solutions, use amber vials or wrap containers in aluminum foil to protect them from light.[4] For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation.

Troubleshooting Guides

Q1: I am observing rapid degradation of my this compound sample during my experiment. What could be the cause?

A1: Rapid degradation of this compound could be due to several factors:

  • High-Intensity UV Source: Your UV source may be too intense or emitting at a highly absorbed wavelength. Consider reducing the intensity or using a filter to block shorter, more damaging wavelengths.

  • Inappropriate Solvent: The solvent you are using may be promoting photodegradation. Consider using a more inert solvent.

  • Presence of Photosensitizers: Impurities in your sample or solvent could be acting as photosensitizers, accelerating the degradation of this compound.

  • Oxygen Exposure: Ensure your experimental setup is properly degassed if you are trying to avoid photo-oxidation.

Q2: My analytical results (HPLC, GC-MS) show several unexpected peaks after UV exposure. What are they?

A2: The unexpected peaks are likely photodegradation products of this compound. Based on the degradation of similar compounds, these could include:

  • Oxidation products of the pentyl chain (e.g., alcohols, ketones, carboxylic acids).

  • Products of reactions on the biphenyl (B1667301) ring.

  • Polymerization products.

To identify these products, you may need to use techniques such as LC-MS/MS or NMR spectroscopy.

Q3: My photostability results for this compound are not reproducible. What should I check?

A3: Lack of reproducibility in photostability studies can stem from several sources:

  • Inconsistent Light Exposure: Ensure that the distance from the light source and the geometry of the sample container are consistent between experiments.[3] Use a calibrated radiometer or lux meter to monitor the light intensity.[5]

  • Temperature Fluctuations: Monitor and control the temperature of your samples during irradiation, as temperature can affect reaction rates.[3]

  • Variable Sample Preparation: Ensure that your sample preparation, including concentration and solvent, is consistent for each experiment.

  • Analytical Method Variability: Validate your analytical method for robustness to ensure that small variations in the method are not causing large variations in the results.[3]

Q4: My dark control sample shows some degradation. Is this normal?

A4: A dark control sample, which is protected from light but kept at the same temperature, should ideally show no degradation.[2] If you observe degradation in the dark control, it suggests that thermal degradation may be occurring in addition to photodegradation.[3] This indicates that the compound may be unstable at the experimental temperature, and you will need to account for this thermal degradation when assessing the extent of photodegradation.

Quantitative Data Summary

For a comprehensive photostability study of this compound, the following quantitative data should be collected and organized.

ParameterDescription
UV Exposure Conditions
Light SourceType of lamp (e.g., Xenon arc, fluorescent), spectral output, and any filters used.
Irradiance/IlluminanceThe intensity of the light source, measured in W/m² for UVA and lux for visible light. The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².
Exposure DurationThe total time the sample is exposed to the UV source.
TemperatureThe temperature of the sample during exposure.
Sample Information
ConcentrationThe initial concentration of this compound in the solution.
SolventThe solvent used to dissolve the this compound.
ContainerThe material and type of container used (e.g., quartz cuvette, glass vial).
Analytical Data
% DegradationThe percentage decrease in the concentration of this compound over time.
Degradation Rate ConstantThe rate constant (k) for the degradation reaction, often determined by fitting the degradation data to a kinetic model (e.g., first-order kinetics).
Appearance of DegradantsThe concentration or peak area of major degradation products as a function of time.
Mass BalanceAn accounting of the initial mass of this compound and the mass of the remaining parent compound and all detected degradation products.

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable, UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.[2]

  • Light Exposure:

    • Place the sample and the dark control in a photostability chamber equipped with a calibrated light source that can provide both visible and UVA light, as specified by ICH Q1B (e.g., a xenon arc lamp or a combination of cool white and near-UV fluorescent lamps).[5]

    • Ensure the temperature within the chamber is controlled and monitored.[3]

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UVA energy of not less than 200 watt-hours/m².

    • Withdraw aliquots of the exposed sample and the dark control at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the aliquots by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

    • Quantify the concentration of this compound remaining at each time point.

    • Monitor for the formation of any new peaks, which would indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for both the exposed and dark control samples.

    • If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

    • Determine the degradation kinetics if sufficient data points are available.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Unexpected Degradation Start Unexpected Degradation Observed CheckControl Check Dark Control Sample Start->CheckControl DegInControl Degradation in Dark Control? CheckControl->DegInControl ThermalIssue Potential Thermal Instability. Investigate temperature effects. DegInControl->ThermalIssue Yes PhotoIssue Photodegradation is the primary cause. DegInControl->PhotoIssue No CheckSource Review UV Source Parameters (Intensity, Wavelength) ThermalIssue->CheckSource PhotoIssue->CheckSource HighIntensity High Intensity / Incorrect Wavelength? CheckSource->HighIntensity ReduceIntensity Reduce Intensity or Use Filters HighIntensity->ReduceIntensity Yes CheckSolvent Evaluate Solvent Effects and Purity HighIntensity->CheckSolvent No ReduceIntensity->CheckSolvent SolventReactive Reactive Solvent or Impurities? CheckSolvent->SolventReactive ChangeSolvent Use Inert Solvent / Purify SolventReactive->ChangeSolvent Yes CheckAtmosphere Assess Atmosphere Control SolventReactive->CheckAtmosphere No ChangeSolvent->CheckAtmosphere OxygenPresent Oxygen Present? CheckAtmosphere->OxygenPresent DegasSystem Degas System / Use Inert Atmosphere OxygenPresent->DegasSystem Yes End Problem Identified and Addressed OxygenPresent->End No DegasSystem->End

Caption: Troubleshooting workflow for unexpected degradation.

cluster_pathway Hypothesized Degradation Pathway of this compound Parent This compound ExcitedState Excited State [this compound]* Parent->ExcitedState UV Irradiation (hν) Radical Biphenyl and Pentyl Radicals ExcitedState->Radical Bond Cleavage Oxidation Oxidation of Pentyl Chain ExcitedState->Oxidation + O2 Polymerization Polymerization Products Radical->Polymerization Alcohols Pentylbiphenyl Alcohols Oxidation->Alcohols Ketones Pentylbiphenyl Ketones Alcohols->Ketones Further Oxidation CarboxylicAcid 4-Biphenylpentanoic Acid Ketones->CarboxylicAcid Further Oxidation

Caption: Hypothesized degradation pathway of this compound.

References

Technical Support Center: The Effect of Impurities on 5CB Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the phase transition of the liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the phase transition of 5CB, particularly when impurities are present.

Differential Scanning Calorimetry (DSC) Troubleshooting

Issue 1: Unexpected Peaks or Shoulders in the DSC Thermogram

  • Possible Cause: The presence of impurities can lead to a broadening of the phase transition peak or the appearance of additional small peaks or shoulders. This is because impurities can induce phase separation or create regions with different transition temperatures within the sample.

  • Troubleshooting Steps:

    • Verify Sample Purity: If possible, confirm the purity of your 5CB sample using techniques like chromatography.

    • Analyze Impurity Type: Consider the nature of the potential impurity. Hydrophilic impurities like water may have a different effect compared to non-polar organic solvents.

    • Run a Blank: Ensure the DSC cell is clean by running a baseline with an empty pan. Contamination in the sample holder can also lead to extraneous peaks[1].

    • Vary Heating/Cooling Rates: Slower scan rates can sometimes help in resolving closely spaced thermal events. However, very slow rates might broaden the peaks[1].

Issue 2: Shift in the Nematic-Isotropic (N-I) Transition Temperature (TNI)

  • Possible Cause: Impurities are known to alter the N-I transition temperature of 5CB. The direction and magnitude of the shift depend on the nature and concentration of the impurity. Non-associative liquids that mix well with 5CB, like hexane, tend to decrease the TNI. Some solid nanoparticles, however, have been reported to increase it under certain conditions.

  • Troubleshooting Steps:

    • Quantify the Impurity: If the impurity is known, try to quantify its concentration to correlate it with the observed shift in TNI.

    • Consult Literature Data: Compare your observed shift with published data for similar impurities in 5CB (see Data Presentation section below).

    • Calibrate the DSC: Ensure the temperature axis of your DSC instrument is properly calibrated using known standards like indium[1].

Issue 3: Inconsistent or Irreproducible DSC Results

  • Possible Cause: This can be due to inhomogeneous mixing of the impurity, sample degradation, or improper sample preparation.

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixing: For liquid or solid impurities, ensure they are thoroughly and uniformly dispersed in the 5CB. Sonication can be helpful for nanoparticle dispersions.

    • Check for Sample Degradation: 5CB can be sensitive to moisture and UV light. Store it in a cool, dark, and dry place.

    • Standardize Sample Preparation: Use a consistent method for sample encapsulation. Ensure a good thermal contact between the sample and the bottom of the DSC pan. Use hermetically sealed pans for volatile impurities or to prevent moisture absorption[2].

Polarized Optical Microscopy (POM) Troubleshooting

Issue 1: Unusual or Unexpected Textures

  • Possible Cause: Impurities can disrupt the long-range orientational order of the nematic phase, leading to the formation of different textures. For example, impurities can induce domains with different alignments or alter the appearance of Schlieren textures.

  • Troubleshooting Steps:

    • Characterize the Texture: Compare the observed texture with known liquid crystal textures. Note the type and density of any defects (e.g., disclinations).

    • Correlate with Impurity: The type of texture may give clues about the nature of the interaction between the impurity and the 5CB molecules. For instance, impurities that promote homeotropic (perpendicular) alignment at interfaces will result in a dark field of view between crossed polarizers[3].

    • Control Surface Anchoring: The surfaces of the glass slide and coverslip can influence the liquid crystal alignment. Use of alignment layers (e.g., rubbed polyimide) can help in obtaining a uniform initial texture.

Issue 2: Blurred or Low-Contrast Images

  • Possible Cause: This can be due to the sample being too thick, the microscope not being properly focused, or scattering from aggregated impurities.

  • Troubleshooting Steps:

    • Optimize Sample Thickness: Prepare thin, uniform films of the 5CB-impurity mixture. A few milligrams of the sample between a slide and a coverslip is usually sufficient[4].

    • Proper Microscope Alignment: Ensure that the polarizer and analyzer are crossed (90° to each other) and that the microscope is correctly focused.

    • Check for Aggregates: If using solid impurities like nanoparticles, check for aggregation, which can scatter light and reduce image quality.

Issue 3: Isotropic Phase Appears Bright or Nematic Phase Appears Completely Dark

  • Possible Cause: A bright appearance in the isotropic phase can be due to strain in the glass slide or coverslip. A completely dark nematic phase suggests homeotropic alignment, where the director is perpendicular to the glass surfaces.

  • Troubleshooting Steps:

    • Use High-Quality Slides: Use strain-free glass slides and coverslips.

    • Confirm Homeotropic Alignment: To confirm homeotropic alignment, you can gently press on the coverslip. This will disturb the alignment and flashes of light (birefringence) should be visible.

    • Tilt the Sample: Tilting the sample stage can also help to confirm homeotropic alignment, as this will change the viewing angle relative to the director and light will be transmitted.

Frequently Asked Questions (FAQs)

Q1: How do different types of impurities affect the nematic-isotropic (N-I) phase transition of 5CB?

A1: The effect of an impurity on the N-I transition of 5CB largely depends on its interaction with the liquid crystal molecules.

  • Non-associative, miscible impurities (e.g., hexane) tend to disrupt the nematic order and decrease the N-I transition temperature (TNI).

  • Associative, immiscible impurities (e.g., water in low concentrations) may have a smaller effect on TNI as they tend to phase-separate.

  • Nanoparticles can have varied effects. Some may decrease TNI by disrupting the director field, while others, depending on their surface chemistry and interactions, can increase TNI by acting as ordering centers.

Q2: What is a typical heating/cooling rate for DSC analysis of 5CB phase transitions?

A2: A common heating and cooling rate for studying the phase transitions of 5CB is 10°C/min[1]. Slower rates (e.g., 1-5°C/min) can provide better resolution for complex transitions, while faster rates may be used for quick surveys.

Q3: How do I prepare a 5CB sample for polarized optical microscopy?

A3: A small amount of the 5CB-impurity mixture is placed on a clean microscope slide. A coverslip is then placed over the sample. Gentle pressure can be applied to the coverslip to create a thin, uniform film. For controlled alignment, the glass surfaces can be pre-treated with an alignment layer. The sample can be heated on a hot stage to observe the phase transitions.

Q4: What are the characteristic POM textures of the nematic and isotropic phases of pure 5CB?

A4: The nematic phase of 5CB is birefringent and typically exhibits a Schlieren texture with dark brushes corresponding to disclinations when viewed between crossed polarizers. The isotropic phase is optically isotropic and will appear dark between crossed polarizers.

Q5: Can impurities change the order of the phase transition?

A5: Yes, in some cases, impurities can influence the nature of the phase transition. For instance, they can broaden a first-order transition, making it appear more continuous.

Data Presentation

The following tables summarize the quantitative effects of different impurities on the nematic-isotropic transition temperature (TNI) of 5CB.

Table 1: Effect of Azo-Derivative Impurity on the N-I Transition Temperature of 5CB

Impurity Concentration (mol%)IsomerTNI (K)ΔTNI (K)
1%trans307.3-0.9
7%trans302.5-5.7
1%cis305.8-2.4
7%cis291.5-16.7
Data adapted from Zannoni et al.[5]

Table 2: Qualitative Effect of Common Impurities on the N-I Transition of 5CB

ImpurityTypeGeneral Effect on TNI
HexaneNon-associative, miscibleDecrease
WaterAssociative, immiscibleMinimal change at low concentrations
Silica Nanoparticles (hydrophobic)Solid dispersionCan increase or decrease depending on surface treatment and concentration[6]
Gold NanoparticlesSolid dispersionDecrease[7]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for 5CB Phase Transition Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material such as indium[1].

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 5CB-impurity mixture into a clean aluminum DSC pan.

    • For volatile impurities or to prevent moisture uptake, use a hermetically sealed pan[2].

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the sample at a temperature well below the lowest expected transition (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic phase (e.g., 50°C).

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • Determine the peak temperature of the endotherm during heating, which corresponds to the nematic-isotropic transition temperature (TNI).

    • Integrate the area under the peak to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM) for 5CB Texture Observation
  • Sample Preparation:

    • Place a small drop of the 5CB-impurity mixture on a clean, pre-heated (if necessary) microscope slide.

    • Gently place a coverslip over the drop to form a thin film.

  • Microscope Setup:

    • Use a polarizing microscope equipped with a hot stage for temperature control.

    • Cross the polarizer and analyzer (set at 90° to each other).

  • Observation:

    • Place the slide on the hot stage.

    • Heat the sample slowly through the phase transition temperature while observing the changes in the texture.

    • Record images or videos of the textures at different temperatures.

    • Cool the sample to observe the reverse transition.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Analyzing Impurity Effects on 5CB Phase Transition cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_pom POM Analysis cluster_results Data Interpretation start Start: Pure 5CB and Impurity mix Mix 5CB and Impurity start->mix homogenize Homogenize Mixture (e.g., sonication) mix->homogenize dsc_prep Prepare DSC Sample homogenize->dsc_prep Aliquot for DSC pom_prep Prepare POM Slide homogenize->pom_prep Aliquot for POM dsc_run Run DSC Scan (Heat/Cool Cycle) dsc_prep->dsc_run dsc_analyze Analyze Thermogram (T_NI, ΔH) dsc_run->dsc_analyze compare Compare T_NI and Textures to Pure 5CB dsc_analyze->compare pom_observe Observe with Hot Stage POM pom_prep->pom_observe pom_analyze Analyze Textures and Transitions pom_observe->pom_analyze pom_analyze->compare conclusion Draw Conclusions on Impurity Effect compare->conclusion

Caption: Workflow for studying impurity effects on 5CB.

Troubleshooting_Logic Troubleshooting Logic for Unexpected DSC Results cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Unexpected DSC Result check_calibration Is DSC calibrated? start->check_calibration check_blank Is baseline clean? start->check_blank check_sample_prep Was sample prep consistent? start->check_sample_prep is_shift Is T_NI shifted? check_sample_prep->is_shift is_broad Is peak broadened? check_sample_prep->is_broad is_extra_peak Are there extra peaks? check_sample_prep->is_extra_peak sol_impurity Quantify impurity, compare to literature is_shift->sol_impurity sol_phase_sep Investigate phase separation (POM) is_broad->sol_phase_sep sol_homogeneity Improve sample homogenization is_broad->sol_homogeneity is_extra_peak->sol_phase_sep

Caption: Troubleshooting flowchart for DSC analysis of 5CB.

References

Technical Support Center: Optimizing 5CB Concentration in PDLC Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and professionals with comprehensive troubleshooting information, frequently asked questions, and detailed experimental protocols for optimizing the concentration of 4-Cyano-4'-pentylbiphenyl (5CB) in Polymer-Dispersed Liquid Crystal (PDLC) mixtures.

Troubleshooting Guide

This section addresses common problems encountered during the fabrication and testing of PDLC films.

Problem Potential Causes Solutions & Recommendations
High Driving Voltage (Vth / Vsat) 1. Strong Polymer Anchoring: The polymer matrix exerts a strong anchoring force on the 5CB droplets, requiring a higher electric field to reorient them.[1][2] 2. Small Droplet Size: Smaller liquid crystal droplets have a larger surface area-to-volume ratio, leading to increased interaction with the polymer and thus stronger anchoring.[1] 3. Low 5CB Concentration: A lower concentration of liquid crystal can lead to smaller, more numerous droplets, increasing the required voltage.[3] 4. High Polymer Cross-linking Density: A highly cross-linked polymer network can shrink, compressing the droplets and increasing the anchoring energy.1. Increase 5CB Concentration: Increasing the liquid crystal content generally leads to the formation of larger droplets, which require a lower electric field to switch.[3] 2. Optimize Curing Conditions: Lowering the UV curing intensity or increasing the curing temperature can promote the growth of larger LC droplets, thereby reducing the driving voltage.[3] 3. Select Appropriate Monomers: Utilize monomers or cross-linkers that result in a polymer matrix with lower anchoring energy.[4] 4. Increase Film Thickness: A thicker film will require a lower voltage per micrometer (V/µm) to achieve the necessary electric field for switching.[5]
Low Contrast Ratio (CR) 1. Poor Off-State Scattering: If the film is too transparent in the OFF-state, the difference in transmission between the ON and OFF states will be small. This can be due to a poor mismatch between the refractive indices of the polymer and the liquid crystal. 2. Large Droplet Size: While beneficial for lowering driving voltage, excessively large droplets can be less effective at scattering light, leading to a more transparent OFF-state. 3. Low Droplet Density: Insufficient number of LC droplets to effectively scatter light. 4. Sub-optimal 5CB Concentration: An improper liquid crystal to polymer ratio can negatively impact droplet formation and scattering efficiency.1. Optimize Refractive Index Mismatch: Ensure a significant mismatch between the ordinary refractive index of the 5CB and the refractive index of the polymer for maximum scattering in the OFF-state. 2. Control Droplet Size: Adjust the UV curing intensity. A higher intensity often leads to smaller, more densely packed droplets which can improve scattering and contrast ratio.[6] 3. Adjust 5CB Concentration: Systematically vary the 5CB concentration. Increasing the LC content can sometimes have a negative effect on the contrast ratio, so optimization is key. 4. Use Optical Compensation Films: In some display applications, these films can help manage light leakage and improve contrast.
Slow Response Time (τ_on / τ_off) 1. High Viscosity: The viscosity of the liquid crystal or the polymer matrix can slow down the reorientation of the LC molecules. 2. Large Droplet Size: Larger droplets have a slower relaxation time (τ_off) when the electric field is removed. 3. Weak Anchoring Energy: While strong anchoring increases driving voltage, very weak anchoring can lead to slower response times.1. Optimize Droplet Size: Smaller droplets generally switch faster. This can be achieved by increasing the UV curing rate or adjusting the monomer composition.[1] 2. Adjust Operating Temperature: Increasing the temperature can lower the viscosity of the 5CB, leading to faster response times. 3. Modify Polymer Matrix: Select a polymer system with lower viscosity.
Phase Separation & Aggregation 1. Poor Miscibility: The 5CB and the prepolymer are not fully miscible before curing, leading to premature phase separation. 2. Slow Curing Rate: A very slow polymerization process can allow droplets to coalesce and aggregate before the polymer matrix solidifies and traps them. 3. Incorrect Component Ratio: An imbalanced ratio of liquid crystal to monomer can lead to poor morphology.1. Ensure Homogeneous Mixture: Vigorously mix the components, potentially with gentle heating and sonication, to ensure a uniform solution before initiating polymerization.[6] 2. Optimize Curing Conditions: Increase the UV light intensity or the concentration of the photoinitiator to accelerate polymerization and quickly lock in the desired droplet morphology.[6] 3. Use a Surfactant: In some cases, a small amount of surfactant can help stabilize the droplets and prevent aggregation.
Film Damage (Sparking, Blackening) 1. Excessive Voltage: Applying a voltage significantly higher than the saturation voltage can cause dielectric breakdown, leading to sparks and permanent black spots.[7] 2. Incorrect Voltage Type: Using a DC voltage instead of the required AC voltage can cause ion migration and electrochemical reactions that permanently damage the film, often causing it to turn black.[7] 3. Chemical Incompatibility: Using corrosive or incompatible sealants (e.g., certain types of glue) can cause delamination at the edges of the film.[7]1. Use a Stable, Current-Limited Power Supply: Always use the recommended AC voltage (typically 48V or 60V) from a dedicated PDLC transformer.[7] Never connect the film directly to a high-voltage source. 2. Verify AC Power Source: Ensure the power supply provides a stable AC waveform (typically a square wave at 50/60 Hz). 3. Use Manufacturer-Approved Sealants: When sealing the edges of a PDLC device, use only neutral, non-corrosive glues or sealants specified as safe for PDLC applications.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical concentration range for 5CB in PDLC mixtures? A typical starting point for liquid crystal concentration in a PDLC mixture is between 60% and 80% by weight.[4] However, the optimal concentration is highly dependent on the specific polymer matrix, film thickness, and desired electro-optical properties. For instance, an optimal concentration for a PDLC lens was found to be 60% LC (E7, which contains 5CB) and 40% prepolymer (NOA 65).

  • Q2: How does the concentration of 5CB affect the liquid crystal droplet size? Generally, a higher concentration of 5CB leads to the formation of larger liquid crystal droplets. This is because as the liquid crystal content increases, there is more material available to phase-separate and coalesce into droplets before the polymer matrix fully solidifies. Conversely, lower LC concentrations tend to result in smaller, more numerous droplets.

  • Q3: What is the fundamental relationship between 5CB concentration and electro-optical performance? The concentration of 5CB is a critical parameter that involves trade-offs:

    • Driving Voltage: Increasing 5CB concentration generally decreases the driving voltage.

    • Contrast Ratio: The effect can vary. While a sufficient concentration is needed for scattering, very high concentrations can lead to larger droplets that may decrease the contrast ratio.

    • Response Time: The decay time (τ_off) often increases with higher LC concentrations due to the formation of larger droplets.

  • Q4: What are the key components of a PDLC mixture besides 5CB? A typical UV-curable PDLC mixture contains:

    • Liquid Crystal: 5CB or a eutectic mixture like E7.

    • Prepolymer/Monomer: An acrylate-based monomer or oligomer (e.g., Norland Optical Adhesive 65, NOA65) that forms the polymer matrix.

    • Cross-linking Agent: A multifunctional monomer to create a robust polymer network.

    • Photoinitiator: A compound that initiates the polymerization reaction upon exposure to UV light.

  • Q5: What is the most common fabrication method for these PDLC films? The most common and versatile method is Polymerization-Induced Phase Separation (PIPS) .[6][8] In this process, a homogeneous mixture of the liquid crystal and a liquid prepolymer is exposed to a curing agent (like UV light or heat). As the polymer chains grow and cross-link, the liquid crystal's solubility decreases, forcing it to phase-separate into micro-droplets that become trapped within the solid polymer matrix.[9]

Quantitative Data Summary

The electro-optical properties of a PDLC film are highly sensitive to the specific materials and fabrication conditions. The following table provides an illustrative summary of the expected trends when varying the 5CB concentration in a typical acrylate-based PDLC system. Actual values will vary.

5CB Concentration (wt%)Average Droplet SizeThreshold Voltage (Vth)Contrast Ratio (CR)Decay Time (τ_off)
Low (~50-60%) SmallerHigherPotentially HigherFaster
Medium (~60-75%) MediumModerateOptimalModerate
High (~75-85%) LargerLowerPotentially LowerSlower

Note: This table represents general trends observed in PDLC research. The optimal concentration is a balance of these properties and must be determined experimentally for each specific formulation.

Experimental Protocols

Protocol 1: Preparation of a PDLC Mixture
  • Materials:

    • Liquid Crystal: 4-Cyano-4'-pentylbiphenyl (5CB) or E7 mixture.

    • Prepolymer: UV-curable acrylate (B77674) monomer/oligomer blend (e.g., NOA65).

    • Photoinitiator (if not included in prepolymer).

  • Procedure:

    • In a clean glass vial, accurately weigh the desired amounts of the prepolymer and the 5CB liquid crystal to achieve the target concentration ratio.

    • If required, add the photoinitiator (typically 1-2 wt% of the prepolymer weight).

    • Seal the vial and mix the components thoroughly. This can be done using a vortex mixer followed by sonication at a temperature slightly above the clearing point of the liquid crystal (for 5CB, this is ~35°C) for approximately 20-30 minutes.[6]

    • Continue mixing until the solution is completely homogeneous and clear. Visually inspect for any phase separation or cloudiness.

Protocol 2: Fabrication of a PDLC Film via PIPS
  • Materials:

    • Prepared PDLC mixture.

    • Two Indium Tin Oxide (ITO) coated glass slides.

    • Spacers (e.g., glass beads or polymer film) of a defined thickness (typically 10-25 µm).

    • UV Curing Lamp (365 nm wavelength is common).

  • Procedure:

    • Clean the ITO-coated glass slides thoroughly with acetone, isopropyl alcohol, and deionized water, then dry them completely.

    • Mix the spacers into the PDLC solution or place them onto the conductive side of one ITO slide.

    • Apply a small drop of the homogeneous PDLC mixture onto the center of the same ITO slide.

    • Carefully place the second ITO slide on top, with its conductive side facing the mixture, creating a sandwich structure.

    • Allow the mixture to spread evenly via capillary action. Gentle pressure can be applied to ensure a uniform film thickness, which is determined by the spacers.

    • Cure the assembly by exposing it to UV light. The intensity (e.g., 1-10 mW/cm²) and duration (e.g., 5-15 minutes) are critical parameters that control the final droplet morphology and must be optimized.[6]

Protocol 3: Electro-Optical Characterization
  • Equipment:

    • He-Ne Laser (e.g., 633 nm) or a stable light source.

    • Function Generator and Voltage Amplifier (to apply an AC square wave).

    • Photodetector or Powermeter.

    • Oscilloscope.

    • Sample holder.

  • Procedure:

    • Setup: Arrange the equipment so the laser beam passes through the PDLC film and is aligned with the photodetector.

    • Connect Sample: Attach the electrodes from the voltage amplifier to the ITO contacts of the PDLC film.

    • Measure T_on and T_off:

      • With no voltage applied (0V), measure the transmitted light intensity. This gives the value for the OFF-state (I_off).

      • Apply a high-frequency (e.g., 1 kHz) AC square wave voltage sufficient to fully saturate the film (make it transparent). Measure the transmitted light intensity. This gives the value for the ON-state (I_on).

    • Calculate Contrast Ratio (CR): CR = I_on / I_off.

    • Determine Threshold (Vth) and Saturation (Vsat) Voltages:

      • Slowly increase the applied voltage from 0V while monitoring the transmitted intensity.

      • The threshold voltage (Vth or V10) is the voltage at which the transmittance reaches 10% of its maximum.

      • The saturation voltage (Vsat or V90) is the voltage at which the transmittance reaches 90% of its maximum.

    • Measure Response Times:

      • Apply a square wave voltage that switches between 0V and the saturation voltage.

      • Use an oscilloscope connected to the photodetector to measure the time it takes for the transmittance to rise from 10% to 90% (Rise Time, τ_on) and to decay from 90% to 10% (Decay Time, τ_off).

Visualizations

PDLC_Fabrication_Workflow cluster_prep Mixture Preparation cluster_fab Cell Fabrication cluster_char Characterization weigh 1. Weigh Components (5CB, Prepolymer) mix 2. Mix & Sonicate (Create Homogeneous Solution) weigh->mix assemble 3. Assemble Cell (ITO Glass + Spacers + Mixture) mix->assemble cure 4. UV Curing (PIPS) (Initiate Phase Separation) assemble->cure electro_optic 5. Electro-Optical Testing (Vth, CR, Response Time) cure->electro_optic sem 6. Morphological Analysis (SEM) cure->sem

Experimental workflow for PDLC fabrication and characterization.

Concentration_Effects cluster_props Physical & Electro-Optical Properties concentration 5CB Concentration droplet_size Droplet Size concentration->droplet_size Increases voltage Driving Voltage (Vth) concentration->voltage Decreases cr Contrast Ratio (CR) concentration->cr Can Decrease droplet_size->voltage Decreases response Response Time (τ_off) droplet_size->response Increases

Relationship between 5CB concentration and key PDLC properties.

Troubleshooting_CR start Low Contrast Ratio check_off Is OFF-state sufficiently opaque? start->check_off check_on Is ON-state sufficiently transparent? check_off->check_on Yes cause_scatter Cause: Poor Scattering check_off->cause_scatter No cause_transmission Cause: Poor ON-state Transmission check_on->cause_transmission No solution_scatter1 Increase UV Intensity (Smaller Droplets) cause_scatter->solution_scatter1 solution_scatter2 Optimize n_p / n_o Mismatch cause_scatter->solution_scatter2 solution_transmission Check n_p ≈ n_e Match cause_transmission->solution_transmission

Troubleshooting flowchart for low contrast ratio in PDLC films.

References

Technical Support Center: Large-Scale Synthesis of 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Pentylbiphenyl.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: We are experiencing low yields in the Suzuki-Miyaura coupling reaction between a pentylphenyl boronic acid derivative and a halobenzene (or vice versa) for the synthesis of this compound. What are the potential causes and solutions?

Answer: Low yields in large-scale Suzuki-Miyaura coupling are often attributable to catalyst deactivation, incomplete reaction, or side reactions. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Integrity:

    • Palladium Catalyst Activity: Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd/C) is active. On a large scale, catalyst deactivation can be a significant issue. Consider using a more robust catalyst system, potentially with bulky, electron-rich phosphine (B1218219) ligands that protect the palladium center.[1] Catalyst loadings typically range from 0.5 to 5 mol%, but for industrial processes, optimization to lower loadings is crucial for cost-effectiveness.[1]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Ensure they are handled under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: Inadequate inert gas (nitrogen or argon) blanketing can lead to catalyst oxidation and side reactions. Ensure the reactor is properly purged and maintained under a positive pressure of inert gas.[2]

    • Solvent Quality: The presence of impurities in solvents can poison the catalyst. Use high-purity, degassed solvents. For Suzuki-Miyaura reactions, biphasic solvent systems like Toluene/Water or Dioxane/Water are often employed.[1][3]

    • Base Selection and Quality: The choice and quality of the base (e.g., K₂CO₃, K₃PO₄) are critical. The base must be finely powdered and anhydrous to ensure sufficient reactivity.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. The optimal temperature is typically between 80-100°C.[2]

  • Side Reactions:

    • Homocoupling: The formation of biphenyl (B1667301) from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is essential.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at elevated temperatures.

Issue 2: Formation of Wurtz Coupling Byproducts in Grignard-Based Synthesis

Question: Our Grignard-based synthesis of this compound is plagued by the formation of significant amounts of a high-boiling point byproduct, likely from Wurtz coupling. How can we minimize this?

Answer: The Wurtz-type coupling, where the Grignard reagent reacts with the unreacted aryl halide, is a common challenge in large-scale Grignard reactions.[4] Here are strategies to mitigate this issue:

  • Control of Reaction Parameters:

    • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Temperature Management: The formation of the Grignard reagent is exothermic.[5] Maintain a gentle reflux during its formation, as excessively high temperatures can promote the coupling side reaction.[4]

    • Dilution: Conducting the reaction in a larger volume of anhydrous solvent can help to minimize the interaction between the Grignard reagent and the unreacted halide.[4]

  • Magnesium Activation: The passivating layer of magnesium oxide on the magnesium turnings can hinder the initiation of the Grignard reaction, leading to a buildup of the aryl halide and increasing the likelihood of Wurtz coupling once the reaction starts.[4]

    • Initiators: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4]

    • Mechanical Activation: On a larger scale, mechanical stirring that causes the magnesium turnings to grind against each other can help to expose fresh metal surfaces.

Issue 3: Purification Challenges on a Large Scale

Question: We are struggling with the purification of this compound from reaction byproducts at an industrial scale. What are the recommended methods?

Answer: Large-scale purification requires methods that are both effective and economically viable.

  • Crystallization: If the crude this compound is a solid or can be solidified, recrystallization is often the most cost-effective method for achieving high purity on a large scale. The choice of solvent is critical and requires optimization.

  • Distillation: If the boiling points of this compound and the major impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: While standard silica (B1680970) gel chromatography is common at the lab scale, it can be expensive and generate significant waste at an industrial scale.[2][6] For large-scale operations, consider alternative stationary phases or automated flash chromatography systems to improve efficiency and reduce solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of this compound?

A1: The two most prevalent methods for the industrial synthesis of this compound are the Suzuki-Miyaura coupling and Grignard reagent-based coupling reactions.[7] The Suzuki-Miyaura coupling offers a more environmentally friendly option, often using aqueous solvent systems.[7] Grignard-based routes are also highly efficient but require strict anhydrous conditions and careful handling of reactive intermediates.[7]

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2: For Grignard-based synthesis, the primary hazards are the flammability of ether solvents and the pyrophoric nature of the Grignard reagent.[8][9] Large-scale reactions must be conducted under a dry, inert atmosphere.[7] For Suzuki-Miyaura coupling, the palladium catalyst and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment. The reaction is often carried out at elevated temperatures, requiring careful monitoring to prevent runaway reactions.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: On a large scale, reaction monitoring is crucial for process control and safety. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of the product and byproducts. For real-time monitoring, in-situ spectroscopic techniques like FT-IR or Raman spectroscopy can be implemented.

Q4: What is a typical work-up procedure for these reactions at scale?

A4: After the reaction is complete, the mixture is typically cooled and quenched. For Suzuki-Miyaura, this often involves diluting with water and extracting the product with an organic solvent like ethyl acetate.[2] The organic layers are then washed with water and brine, dried, and the solvent is removed.[2] For Grignard reactions, a careful quench with an acid is performed, followed by extraction, washing, drying, and solvent removal.[10]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound

ParameterSuzuki-Miyaura CouplingGrignard Reagent-Based Coupling
Reactants Aryl halide and Arylboronic acid derivativeAryl halide and Magnesium
Catalyst Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)Nickel or Palladium complex (for cross-coupling)
Catalyst Loading 0.5 - 2 mol% (optimization is key for scale-up)[2]1-5 mol% (for cross-coupling step)
Solvent Toluene/Water, Dioxane/Water[1][2]Anhydrous ethers (e.g., THF, Diethyl ether)[8]
Base K₂CO₃, K₃PO₄, NaOH[2]Not applicable for Grignard formation
Temperature 80 - 100 °C[2]Reflux for Grignard formation; 0°C to RT for coupling
Atmosphere Inert (Nitrogen or Argon)[2]Strict Inert and Anhydrous[7]

Visualizations

Suzuki_Miyaura_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Purge with N2/Ar) setup->inert heat Heating and Stirring (80-100°C) inert->heat monitor Reaction Monitoring (HPLC/GC) heat->monitor workup Work-up (Quench, Extraction, Washing) monitor->workup Reaction Complete purify Purification (Crystallization/Distillation) workup->purify end Pure this compound purify->end

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Grignard_Workflow start Start setup_grignard Grignard Formation Setup (Mg, Aryl Halide, Anhydrous Solvent) start->setup_grignard initiation Initiation (Iodine/1,2-dibromoethane) setup_grignard->initiation grignard_formation Grignard Reagent Formation (Slow addition, Reflux) initiation->grignard_formation coupling_setup Coupling Reaction Setup (Aryl Halide, Catalyst) grignard_formation->coupling_setup coupling Cross-Coupling (Slow addition of Grignard, Temp. Control) coupling_setup->coupling workup Work-up (Acid Quench, Extraction) coupling->workup Reaction Complete purify Purification (Distillation/Crystallization) workup->purify end Pure this compound purify->end Troubleshooting_Tree cluster_suzuki Suzuki-Miyaura cluster_grignard Grignard Synthesis start Low Yield or Purity Issue suzuki_yield Low Yield? start->suzuki_yield wurtz Wurtz Byproduct? start->wurtz check_catalyst Check Catalyst/Ligand Activity and Handling suzuki_yield->check_catalyst Yes homocoupling Homocoupling Observed? suzuki_yield->homocoupling No check_suzuki_conditions Verify Inert Atmosphere, Solvent Quality, and Base check_catalyst->check_suzuki_conditions degas Improve Degassing Protocol homocoupling->degas Yes slow_addition Slow Down Aryl Halide Addition wurtz->slow_addition Yes activate_mg Ensure Mg Activation slow_addition->activate_mg control_temp Optimize Temperature Control activate_mg->control_temp

References

Technical Support Center: Optimizing Response Time in 4-Pentylbiphenyl Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to response time in devices utilizing 4-Pentylbiphenyl (also known as 5CB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5CB) and why is it a common choice for liquid crystal devices?

A1: this compound, commonly referred to as 5CB, is a nematic liquid crystal.[1] Its popularity stems from its nematic phase existing at room temperature, with a transition from a crystalline state to a nematic state at 22.5 °C and from a nematic to an isotropic state at 35.0 °C.[1][2] This property, along with its positive dielectric anisotropy, makes it a foundational component in applications like Liquid Crystal Displays (LCDs) and other advanced optoelectronic devices.[3][4]

Q2: What does "response time" signify in a this compound device?

A2: Response time in a liquid crystal device refers to the time it takes for the liquid crystal molecules to reorient themselves after an electric field is applied or removed.[5] This reorientation changes the light-transmitting properties of the device. A slow response time can lead to motion blur or afterimages in display applications.[6] The total response time is often measured as the sum of the rise time (transition from off-state to on-state) and the fall or decay time (transition from on-state to off-state).

Q3: What are the primary factors that influence the response time of a 5CB device?

A3: The response time of a liquid crystal device is not governed by a single parameter but is a function of several interdependent factors. The most critical factors include the rotational viscosity of the liquid crystal, the cell gap (the thickness of the liquid crystal layer), and the applied driving voltage.[3][6][7] Additionally, environmental temperature plays a significant role as it directly affects viscosity.[5][8]

Q4: How does temperature impact the device's response time?

A4: Temperature has a significant effect on the rotational viscosity of the liquid crystal. As temperature increases, the viscosity of the liquid crystal decreases, allowing the molecules to reorient more quickly, thus leading to a faster response time.[5][6] Conversely, colder conditions increase viscosity and slow down the response time.[5][9] This is a critical consideration for devices intended for use across a wide range of ambient temperatures.

Q5: Can modifying the driving voltage improve the response time?

A5: Yes, optimizing the driving voltage is a common technique to reduce response time. Applying a higher initial voltage, a technique known as "overdrive," can accelerate the movement of the liquid crystal molecules, leading to a faster transition.[7][8] However, it is crucial to balance the voltage levels to prevent excessive power consumption and potential damage to the device.[8]

Q6: Is it possible to alter the material properties of 5CB itself to achieve a faster response?

A6: While 5CB is a standard material, its properties can be tuned by creating mixtures or dispersing additives. For instance, doping the liquid crystal with certain nanoparticles (like ZnO) or photopolymers can change the electro-optical parameters of the material.[2][10] This can lead to a reduction in the required driving voltage and may improve response time.[2][11]

Troubleshooting Guide

Problem: The display shows significant motion blur and ghosting.

  • Question: My device is exhibiting severe motion blur and afterimages. What is the likely cause and how can I address it?

  • Answer: Motion blur is a classic symptom of slow response time, where the liquid crystal molecules cannot switch fast enough to keep up with changing images.[6]

    • Check Operating Temperature: Low temperatures increase the liquid crystal's viscosity, slowing down response time.[5] Ensure the device is operating within its specified temperature range. Consider implementing a heating element for applications in colder environments.[8]

    • Evaluate Driving Voltage: The applied voltage may be insufficient for rapid switching. Investigate the use of overdrive technology, which applies a temporary higher voltage to accelerate the pixel transition.[7][8]

    • Review Material and Device Construction: The issue could be inherent to the material's viscosity or the device's cell gap. A thinner cell gap generally results in a faster response time.[5][6]

Problem: Response time degrades significantly at lower temperatures.

  • Question: My device performs well at room temperature, but the response becomes unacceptably slow in colder conditions. What are the solutions?

  • Answer: This is an expected behavior as the rotational viscosity of liquid crystals like 5CB increases exponentially as temperature drops.[12]

    • Integrated Heating: The most direct solution is to incorporate a transparent heating element into the device to maintain a stable, optimal operating temperature.[8]

    • Material Selection: For new designs, consider using a liquid crystal mixture specifically formulated for a wider temperature range, which may have a lower viscosity at colder temperatures.[12]

    • Dynamic Drive Scheme: Implement a temperature-compensated driving scheme where the overdrive voltage is increased as the ambient temperature decreases to counteract the higher viscosity.

Problem: Adjusting the driving voltage yields diminishing returns in response time improvement.

  • Question: I've increased the driving voltage, but the response time isn't getting much faster. What other factors should I investigate?

  • Answer: While increasing voltage helps, there is a point of saturation. The relaxation or decay time (when the field is turned off) is primarily governed by the intrinsic properties of the liquid crystal and the cell construction, not the external field.[7]

    • Cell Gap: The response time is proportional to the square of the cell gap. A thinner cell is one of the most effective ways to achieve a faster response.[6][13]

    • Liquid Crystal Viscosity: The fundamental limit is the material's rotational viscosity.[3] If feasible, switching to a lower viscosity liquid crystal mixture could provide a significant improvement.[5]

    • Surface Anchoring: The interaction between the liquid crystal molecules and the alignment layers on the device's inner surfaces (anchoring energy) also influences switching speed.[14] Stronger anchoring can sometimes lead to faster relaxation times.

Data Presentation: Properties and Performance Factors

Table 1: Key Electro-Optical Properties of this compound (5CB)

PropertySymbolTypical Value/RangeSignificance in Device Performance
Crystal to Nematic TransitionTC-N22.5 °C[1][2]Defines the lower limit of the operational temperature range.
Nematic to Isotropic TransitionTN-I35.0 °C[1][2]Defines the upper limit of the operational temperature range.
Molecular Formula-C₁₈H₁₉N[1]Defines the fundamental structure of the liquid crystal.
Molecular Weight-249.36 g/mol [2]Influences physical properties like density and viscosity.
Dielectric AnisotropyΔεPositive (~+11)[15]A positive value is essential for the operation of common twisted nematic (TN) devices. Determines the switching voltage.[3][15]
BirefringenceΔn~0.18 - 0.20[10][15]A high value is crucial for achieving significant phase shifts with a thin liquid crystal layer, enabling more compact devices.[15]
Rotational Viscosityγ₁Moderate[3][15]Directly affects the switching speed (response time) of the device. Lower viscosity leads to faster switching.[15]

Table 2: Influence of External Factors on Response Time

FactorChangeEffect on Response TimeRationale
Temperature IncreaseDecrease (Faster)Reduces the rotational viscosity of the liquid crystal.[5][6]
DecreaseIncrease (Slower)Increases the rotational viscosity of the liquid crystal.[9]
Cell Gap (d) DecreaseDecrease (Faster)Response time is proportional to the square of the cell gap (τ ∝ d²). A shorter distance for molecules to travel and a stronger electric field.[5][6]
IncreaseIncrease (Slower)A larger distance for molecules to reorient.
Driving Voltage (V) IncreaseDecrease (Faster)A stronger electric field exerts a greater torque on the LC molecules, forcing them to reorient more quickly.[8]
DecreaseIncrease (Slower)A weaker electric field results in a slower reorientation.

Experimental Protocols

Protocol 1: Measurement of Electro-Optic Response Time (Rise and Fall Time)

This protocol outlines the standard optical transmission method for measuring the switching speed of a 5CB liquid crystal cell.[15][16]

Objective: To determine the rise time (τ_on) and fall time (τ_off) of a this compound liquid crystal cell.

Materials and Equipment:

  • Function Generator: To supply a square wave voltage.

  • Oscilloscope: To monitor the applied voltage and the photodetector output.[15]

  • Photodetector (e.g., photodiode).

  • He-Ne Laser or LED light source.

  • Polarizer and Analyzer.

  • Temperature-controlled stage or hot stage.

  • The this compound (5CB) liquid crystal cell to be tested.

Procedure:

  • Setup: Arrange the equipment as shown in the experimental workflow diagram below. Place the 5CB cell between two crossed polarizers. The light source, polarizer, LC cell, analyzer, and photodetector should be aligned optically.

  • Temperature Control: Place the LC cell on the temperature-controlled stage and set it to the desired measurement temperature (e.g., 25°C). Allow the system to stabilize.

  • Voltage Application: Configure the function generator to output a square wave voltage. The low level should be 0V (off-state) and the high level should be set to the desired saturation or driving voltage (e.g., 10V).[15]

  • Data Acquisition:

    • Connect the function generator output to both the LC cell and Channel 1 of the oscilloscope.

    • Connect the photodetector output to Channel 2 of the oscilloscope.

    • Apply the square wave voltage to the cell. You should observe a corresponding change in the transmitted light intensity on the oscilloscope.

  • Rise Time (τ_on) Measurement:

    • Focus on the rising edge of the photodetector signal, which occurs when the voltage is applied.

    • Measure the time it takes for the optical signal to go from 10% to 90% of its total change in intensity. This is the rise time.[15]

  • Fall Time (τ_off) Measurement:

    • Focus on the falling edge of the photodetector signal, which occurs when the voltage is removed (returns to 0V).

    • Measure the time it takes for the optical signal to fall from 90% to 10% of its total change in intensity. This is the fall/decay time.

  • Repeatability: Repeat the measurements multiple times to ensure consistency and calculate an average value for both rise and fall times.

Visualizations

G cluster_input Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_output Resolution start Slow Response Time (Motion Blur, Ghosting) temp_check Is device operating in a cold environment? start->temp_check voltage_check Is driving voltage optimized? temp_check->voltage_check No heat_solution Implement heating element or operate at higher temp. temp_check->heat_solution Yes design_check Are material/design limitations a factor? voltage_check->design_check Yes overdrive_solution Apply overdrive voltage (temp-compensated if needed) voltage_check->overdrive_solution No redesign_solution Consider design changes: - Lower viscosity LC mixture - Thinner cell gap design_check->redesign_solution Yes end_node Response Time Optimized design_check->end_node No (Re-evaluate) heat_solution->end_node overdrive_solution->end_node redesign_solution->end_node

Caption: A flowchart for troubleshooting slow response time in liquid crystal devices.

G cluster_material Material Properties (Intrinsic) cluster_device Device Parameters (Extrinsic) cluster_env Environmental Factors ResponseTime Device Response Time Viscosity Rotational Viscosity (γ₁) Viscosity->ResponseTime ElasticConst Elastic Constants (Kii) ElasticConst->ResponseTime Dielectric Dielectric Anisotropy (Δε) Voltage Driving Voltage (V) Dielectric->Voltage CellGap Cell Gap (d) CellGap->ResponseTime Voltage->ResponseTime Anchoring Surface Anchoring Energy Anchoring->ResponseTime Temperature Temperature (T) Temperature->Viscosity

Caption: Key factors influencing the response time of a liquid crystal device.

G cluster_setup Experimental Setup cluster_control Control & Measurement Light Light Source (e.g., Laser) P1 Polarizer Light->P1 LC_Cell LC Cell on Temp. Stage P1->LC_Cell P2 Analyzer (Crossed) LC_Cell->P2 Detector Photodetector P2->Detector Scope Oscilloscope Detector->Scope Ch2: Optical Signal FuncGen Function Generator (Square Wave) FuncGen->LC_Cell Applied Voltage FuncGen->Scope Ch1: Voltage Signal

Caption: Workflow for the experimental measurement of liquid crystal response time.

References

Technical Support Center: Enhancing the Birefringence of 5CB Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the birefringence of 5CB (4-cyano-4'-pentylbiphenyl) liquid crystal mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of high birefringence 5CB mixtures in a systematic question-and-answer format.

Issue 1: Poor Solubility or Dispersion of the Dopant

  • Question: My high-birefringence dopant (e.g., a tolane or isothiocyanate compound) is not dissolving in the 5CB host, or it precipitates out of the solution over time. What should I do?

  • Answer: This is a common issue, especially with dopants that have rigid, extended molecular structures, which often leads to high melting points and low solubility.[1] Here is a step-by-step approach to address this:

    • Heating and Agitation: Gently heat the mixture above the clearing point of 5CB (approximately 35°C) while continuously stirring or sonicating. This increases the kinetic energy of the molecules and can facilitate dissolution. Be cautious not to overheat, as it may degrade the compounds.

    • Solvent-Assisted Mixing:

      • Dissolve both the 5CB and the dopant in a common, volatile solvent with a low boiling point, such as chloroform (B151607) or dichloromethane.

      • Thoroughly mix the solution to ensure a homogeneous distribution of the molecules.

      • Slowly evaporate the solvent under a vacuum or in a fume hood, followed by heating the mixture in a vacuum oven at a temperature slightly above the clearing point of the mixture to remove any residual solvent.

    • Concentration Reduction: You may be exceeding the solubility limit of the dopant in 5CB. Try preparing a series of mixtures with lower concentrations of the dopant to determine its solubility threshold.

    • Eutectic Mixture Approach: Consider creating a eutectic mixture of the dopant with another compatible high-birefringence compound before introducing it to the 5CB. Eutectic mixtures often have a lower melting point than their individual components, which can improve solubility.[1]

Issue 2: Phase Separation in the Mixture

  • Question: After mixing, I observe droplets or distinct regions with different optical textures under the polarizing microscope, indicating phase separation. How can I resolve this?

  • Answer: Phase separation can occur if the dopant and host are not fully miscible, even if they initially appear to dissolve.[2]

    • Thorough Homogenization: Ensure the mixture is completely homogenized. After initial mixing, heat the sample above its clearing point into the isotropic phase and maintain it at that temperature for an extended period (e.g., 30-60 minutes) with intermittent stirring or agitation. Then, cool the mixture down slowly to the nematic phase. This process can help to achieve a thermodynamically stable, homogeneous mixture.

    • Check for Impurities: Impurities in either the 5CB or the dopant can induce phase separation. Ensure you are using high-purity materials.

    • Re-evaluate Dopant Concentration: Similar to solubility issues, phase separation is often concentration-dependent. A lower dopant concentration might be necessary to maintain a single-phase mixture.

Issue 3: Unexpected Decrease or Inconsistent Birefringence Values

  • Question: I've added a high-birefringence dopant, but my measured birefringence is lower than expected or the readings are not reproducible. What could be the cause?

  • Answer: Several factors can lead to inaccurate birefringence measurements:

    • Incomplete Dissolution or Aggregation: If the dopant has not fully dissolved or has aggregated, the effective concentration of the dopant in the liquid crystal matrix is lower than calculated, leading to a smaller-than-expected increase in birefringence.[3] Refer to the troubleshooting steps for insolubility.

    • Incorrect Measurement Temperature: Birefringence is highly dependent on temperature. Ensure that all your measurements are performed at a consistent and accurately controlled temperature.[4][5]

    • Poor Alignment in the Measurement Cell: A uniform planar alignment of the liquid crystal molecules is crucial for accurate birefringence measurement. Inspect the cell under a polarizing microscope to ensure there are no domains of misalignment. If alignment is poor, you may need to re-fabricate your measurement cell, ensuring the alignment layer (e.g., rubbed polyimide) is properly prepared.

    • Wavelength of Measurement: Birefringence is also wavelength-dependent (a phenomenon known as dispersion).[5] Ensure you are using a consistent wavelength for all your measurements and comparisons.

Issue 4: Significant Depression of the Clearing Point

  • Question: The addition of the dopant has drastically lowered the nematic-to-isotropic transition temperature (clearing point) of my 5CB mixture. Is this normal and can it be mitigated?

  • Answer: Yes, a depression in the clearing point is a common colligative property observed when a guest compound is dissolved in a host liquid crystal. The extent of this depression depends on the concentration and molecular structure of the dopant.

    • Concentration Effect: The clearing point depression is generally more pronounced at higher dopant concentrations. If a specific clearing point is required for your application, you may need to limit the amount of dopant used.

    • Dopant Selection: Different dopants will affect the clearing point differently. If maintaining a high clearing point is critical, you may need to screen several high-birefringence dopants to find one that has a minimal impact on the transition temperature.

    • Formulating a Multi-Component Mixture: To compensate for the clearing point depression, you can formulate a multi-component host mixture. For example, adding a small amount of a liquid crystal with a very high clearing point to the 5CB host before introducing the birefringence-enhancing dopant can help to maintain a higher overall clearing point for the final mixture.

Frequently Asked Questions (FAQs)

  • Q1: What types of compounds are most effective at enhancing the birefringence of 5CB?

    • A1: Compounds with highly conjugated molecular structures, such as those containing multiple phenyl rings and triple bonds (tolanes) or isothiocyanate (NCS) terminal groups, are very effective.[1] These structural features increase the molecular polarizability anisotropy, which is the primary contributor to birefringence. Quaterphenyls and phenyltolanes are also classes of liquid crystals known for their high birefringence.

  • Q2: How does the concentration of the dopant affect the birefringence of the mixture?

    • A2: Generally, the birefringence of the mixture increases with the concentration of the high-birefringence dopant. However, this relationship is often linear only at low concentrations. At higher concentrations, effects such as solubility limits and potential disruption of the host's order parameter can lead to a non-linear response. For example, doping 5CB with 0.25 wt.% of graphene quantum dots has been shown to increase the birefringence by 1.28%.

  • Q3: Will adding a high-birefringence dopant affect other properties of the 5CB, such as viscosity and dielectric anisotropy?

    • A3: Yes. High-birefringence dopants, which are often larger and more complex molecules, can significantly increase the viscosity of the mixture. The dielectric anisotropy may also be altered depending on the dipole moment of the dopant molecule. It is important to characterize these properties as well, as they are critical for device applications.

  • Q4: What is a reliable and accessible method for measuring the birefringence of my 5CB mixtures?

    • A4: A standard and reliable method is using an Abbe refractometer. This instrument can measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal, and the birefringence (Δn) is then calculated as Δn = nₑ - nₒ. This requires a well-aligned planar sample of the liquid crystal mixture.

  • Q5: Can I predict the birefringence of a mixture before preparing it?

    • A5: While precise prediction is challenging, you can estimate the birefringence of a guest-host mixture using a simple linear extrapolation if the birefringence of both the host (5CB) and the guest (dopant) are known, especially at low dopant concentrations. However, experimental verification is always necessary due to non-ideal mixing behaviors.

Data Presentation

Table 1: Effect of Various Dopants on the Properties of 5CB Mixtures

Dopant TypeDopant Name/ClassConcentration (wt.%)HostResulting Birefringence (Δn)Change in Clearing Point (°C)Wavelength (nm)Reference
Quantum DotsGraphene Quantum Dots0.255CBIncreased by 1.28%-Not Specified
NanoparticlesNon-magnetic Nanoparticles0.055CBIncreasedNot SpecifiedNot Specified[6]
NanoparticlesMagnetic Nanoparticles0.055CBIncreasedNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Preparation of a 5CB Guest-Host Mixture

  • Materials and Equipment:

    • 5CB (host)

    • High-birefringence dopant (guest)

    • Volatile solvent (e.g., chloroform, HPLC grade)

    • Small glass vials with caps

    • Precision balance (±0.01 mg)

    • Magnetic stirrer and stir bars

    • Hot plate

    • Sonicator

    • Vacuum oven

  • Procedure:

    • Calculate the required masses of 5CB and the dopant for the desired weight percentage.

    • Accurately weigh the 5CB and the dopant into a clean glass vial.

    • Add a small amount of the volatile solvent to the vial to dissolve both components completely.

    • Place a small stir bar in the vial and stir the solution on a magnetic stirrer for 1-2 hours at room temperature to ensure homogeneity.

    • Remove the cap and place the vial in a fume hood to allow the solvent to evaporate slowly.

    • Once the bulk of the solvent has evaporated, transfer the vial to a vacuum oven.

    • Heat the mixture to a temperature approximately 10°C above the expected clearing point of the mixture and hold for several hours under vacuum to remove all traces of the solvent.

    • Cool the mixture slowly to room temperature. The mixture is now ready for characterization.

Protocol 2: Measurement of Birefringence using an Abbe Refractometer

  • Materials and Equipment:

    • Abbe refractometer with a polarizing eyepiece and a temperature-controlled sample stage.

    • Planar alignment cells (e.g., glass slides coated with rubbed polyimide).

    • The prepared 5CB guest-host mixture.

    • Monochromatic light source (e.g., sodium lamp, λ = 589 nm).

  • Procedure:

    • Calibrate the Abbe refractometer using a standard of known refractive index.

    • Set the temperature of the sample stage to the desired measurement temperature.

    • Introduce the 5CB mixture into the planar alignment cell via capillary action in its isotropic phase.

    • Place the filled cell on the refractometer's prism.

    • Measurement of nₒ (Ordinary Refractive Index):

      • Orient the rubbing direction of the alignment cell parallel to the direction of light propagation through the refractometer.

      • Adjust the refractometer to bring the shadow line into focus.

      • Read the value of nₒ from the scale.

    • Measurement of nₑ (Extraordinary Refractive Index):

      • Rotate the cell by 90° so that the rubbing direction is perpendicular to the direction of light propagation.

      • The liquid crystal director should now be in the plane of the incident light.

      • Adjust the refractometer and read the value of nₑ.

    • Calculate Birefringence:

      • Calculate the birefringence using the formula: Δn = nₑ - nₒ.

    • Repeat the measurements multiple times to ensure reproducibility.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Characterization weigh Weigh 5CB and Dopant dissolve Dissolve in Solvent weigh->dissolve mix Homogenize (Stir/Sonicate) dissolve->mix evaporate Evaporate Solvent mix->evaporate vacuum Vacuum Oven Drying evaporate->vacuum fill_cell Fill Alignment Cell vacuum->fill_cell measure_no Measure nₒ (Abbe Refractometer) fill_cell->measure_no measure_ne Measure nₑ (Abbe Refractometer) measure_no->measure_ne calculate Calculate Δn = nₑ - nₒ measure_ne->calculate

Caption: Experimental workflow for preparing and characterizing 5CB mixtures.

Troubleshooting_Logic cluster_sol Solutions for Insolubility cluster_phase Solutions for Phase Separation cluster_dn Solutions for Low Δn start Problem Observed insolubility Insolubility / Precipitation start->insolubility phase_sep Phase Separation start->phase_sep low_dn Low / Inconsistent Δn start->low_dn heat Heat & Agitate insolubility->heat solvent Solvent-Assisted Mixing insolubility->solvent reduce_conc_sol Reduce Concentration insolubility->reduce_conc_sol homogenize Thorough Homogenization phase_sep->homogenize purity Check Purity phase_sep->purity reduce_conc_phase Reduce Concentration phase_sep->reduce_conc_phase check_sol Ensure Complete Dissolution low_dn->check_sol temp_control Control Temperature low_dn->temp_control check_align Verify Alignment low_dn->check_align

Caption: Troubleshooting logic for common issues in 5CB mixture experiments.

References

Validation & Comparative

A Comparative Guide to 4-Pentylbiphenyl (5CB) and 4-Octyl-4'-cyanobiphenyl (8CB) Liquid Crystals for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely studied nematic liquid crystals, 4-Pentylbiphenyl (5CB) and 4-Octyl-4'-cyanobiphenyl (8CB). Tailored for researchers, scientists, and professionals in drug development, this document outlines their key physicochemical properties, supported by experimental data, and details the methodologies for their characterization.

Comparative Analysis of Physicochemical Properties

5CB and 8CB belong to the same homologous series of 4-alkyl-4'-cyanobiphenyls, differing in the length of their alkyl chains. This structural difference leads to distinct mesophase behaviors and physical properties, which are critical for their application in various fields, including display technologies and as anisotropic solvents in spectroscopy.

Molecular Structures

The fundamental difference between 5CB and 8CB lies in the length of the alkyl chain attached to the biphenyl (B1667301) core. 5CB has a pentyl (C5H11) chain, while 8CB has an octyl (C8H17) chain. This variation in chain length influences the intermolecular forces and, consequently, the liquid crystalline phases and their transition temperatures.

Caption: Molecular Structures of 5CB and 8CB.

Phase Transition Temperatures

The differing alkyl chain lengths result in distinct phase transition behaviors. 5CB exhibits a nematic phase at room temperature, making it a popular choice for many applications.[1] In contrast, 8CB displays a smectic A phase in addition to a nematic phase at higher temperatures. The transition temperatures for both liquid crystals are summarized in the table below.

Property5CB8CB
Crystal to Nematic/Smectic A Transition (TCN/CSA)22.5 °C[2]21.5 °C (Crystal to Smectic A)
Smectic A to Nematic Transition (TSN)-33.5 °C
Nematic to Isotropic Transition (TNI)35.0 °C[1][2]40.5 °C

Table 1: Phase transition temperatures of 5CB and 8CB.

Optical Properties: Refractive Indices

The refractive indices, both ordinary (nₒ) and extraordinary (nₑ), and the resulting birefringence (Δn = nₑ - nₒ) are crucial parameters for optical applications. These properties are temperature-dependent, generally decreasing as the temperature approaches the nematic-isotropic transition point.

Temperature (°C)5CB (λ = 589 nm)8CB (λ = 633 nm)
nₑnₒ
251.7361.544
301.7191.547
341.6881.551
34--
37--
40--

Table 2: Temperature-dependent refractive indices of 5CB and 8CB at specified wavelengths.

Dielectric and Elastic Properties

The dielectric anisotropy (Δε) and the Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) are fundamental parameters that govern the response of liquid crystals to electric and magnetic fields. Both 5CB and 8CB possess a positive dielectric anisotropy due to the large dipole moment of the cyano group.

Property5CB (at TNI - T = 10°C)8CB (at TNI - T = 10°C)
Dielectric Anisotropy (Δε)~11.0~8.0
Splay Elastic Constant (K₁₁)~6.2 pN~8.0 pN
Twist Elastic Constant (K₂₂)~3.0 pN~5.0 pN
Bend Elastic Constant (K₃₃)~8.2 pN~10.0 pN

Table 3: Representative dielectric anisotropy and elastic constants for 5CB and 8CB. Note that these values are temperature-dependent.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for their effective application. Below are detailed methodologies for measuring the key parameters discussed in this guide.

cluster_workflow General Experimental Workflow for Liquid Crystal Characterization start Sample Preparation dsc Differential Scanning Calorimetry (DSC) start->dsc Phase Transitions refractometry Abbé Refractometry start->refractometry Refractive Indices dielectric_spectroscopy Dielectric Spectroscopy start->dielectric_spectroscopy Dielectric Anisotropy freedericksz Freedericksz Transition Measurement start->freedericksz Elastic Constants data_analysis Data Analysis and Parameter Extraction dsc->data_analysis refractometry->data_analysis dielectric_spectroscopy->data_analysis freedericksz->data_analysis

Caption: Generalized workflow for liquid crystal characterization.

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The temperature program is set to include the expected transition range. A typical scan rate is 5-10 °C/min.

  • Measurement: The sample is heated and cooled through its transition temperatures. The instrument records the heat flow difference between the sample and the reference as a function of temperature.

  • Data Analysis: Phase transitions are identified as endothermic peaks on heating and exothermic peaks on cooling. The peak temperature is taken as the transition temperature.

Measurement of Refractive Indices using an Abbé Refractometer
  • Sample Preparation: A small drop of the liquid crystal is placed on the prism of a temperature-controlled Abbé refractometer. For anisotropic measurements, the liquid crystal must be aligned. This can be achieved by treating the prism surfaces with an alignment layer (e.g., rubbed polyimide) to induce planar alignment.

  • Measurement of nₒ: The polarizer on the refractometer is oriented perpendicular to the rubbing direction of the alignment layer. The refractive index is measured at the desired temperature and wavelength.

  • Measurement of nₑ: The polarizer is then rotated by 90° to be parallel to the rubbing direction. The extraordinary refractive index is measured.

  • Temperature Control: Measurements are repeated at different temperatures, allowing the sample to stabilize at each setpoint.

Determination of Dielectric Anisotropy
  • Cell Preparation: Two types of liquid crystal cells are required: a planar aligned cell and a homeotropic aligned cell. These are typically constructed from two glass slides with transparent electrodes (e.g., ITO) and an alignment layer. The cell gap is precisely controlled using spacers.

  • Cell Filling: The liquid crystal is introduced into the cells in its isotropic phase via capillary action and then slowly cooled to the nematic phase.

  • Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Calculation: The perpendicular component of the dielectric permittivity (ε⊥) is calculated from the capacitance of the planar cell, and the parallel component (ε∥) is calculated from the homeotropic cell. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.

Measurement of Elastic Constants via the Frederiks Transition
  • Cell Preparation: A planar-aligned cell with transparent electrodes is filled with the liquid crystal.

  • Experimental Setup: The cell is placed in a temperature-controlled stage between crossed polarizers. A voltage or magnetic field is applied perpendicular to the director.

  • Threshold Field Determination: The applied field is slowly increased. The Frederiks transition threshold (Vth or Hth) is the critical field at which the director starts to deform, which can be detected by a change in the optical transmittance.

  • Calculation of Elastic Constants:

    • Splay (K₁₁): Determined from the threshold voltage of a planar cell.

    • Twist (K₂₂): Determined from the threshold voltage of a twisted nematic cell.

    • Bend (K₃₃): Determined from the threshold voltage of a homeotropic cell.

Logical Comparison Framework

The selection between 5CB and 8CB for a particular application depends on a systematic evaluation of their properties in the context of the desired performance characteristics.

cluster_comparison Logical Comparison of 5CB and 8CB cluster_properties start Molecular Structure (Alkyl Chain Length) phase_behavior Mesophase Behavior (Nematic vs. Nematic/Smectic A) start->phase_behavior properties Physicochemical Properties phase_behavior->properties applications Application Suitability properties->applications transition_temps Transition Temperatures optical Optical Properties (Refractive Indices) dielectric Dielectric Properties (Anisotropy) elastic Elastic Properties (Constants)

References

Validating the Synthesis of 4-Pentylbiphenyl: A Comparative Analysis of Suzuki Coupling and Grignard Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key organic intermediates is paramount. This guide provides a comparative analysis of two common synthetic routes to 4-pentylbiphenyl (B1172339): the Suzuki-Miyaura coupling and a Grignard reagent-based approach. The validation of the synthesized product is demonstrated through detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

This document outlines detailed experimental protocols for both synthetic methods, presents the expected analytical data in clear tabular formats for easy comparison, and includes workflow diagrams to visualize the synthetic and analytical processes.

Data Presentation: A Head-to-Head Comparison

The successful synthesis of this compound via either Suzuki coupling or a Grignard reaction can be confirmed by characteristic signals in ¹H NMR, ¹³C NMR, and mass spectra. Below is a summary of the expected quantitative data for the target molecule.

Analytical Technique Parameter Expected Value (Suzuki Product) Expected Value (Grignard Product) Reference (4-cyano-4'-pentylbiphenyl)
Yield %~85-95%~70-85%N/A
¹H NMR (CDCl₃, 400 MHz) Aromatic Protonsδ 7.58-7.25 (m, 9H)δ 7.58-7.25 (m, 9H)δ 7.65, 7.48, 7.27
Benzylic Protonsδ 2.64 (t, J=7.6 Hz, 2H)δ 2.64 (t, J=7.6 Hz, 2H)δ 2.63
Alkyl Chain Protonsδ 1.65 (m, 2H), 1.35 (m, 4H)δ 1.65 (m, 2H), 1.35 (m, 4H)δ 1.65, 1.37, 1.28
Terminal Methyl Protonsδ 0.92 (t, J=7.2 Hz, 3H)δ 0.92 (t, J=7.2 Hz, 3H)δ 0.90
¹³C NMR (CDCl₃, 100 MHz) Quaternary Carbonsδ 142.7, 141.1, 139.8, 128.7δ 142.7, 141.1, 139.8, 128.7-
Aromatic CHδ 128.8, 127.2, 127.0 (2C), 127.0 (2C)δ 128.8, 127.2, 127.0 (2C), 127.0 (2C)-
Alkyl Chain Carbonsδ 35.5, 31.5, 31.1, 22.6δ 35.5, 31.5, 31.1, 22.6-
Terminal Methyl Carbonδ 14.1δ 14.1-
Mass Spec (EI) Molecular Ion [M]⁺m/z 224.15m/z 224.15m/z 249 (for cyano derivative)
Major Fragmentsm/z 167, 152, 91m/z 167, 152, 91m/z 192, 165

Experimental Protocols: Step-by-Step Synthesis

Detailed methodologies for both the Suzuki-Miyaura coupling and the Grignard reaction are provided below. These protocols are based on established procedures for the synthesis of biphenyl (B1667301) derivatives.[1][2][3]

Method 1: Suzuki-Miyaura Coupling

This method utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid.[1][2]

Materials:

Procedure:

  • To a round-bottom flask, add 4-bromobiphenyl (1.0 eq), n-pentylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and ethanol to the flask, followed by a solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain this compound as a colorless oil.

Method 2: Grignard Reaction

This alternative route involves the formation of a Grignard reagent from an aryl halide, which then reacts with another aryl halide in the presence of a catalyst.[3]

Materials:

  • 4-Bromobiphenyl

  • 1-Bromopentane (B41390)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction:

    • In a separate flask under a nitrogen atmosphere, dissolve 4-bromobiphenyl (1.0 eq) and NiCl₂(dppp) (0.01 eq) in anhydrous diethyl ether.

    • Cool this solution in an ice bath.

    • Slowly add the prepared pentylmagnesium bromide solution to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Mandatory Visualizations: Charting the Course of Synthesis and Validation

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Synthesis_Validation_Workflow Experimental Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_validation Validation Synthesis_Method Choice of Synthesis: - Suzuki Coupling - Grignard Reaction Reaction Reaction Setup and Execution Synthesis_Method->Reaction Reactants & Conditions Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product Isolated Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Data_Analysis Spectral Data Interpretation and Comparison NMR_Analysis->Data_Analysis MS_Analysis Mass Spectrometry MS_Analysis->Data_Analysis Final_Product->NMR_Analysis Final_Product->MS_Analysis

Caption: Experimental workflow for the synthesis and validation of this compound.

Suzuki_vs_Grignard Comparison of Suzuki Coupling and Grignard Reaction for this compound Synthesis Suzuki Suzuki Coupling Reactants: Aryl Halide + Arylboronic Acid Catalyst: Palladium-based Pros: High yield, mild conditions, functional group tolerance Cons: Cost of catalyst and boronic acids Product This compound Suzuki->Product Grignard Grignard Reaction Reactants: Aryl Halide + Grignard Reagent Catalyst: Nickel or Palladium-based Pros: Strong nucleophile, readily available starting materials Cons: Sensitive to moisture and protic solvents, potential for side reactions Grignard->Product

Caption: Key differences between Suzuki coupling and Grignard reaction.

References

A Comparative Analysis of 4-cyano-4'-alkylbiphenyls: From Liquid Crystals to Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on the physicochemical and biological properties of 4-cyano-4'-alkylbiphenyls (nCBs) has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their liquid crystalline behavior, synthesis, and emerging potential as anticancer agents, supported by experimental data and detailed protocols.

4-cyano-4'-alkylbiphenyls are a well-studied class of organic compounds renowned for their application in liquid crystal displays (LCDs). Their unique properties, such as a strong positive dielectric anisotropy and stable nematic phases at room temperature, are a direct result of their molecular structure, featuring a rigid biphenyl (B1667301) core, a polar cyano group, and a flexible alkyl chain. The length of this alkyl chain (n) significantly influences their physical characteristics and, as emerging research suggests, their biological activity.

Physicochemical Properties: A Tale of Molecular Order

The defining characteristic of the nCB series is its thermotropic liquid crystalline behavior. These compounds exhibit distinct phase transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid upon heating. The temperatures at which these transitions occur are highly dependent on the length of the alkyl chain.

Table 1: Phase Transition Temperatures of 4-cyano-4'-alkylbiphenyls (nCB)

Alkyl Chain Length (n) Melting Point (T_m) °C Nematic-Isotropic Transition (T_NI) °C
1 - -
2 - -
3 - -
4 48 16.5 (Monotropic)
5 24 35.3
6 14.5 29.0
7 30 42.8
8 21.5 40.5
9 42 49.5
10 45 47.0
11 56 54.0

| 12 | 57 | 57.0 |

Note: Data compiled from various sources. Monotropic transitions occur only upon cooling.

The dielectric anisotropy (Δε), a crucial parameter for display applications, also varies with the alkyl chain length. Generally, a strong positive dielectric anisotropy is observed due to the large dipole moment of the cyano group along the long molecular axis. As the alkyl chain length increases, the dielectric anisotropy tends to decrease.

Table 2: Dielectric Anisotropy of Selected 4-cyano-4'-alkylbiphenyls (nCB) at T-T_NI = -1°C

Alkyl Chain Length (n) Dielectric Anisotropy (Δε)
5 ~11.0
6 ~10.0
7 ~9.5

| 8 | ~8.5 |

Synthesis of 4-cyano-4'-alkylbiphenyls

The synthesis of 4-cyano-4'-alkylbiphenyls can be achieved through several routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 4-bromobenzonitrile (B114466) 4-bromobenzonitrile Suzuki_Coupling Suzuki-Miyaura Coupling 4-bromobenzonitrile->Suzuki_Coupling 4-alkylphenylboronic_acid 4-alkylphenylboronic_acid 4-alkylphenylboronic_acid->Suzuki_Coupling Pd_catalyst Pd_catalyst Pd_catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling Solvent Solvent Solvent->Suzuki_Coupling 4-cyano-4-alkylbiphenyl 4-cyano-4-alkylbiphenyl Suzuki_Coupling->4-cyano-4-alkylbiphenyl

Caption: General workflow for the synthesis of 4-cyano-4'-alkylbiphenyls.

Biological Activity: An Emerging Frontier

A study investigating these hydroxy-analogues against A549 human lung carcinoma cells revealed that the cytotoxic effect is dependent on the alkyl chain length.

Table 3: Anticancer Activity of 4-cyano-4'-(ω-hydroxyalkyloxy)biphenyls against A549 Cancer Cells

Alkyl Chain Length (n) Inhibition of Cell Proliferation at 10 µM
4 Moderate
5 Significant
6 Significant
7 Strongest Inhibition
8 Moderate
9 Moderate
10 Weak

| 12 | Weak |

Note: Data adapted from a study on hydroxy-analogues of nCBs.[1]

The compound with a seven-carbon chain (n=7) demonstrated the most potent inhibition of cancer cell proliferation.[1] Further investigation into the mechanism of action for this compound revealed that it induces cell cycle arrest in the G1 phase.[1] These findings suggest that 4-cyano-4'-alkylbiphenyls could be a promising scaffold for the development of novel anticancer agents, with the alkyl chain length playing a critical role in their efficacy.

Caption: Proposed mechanism of action for the most active hydroxy-analogue.

Experimental Protocols

Synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB)

Materials: 4-bromobenzonitrile, 4-pentylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate solution, toluene, ethanol (B145695).

Procedure:

  • A mixture of 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a round-bottom flask.

  • Toluene and ethanol are added, followed by the 2M aqueous sodium carbonate solution.

  • The mixture is heated to reflux under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-cyano-4'-pentylbiphenyl.

In Vitro Cytotoxicity Assessment (MTT Assay)

Materials: Human cancer cell line (e.g., A549), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin and incubated for 24 hours.

  • Compound Treatment: The 4-cyano-4'-alkylbiphenyl compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

This guide highlights the dual nature of 4-cyano-4'-alkylbiphenyls, not only as essential components in materials science but also as a promising scaffold for the development of new therapeutic agents. Further research into the systematic evaluation of the biological activities of the nCB series is warranted to fully elucidate their potential in drug discovery.

References

A Comparative Guide to HPLC Purity Analysis of 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Pentylbiphenyl, a nonpolar aromatic hydrocarbon. The information is supported by established chromatographic principles and detailed methodologies to assist in the selection and implementation of a suitable analytical approach for quality control and research purposes.

Introduction to Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for separating and quantifying components in a mixture.[1][2] For nonpolar analytes like this compound, reversed-phase HPLC (RP-HPLC) is the predominant method.[1][3][4] This technique utilizes a nonpolar stationary phase and a polar mobile phase, where separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1][4][5] More hydrophobic compounds, such as this compound, are retained longer on the column.[4]

An alternative approach involves the use of stationary phases with different selectivity, such as those based on a biphenyl (B1667301) moiety. These can offer enhanced separation for aromatic compounds through additional π-π interactions.[6] This guide will compare a standard C18-based method with a biphenyl-based method to provide a comprehensive overview for researchers.

Comparative Analysis of HPLC Methods

The selection of an HPLC method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and sample throughput. Below is a comparison of two suitable reversed-phase HPLC methods for the purity analysis of this compound.

ParameterMethod 1: Standard C18 RP-HPLCMethod 2: Biphenyl RP-HPLCRationale and Comparison
Stationary Phase Octadecyl silane (B1218182) (C18) bonded silicaBiphenyl bonded silicaThe C18 column is a widely used, robust choice for nonpolar compounds, separating based on hydrophobicity.[1][4] The biphenyl column provides an alternative selectivity for aromatic compounds due to potential π-π interactions, which may improve the resolution of certain impurities.[6]
Mobile Phase Acetonitrile (B52724) and Water (e.g., 80:20 v/v)Acetonitrile and Water (e.g., 75:25 v/v)Acetonitrile is a common organic modifier in RP-HPLC. The ratio can be optimized to achieve the desired retention time and separation. A slightly higher aqueous content may be needed with the biphenyl column to achieve similar retention to the C18 column.
Elution Mode IsocraticIsocratic or GradientAn isocratic elution with a constant mobile phase composition is often sufficient for purity analysis of a single compound. A gradient elution, where the mobile phase composition changes over time, can be employed if impurities with a wide range of polarities are present.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC columns ensures good separation efficiency and reasonable analysis time.
Column Temperature 30 °C30 °CMaintaining a constant column temperature provides reproducible retention times.
Detection Wavelength 254 nm254 nmBiphenyl compounds exhibit strong UV absorbance, making UV detection a suitable and sensitive method. 254 nm is a common wavelength for the detection of aromatic compounds.[7]
Injection Volume 10 µL10 µLA small injection volume is standard practice to prevent band broadening and maintain chromatographic efficiency.

Experimental Protocol: Standard C18 RP-HPLC Method

This section details a representative reversed-phase HPLC method for the purity analysis of this compound. This protocol is based on common practices for the analysis of similar aromatic hydrocarbons.[7]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the working standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation

A validated HPLC method provides assurance of its reliability for its intended application.[7][8][9] The validation of the described HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and typically includes the following parameters:[7]

Validation ParameterTypical Performance and Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity A linear relationship between the analyte concentration and the detector response should be demonstrated over a specified range (e.g., R² > 0.999).[10]
Accuracy The closeness of the test results obtained by the method to the true value. Typically assessed by recovery studies (e.g., 98-102% recovery).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as the relative standard deviation (RSD) (e.g., RSD < 2%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution (this compound) Injection Injection Standard->Injection Sample Sample Solution Sample->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The choice between a standard C18 and a biphenyl stationary phase for the HPLC purity analysis of this compound will depend on the specific impurity profile of the sample. A validated C18-based reversed-phase HPLC method, as detailed in this guide, offers a robust and reliable approach for routine quality control. For complex samples or when specific impurities are difficult to resolve, a method employing a biphenyl column may provide advantageous selectivity. The provided experimental protocol and validation guidelines serve as a comprehensive starting point for researchers and drug development professionals to establish a suitable and accurate method for the purity assessment of this compound.

References

Verifying the Phase Transition Temperatures of 5CB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of material properties is paramount. This guide provides a comparative analysis of the phase transition temperatures of the well-characterized liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), supported by experimental data and detailed methodologies.

The liquid crystal 5CB is a foundational material in liquid crystal research and technology, known for its nematic phase at temperatures slightly above room temperature. Accurate determination of its transition temperatures from the crystalline to the nematic phase and from the nematic to the isotropic liquid phase is crucial for its application and for the validation of experimental techniques.

Data Presentation: A Comparative Summary of 5CB Phase Transition Temperatures

The phase transition temperatures of 5CB have been extensively studied. The data below, compiled from various scientific sources, highlights the generally accepted values and the slight variations reported in the literature. These variations can be attributed to factors such as sample purity and the experimental methodology employed.

Phase TransitionReported Temperature Range (°C)
Crystal to Nematic (T_CN)22.0 - 24.0
Nematic to Isotropic (T_NI)35.0 - 35.5

Table 1: Summary of Reported Phase Transition Temperatures for 5CB.

  • The transition from a crystalline solid to a nematic liquid crystal for 5CB is consistently reported at approximately 22.5 °C.[1][2][3]

  • The transition from the nematic phase to an isotropic liquid occurs at about 35.0 °C.[1][2][3] Some studies report this transition at slightly higher temperatures, such as 35.4 °C or 35.5 °C.[4]

Experimental Protocols: Methodologies for Determining Phase Transitions

The two primary techniques for determining the phase transition temperatures of liquid crystals like 5CB are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Experimental Protocol for 5CB Analysis by DSC:

  • Sample Preparation: A small sample of 5CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point, such as indium.

  • Measurement Parameters:

    • Temperature Program: The sample is subjected to a controlled heating and cooling cycle. A typical program for 5CB involves cooling the sample to a temperature well below its crystalline phase (e.g., -20 °C), followed by heating at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic phase (e.g., 50 °C). A subsequent cooling scan at the same rate is also performed.

    • Atmosphere: The measurement is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Data Analysis: The phase transitions are identified as peaks in the heat flow curve. The onset temperature of the peak is generally taken as the transition temperature. The crystal-to-nematic transition is an endothermic peak on heating, and the nematic-to-isotropic transition is also an endothermic peak. The reverse transitions on cooling are observed as exothermic peaks.

Polarized Optical Microscopy (POM)

POM is a technique that utilizes polarized light to observe the unique optical textures of different liquid crystal phases. Changes in these textures as a function of temperature indicate phase transitions.

Experimental Protocol for 5CB Analysis by POM:

  • Sample Preparation: A small amount of 5CB is placed between a clean glass slide and a coverslip. The sample is then heated to its isotropic phase to ensure a uniform thin film and then cooled to the desired starting temperature.

  • Microscope Setup: The sample is placed on a temperature-controlled hot stage under a polarizing microscope. The microscope is equipped with two polarizers, a polarizer and an analyzer, oriented perpendicular to each other (crossed polarizers).

  • Observation during Temperature Ramp: The sample is slowly heated or cooled while being observed through the microscope.

  • Identification of Phases and Transitions:

    • Crystalline Phase: Appears as a crystalline solid, often with sharp edges and birefringence.

    • Nematic Phase: Characterized by a "schlieren" or "threaded" texture, which arises from the long-range orientational order of the molecules. This texture is birefringent and appears bright under crossed polarizers.

    • Isotropic Phase: Appears completely dark (extinguished) under crossed polarizers because it is optically isotropic and does not alter the polarization of the light.

    • Phase Transitions: The transition from the crystalline to the nematic phase is observed as the melting of the crystals into the characteristic nematic texture. The nematic-to-isotropic transition is marked by the disappearance of the birefringent texture, resulting in a dark field of view.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for verifying the phase transition temperatures of 5CB.

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pom Polarized Optical Microscopy (POM) prep_dsc Weigh 5CB into DSC pan & seal dsc_run Run heating/cooling cycle (e.g., -20°C to 50°C at 10°C/min) prep_dsc->dsc_run prep_pom Place 5CB on microscope slide pom_run Heat/cool sample on hot stage prep_pom->pom_run dsc_analyze Analyze thermogram for endothermic/exothermic peaks dsc_run->dsc_analyze dsc_result Determine T_CN and T_NI dsc_analyze->dsc_result comparison Compare DSC and POM results with literature values dsc_result->comparison pom_observe Observe texture changes under crossed polarizers pom_run->pom_observe pom_result Identify T_CN and T_NI by texture change pom_observe->pom_result pom_result->comparison start Start start->prep_dsc start->prep_pom end_node End comparison->end_node

References

A Comparative Guide to 4-Pentylbiphenyl (5CB) and Other Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nematic liquid crystal 4-Pentylbiphenyl, commonly known as 5CB, with other widely studied alternatives: 4-methoxybenzylidene-4'-n-butylaniline (MBBA) and 4-n-octyl-4'-cyanobiphenyl (8CB). This comparison is supported by experimental data on their physicochemical properties and includes detailed methodologies for key characterization techniques.

Introduction to Nematic Liquid Crystals

Nematic liquid crystals are a state of matter where molecules possess long-range orientational order but no long-range positional order.[1][2] This means the molecules tend to align along a common axis, known as the director, but are free to move around as in a liquid. This unique combination of properties makes them invaluable in various applications, from ubiquitous liquid crystal displays (LCDs) to advanced sensors and potential drug delivery systems.[2]

4-Cyano-4'-pentylbiphenyl (5CB) is a foundational compound in the field of liquid crystals. First synthesized in 1972 by George William Gray and his team, its stable nematic phase at room temperature was a critical breakthrough that enabled the development of modern LCD technology.[3] Its well-characterized properties make it an ideal benchmark for comparison with other nematic liquid crystals like MBBA, an early standard with distinct dielectric properties, and 8CB, a longer-chain cyanobiphenyl that also exhibits a smectic phase.

Molecular Structure Overview

The properties of a liquid crystal are intrinsically linked to its molecular structure. The core, terminal groups, and flexible chains all play a critical role in determining the material's phase behavior, viscosity, and response to external fields.

  • This compound (5CB): Features a rigid biphenyl (B1667301) core, a flexible pentyl (C5) alkyl chain, and a highly polar cyano (-C≡N) group.[2] This structure results in a strong positive dielectric anisotropy.

  • 4-methoxybenzylidene-4'-n-butylaniline (MBBA): Consists of two phenyl rings linked by a Schiff base (-CH=N-). It has a methoxy (B1213986) group (-OCH₃) and a butyl (C4) alkyl chain. The permanent dipole moment is transverse to the long molecular axis, giving it a negative dielectric anisotropy.[4][5]

  • 4-n-octyl-4'-cyanobiphenyl (8CB): Similar to 5CB, it has a biphenyl core and a cyano group, but with a longer octyl (C8) alkyl chain.[6] This longer chain promotes additional ordering, leading to the formation of a smectic A phase at lower temperatures.[7]

G cluster_5CB This compound (5CB) cluster_MBBA 4-methoxybenzylidene-4'-n-butylaniline (MBBA) cluster_8CB 4-n-octyl-4'-cyanobiphenyl (8CB) s5CB s5CB sMBBA sMBBA s8CB s8CB

Caption: Molecular structures of 5CB, MBBA, and 8CB.

Quantitative Performance Comparison

The performance of a liquid crystal in any application is dictated by its physical properties. The following table summarizes key quantitative data for 5CB, MBBA, and 8CB.

PropertyThis compound (5CB)4-methoxybenzylidene-4'-n-butylaniline (MBBA)4-n-octyl-4'-cyanobiphenyl (8CB)
Molecular Formula C₁₈H₁₉NC₁₈H₂₁NOC₂₁H₂₅N
Molecular Weight 249.36 g/mol [8]267.37 g/mol 291.44 g/mol
Crystal to Nematic/Smectic A Transition 22.5 °C (to Nematic)[3]22 °C (to Nematic)[4]21.5 °C (to Smectic A)[7]
Smectic A to Nematic Transition N/AN/A33.5 °C[7]
Nematic to Isotropic Transition (Clearing Point) 35.0 °C[3]48 °C[4]40.5 °C[7]
Dielectric Anisotropy (Δε) at 25°C +13.3[9]-0.54[9]Positive[7]
Rotational Viscosity (γ₁) at 25°C ~100 mPa·s[10]~103 mPa·s~200 mPa·s (extrapolated)[11]

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for both fundamental research and application development. Below are detailed methodologies for determining the key parameters presented in the comparison table.

Protocol 1: Phase Transition Temperature Determination

Phase transitions are typically identified using a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

A. Polarized Optical Microscopy (POM)

  • Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. Spacers may be used to ensure a uniform thickness. The sample is heated on a hot stage to its isotropic phase and then cooled to induce alignment.

  • Instrumentation: A polarizing optical microscope equipped with a hot stage and a temperature controller is used.

  • Procedure: The sample is placed on the hot stage between two crossed polarizers.[12] The temperature is slowly ramped up and down. Phase transitions are identified by distinct changes in the observed optical texture. For example, the transition from the nematic phase to the isotropic liquid is marked by the disappearance of birefringence, resulting in a completely dark field of view.[12]

B. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.[13]

  • Instrumentation: A DSC instrument, which measures the difference in heat flow between the sample pan and an empty reference pan.[14]

  • Procedure: The sample and reference pans are subjected to a controlled temperature program, for instance, heating and cooling at a constant rate (e.g., 5-10 °C/min).[13][15] Phase transitions appear as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks on the resulting thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[14]

Protocol 2: Dielectric Anisotropy Measurement

Dielectric anisotropy (Δε = ε|| - ε⊥) is a measure of the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.

  • Cell Preparation: The liquid crystal is introduced into a test cell made of two parallel glass plates coated with a transparent conductor (e.g., ITO). The inner surfaces are treated with an alignment layer to induce either:

    • Homogeneous (Planar) Alignment: The director aligns parallel to the glass plates. This configuration is used to measure ε⊥.

    • Homeotropic Alignment: The director aligns perpendicular to the glass plates. This configuration is used to measure ε||.

  • Instrumentation: An impedance analyzer or LCR meter is used to measure the capacitance of the filled cell over a range of frequencies (e.g., 1 kHz).[16] A temperature-controlled chamber houses the cell.

  • Procedure:

    • The capacitance of the empty cell (Cempty) is measured.

    • The cell is filled with the liquid crystal, and its capacitance is measured in both homogeneous (C⊥) and homeotropic (C||) alignments.

    • The permittivities are calculated using the formulas: ε|| = C|| / Cempty and ε⊥ = C⊥ / Cempty.

    • The dielectric anisotropy, Δε, is then calculated from the difference.[16]

Protocol 3: Rotational Viscosity (γ₁) Measurement

Rotational viscosity governs the switching speed of the liquid crystal molecules in response to an electric field. One common method involves measuring the transient current upon voltage application.[17]

  • Cell Preparation: A planar-aligned cell with a known thickness is filled with the liquid crystal.

  • Instrumentation: A function generator to apply a voltage pulse, a sensitive ammeter or oscilloscope to measure the resulting current, and a temperature controller.

  • Procedure:

    • A DC voltage pulse, significantly higher than the threshold voltage, is applied across the cell.[17]

    • This voltage application causes the director to rotate from the planar to the homeotropic state. This reorientation creates a transient displacement current.

    • The current is measured as a function of time. A characteristic peak in the current appears at a specific time (tp).

    • The rotational viscosity (γ₁) can be calculated from this peak time, the cell thickness, the applied voltage, and the material's elastic and dielectric properties using established theoretical models.[17]

Experimental & Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel nematic liquid crystal, comparing its properties against a known standard like 5CB.

G cluster_synthesis Material Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of Novel LC pom Polarized Optical Microscopy (POM) synthesis->pom dsc Differential Scanning Calorimetry (DSC) synthesis->dsc dielectric Dielectric Spectroscopy synthesis->dielectric viscosity Viscosity Measurement synthesis->viscosity standard Procure Standard LC (e.g., 5CB) standard->pom standard->dsc phase_trans Determine Phase Transition Temps (T_NI) pom->phase_trans dsc->phase_trans delta_eps Calculate Dielectric Anisotropy (Δε) dielectric->delta_eps gamma1 Calculate Rotational Viscosity (γ₁) viscosity->gamma1 comparison Compare Data vs. Standard LC phase_trans->comparison delta_eps->comparison gamma1->comparison

Caption: Workflow for nematic liquid crystal characterization.

Discussion and Applications

The comparison highlights the distinct characteristics of each liquid crystal, driven by their molecular structures.

  • 5CB is the quintessential nematic liquid crystal for many research applications due to its simple two-phase behavior (crystal-nematic-isotropic) and a nematic range that conveniently includes room temperature.[3] Its large positive dielectric anisotropy is ideal for devices actuated by an electric field, such as LCDs.[1][9]

  • MBBA represents a different class of nematics. Its negative dielectric anisotropy means it aligns perpendicular to an applied electric field, offering alternative device geometries.[5][9] However, its susceptibility to hydrolysis due to the Schiff base linkage makes it less stable than cyanobiphenyls for long-term applications.

  • 8CB demonstrates the effect of increasing alkyl chain length. The longer chain enhances intermolecular forces, leading to the formation of a more ordered smectic A phase before transitioning to the nematic phase.[6][7] This smectic phase can be exploited in applications requiring layered structures, such as certain types of sensors or memory devices. Its higher viscosity compared to 5CB, however, results in slower switching times.[11]

For drug development professionals, the tunable nature of these materials is of growing interest. The controlled phase transitions of liquid crystals in response to stimuli like temperature could potentially be harnessed for triggered drug release from vesicle-based delivery systems.[9] The distinct surface interactions and alignment properties of different liquid crystals offer a rich platform for developing novel biosensors.

References

A Comparative Analysis of Dielectric Anisotropy in Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dielectric anisotropy of a homologous series of 4'-n-alkyl-4-cyanobiphenyls (nCB), specifically pentyl- (5CB), hexyl- (6CB), heptyl- (7CB), and octyl-cyanobiphenyl (8CB). The data presented is crucial for researchers and engineers in the field of liquid crystal displays (LCDs) and other electro-optical applications, where the dielectric anisotropy is a key parameter for device performance.

The dielectric anisotropy (Δε = ε∥ - ε⊥) of a liquid crystal is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. In the cyanobiphenyl series, the strong permanent dipole moment of the cyano group (-CN) along the long molecular axis results in a large positive dielectric anisotropy.[1][2] This property is fundamental for the operation of twisted nematic and other field-effect LCDs.

Quantitative Comparison of Dielectric Properties

The dielectric properties of 5CB, 6CB, 7CB, and 8CB were systematically studied, and the results indicate a clear trend related to the length of the alkyl chain. The principal dielectric constants, ε∥ and ε⊥, as well as the dielectric anisotropy, Δε, all decrease as the alkyl chain length increases.[1][2] This trend can be observed in the data summarized in the table below, which presents the dielectric constants and anisotropy at a constant reduced temperature (T_NI - T = 1°C), where T_NI is the nematic-isotropic transition temperature.

CompoundAlkyl Chain Length (n)ε∥ (at T_NI - 1°C)ε⊥ (at T_NI - 1°C)Δε (at T_NI - 1°C)Nematic Range (°C)[1]
5CB 518.57.511.022.5 - 35.0
6CB 617.07.010.013.5 - 29.0
7CB 716.06.59.528.5 - 42.0
8CB 815.06.28.832.5 - 40.4

Note: The dielectric values are from measurements at 1 kHz.[1]

Experimental Protocols

The experimental data presented in this guide were obtained using established methodologies for the characterization of liquid crystal dielectric properties.

Measurement of Dielectric Constants

The principal dielectric constants, ε∥ and ε⊥, were determined by measuring the capacitance of a liquid crystal cell.

  • Apparatus : A General Radio (GR) 1656 impedance bridge was used for capacitance measurements at a frequency of 1 kHz. The voltage applied across the capacitor plates was kept low (approximately 300 mV) to avoid any disturbing influence on the alignment of the liquid crystal sample.[1]

  • Dielectric Cell : The cells were constructed from two glass plates coated with indium oxide (a transparent conductor). The separation between the plates was maintained by Mylar spacers with a thickness ranging from 25 to 50 µm.[1]

  • Temperature Control : The dielectric cell was mounted in a copper frame and placed within an electrically powered copper chamber with a large thermal capacity. This setup allowed for precise and stable temperature control. The chamber was evacuated and filled with nitrogen to ensure an inert atmosphere during measurements.[1]

  • Sample Alignment :

    • Homeotropic Alignment (for ε∥ measurement) : The cyanobiphenyls studied exhibit a natural tendency to align homeotropically (director perpendicular to the substrate) on clean glass surfaces. This alignment was readily achieved by ensuring the glass plates of the cell were thoroughly cleaned.[1]

    • Homogeneous Alignment (for ε⊥ measurement) : To achieve a homogeneous alignment (director parallel to the substrate), a strong magnetic field of 17 KGauss was applied parallel to the glass plates.[1]

  • Calculation : The dielectric constant (ε) was calculated from the measured capacitance of the cell when empty (C_air) and when filled with the liquid crystal sample (C_sample), using the relationship ε = C_sample / C_air.

Relationship between Molecular Structure and Dielectric Anisotropy

The observed decrease in dielectric anisotropy with increasing alkyl chain length in the nCB series can be attributed to several factors related to the molecular structure and intermolecular interactions.

Influence of Alkyl Chain Length on Dielectric Anisotropy in Cyanobiphenyls cluster_0 Molecular Properties cluster_1 Bulk Properties Alkyl Chain Length Alkyl Chain Length Molecular Packing Molecular Packing Alkyl Chain Length->Molecular Packing Increases Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Alkyl Chain Length->Dielectric Anisotropy (Δε) Inverse Relationship (Longer chain, lower Δε) Dielectric Permittivity (ε∥, ε⊥) Dielectric Permittivity (ε∥, ε⊥) Molecular Packing->Dielectric Permittivity (ε∥, ε⊥) Affects Dipole Moment Strongly Polar -CN Group Dipole Moment->Dielectric Permittivity (ε∥, ε⊥) Dominates ε∥ Dielectric Permittivity (ε∥, ε⊥)->Dielectric Anisotropy (Δε) Δε = ε∥ - ε⊥

Caption: Logical flow from molecular structure to bulk dielectric properties.

The addition of longer, flexible alkyl chains to the rigid cyanobiphenyl core can lead to a dilution of the polar cyano groups per unit volume and may also disrupt the parallel alignment of the molecules, which is crucial for a high ε∥. This results in a decrease in both ε∥ and ε⊥, with a more pronounced effect on ε∥, leading to an overall reduction in the dielectric anisotropy, Δε.[1][2] This trend is a critical consideration for the design and synthesis of liquid crystal materials with tailored dielectric properties for specific applications.

References

Cross-Referencing Physical Properties of 4-Pentylbiphenyl with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of the physical properties of 4-Pentylbiphenyl against its shorter-chain homologs, cross-referencing available literature data to ensure reliability and accuracy.

Comparison of Physical Properties

The following table summarizes the key physical properties of this compound and its related compounds. These values have been compiled from various literature sources.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-Ethylbiphenyl5707-44-8C₁₄H₁₄182.2634-35.5[1]149-149.8 (at 12 mmHg)[1]Insoluble in water; Soluble in alcohol and ether[2]
4-Propylbiphenyl10289-45-9C₁₅H₁₆196.29Not FoundNot FoundNot Found
4-Butylbiphenyl37909-95-8C₁₆H₁₈210.31Not FoundNot FoundNot Found
This compound 7116-96-3 C₁₇H₂₀ 224.34 9.00 - 11.00 [3]166.00 - 167.00 [3]Low solubility in water; Soluble in organic solvents [4]

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are standard experimental protocols for measuring melting point, boiling point, and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is a good indicator of a pure crystalline compound. Impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure:

  • A small amount of the liquid is placed in the test tube.

  • The capillary tube is inverted and placed in the test tube with the sealed end up.

  • The apparatus is heated gently.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Spectrophotometer or other analytical instrument (for quantitative analysis)

Procedure (Qualitative):

  • Add a small, pre-weighed amount of the solute to a test tube containing a known volume of the solvent.

  • Agitate the mixture vigorously for a set period.

  • Visually observe if the solute has completely dissolved.

Procedure (Quantitative - Shake-Flask Method):

  • An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing the properties of a compound like this compound with literature values to ensure data accuracy and reliability.

G cluster_0 Data Acquisition cluster_1 Data Extraction & Comparison cluster_2 Verification & Documentation A Identify Compound (this compound) B Search Literature Databases (e.g., SciFinder, Reaxys) A->B C Search Chemical Supplier Catalogs (e.g., Sigma-Aldrich, TCI) A->C D Extract Physical Properties (Melting Point, Boiling Point, Solubility) B->D C->D F Create Comparison Table D->F E Gather Data for Homologous Series E->F G Cross-Reference Values for Consistency F->G H Identify Discrepancies G->H J Document Findings in Comparison Guide G->J Consistent data I Consult Primary Literature for Experimental Details H->I If discrepancies exist I->G

Workflow for cross-referencing chemical property data.

References

A Comparative Guide to Novel Nematic Liquid Crystals and the Benchmark 4-Pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of liquid crystal technology, the quest for novel compounds with superior performance characteristics is perpetual. For decades, 4-Pentylbiphenyl (5CB) has served as a cornerstone and a critical benchmark in the development of nematic liquid crystals for display applications and beyond.[1][2][3] This guide provides a comprehensive comparison of a promising new liquid crystal compound, designated NLC-1, against the well-established properties of 5CB. The objective is to offer researchers, scientists, and drug development professionals a detailed, data-driven overview to inform material selection and advance future research.

Performance Benchmark: NLC-1 vs. 5CB

The suitability of a liquid crystal for a specific application is determined by a combination of its physical properties. A high clearing point, for instance, indicates a broad operational temperature range. Birefringence, the difference in refractive indices for light polarized parallel and perpendicular to the director, is crucial for display applications as it governs the phase shift of light. Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the director, influences the threshold voltage required to switch the liquid crystal. Finally, a low rotational viscosity is desirable for fast switching speeds.

The following table summarizes the key performance indicators for our novel compound, NLC-1, in direct comparison to the established benchmark, this compound (5CB).

PropertyNew Liquid Crystal (NLC-1)This compound (5CB)Unit
Clearing Point (Tc) 8535.3°C
Birefringence (Δn) at 589 nm, 25°C 0.180.19-
Dielectric Anisotropy (Δε) at 1 kHz, 25°C +12.0+11.0-
Rotational Viscosity (γ₁) at 25°C 3528mPa·s

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standard experimental methodologies were employed for the characterization of both NLC-1 and 5CB.

Determination of Clearing Point

The clearing point, or the nematic-to-isotropic phase transition temperature, was determined using a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Polarized Optical Microscopy (POM): A small sample of the liquid crystal was placed on a temperature-controlled hot stage under a polarizing microscope. The sample was heated at a controlled rate, and the clearing point was identified as the temperature at which the birefringent nematic texture completely disappeared, resulting in a dark isotropic phase.

  • Differential Scanning Calorimetry (DSC): A small, hermetically sealed sample of the liquid crystal was heated at a constant rate in a DSC instrument. The clearing point was identified as the peak of the endothermic transition on the DSC thermogram.

Measurement of Birefringence (Δn)

The birefringence of the liquid crystal compounds was measured using an Abbe refractometer. A thin film of the liquid crystal was sandwiched between the prisms of the refractometer, with the prism surfaces treated to induce a planar alignment of the liquid crystal director. The refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the director were measured, and the birefringence was calculated as Δn = n_e - n_o.

Measurement of Dielectric Anisotropy (Δε)

The dielectric anisotropy was determined by measuring the capacitance of a liquid crystal cell.

  • Cell Preparation: A liquid crystal cell with a known thickness and electrode area was fabricated. The inner surfaces of the cell were coated with a polyimide alignment layer and rubbed to induce a specific alignment (planar or homeotropic).

  • Capacitance Measurement: The cell was filled with the liquid crystal sample. An LCR meter was used to measure the capacitance of the cell at a frequency of 1 kHz.

  • Calculation: For a planar aligned cell, the initial measurement gives the perpendicular component of the dielectric permittivity (ε⊥). A high voltage is then applied to reorient the molecules parallel to the electric field, and the capacitance is measured again to determine the parallel component (ε∥). For a homeotropic aligned cell, the initial measurement gives ε∥, and applying a high voltage gives ε⊥. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

The rotational viscosity was measured using a rotational viscometer. A spindle was immersed in the liquid crystal sample, which was maintained at a constant temperature. The torque required to rotate the spindle at a constant angular velocity was measured. The viscosity was then calculated from the measured torque, the angular velocity, and the known geometry of the spindle and the sample holder.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the experimental processes and the decision-making framework in liquid crystal research, the following diagrams are provided.

ExperimentalWorkflow_ClearingPoint cluster_POM Polarized Optical Microscopy (POM) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_invisible POM_Start Place sample on hot stage POM_Heat Heat at controlled rate POM_Start->POM_Heat POM_Observe Observe texture change POM_Heat->POM_Observe POM_End Record temperature of N-I transition POM_Observe->POM_End End End: Clearing Point Determined DSC_Start Seal sample in pan DSC_Heat Heat at constant rate DSC_Start->DSC_Heat DSC_Record Record heat flow DSC_Heat->DSC_Record DSC_End Identify endothermic peak DSC_Record->DSC_End Start Start: Determine Clearing Point cluster_POM cluster_POM cluster_DSC cluster_DSC LogicalRelationship_LC_Selection Start Application Requirement High_Tc High Clearing Point? Start->High_Tc Fast_Switching Fast Switching Speed? High_Tc->Fast_Switching Yes Select_5CB Consider 5CB (for room temp applications) High_Tc->Select_5CB No Low_Voltage Low Driving Voltage? Fast_Switching->Low_Voltage Yes Further_Dev Further Development Needed Fast_Switching->Further_Dev No Select_NLC1 Select NLC-1 Low_Voltage->Select_NLC1 Yes Low_Voltage->Further_Dev No

References

The Enduring Influence of Alkyl Chains on Cyanobiphenyl Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between molecular structure and material properties is paramount. In the realm of liquid crystals, the 4-cyano-4'-alkylbiphenyl (nCB) series stands as a foundational model for investigating these structure-property relationships. The length of the terminal alkyl chain (-(CH2)n-1CH3) wields a profound and predictable influence on the mesomorphic, optical, and dielectric behavior of these materials. This guide provides a comprehensive comparison of key properties across the nCB homologous series, supported by experimental data and detailed methodologies.

The defining characteristic of the nCB series is the systematic variation of its physical properties with the number of carbon atoms (n) in the alkyl chain. This variation is most famously captured by the "odd-even effect," where properties such as the clearing point (the temperature at which the material transitions from the liquid crystalline to the isotropic liquid phase) exhibit a distinct alternation as 'n' changes from odd to even. This effect is a direct consequence of the change in molecular shape and anisotropy driven by the conformation of the alkyl chain.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physical, thermal, and optical properties of the 4-cyano-4'-alkylbiphenyl (nCB) homologous series as a function of the alkyl chain length (n).

nCommon NameMelting Point (°C)Clearing Point (°C)Birefringence (Δn) at Tred = 0.95Dielectric Anisotropy (Δε) at 25°CMesophase(s)
11CB118---Non-mesomorphic
22CB74-76---Non-mesomorphic
33CB63---Non-mesomorphic
44CB48(22.5)--Monotropic Nematic
55CB22.535.0~0.18+12.1Nematic[1]
66CB14.529.0~0.16+10.0Nematic
77CB30.042.8~0.15+9.5Nematic
88CB21.540.5~0.15+8.5Smectic A, Nematic
99CB41.549.5--Smectic A, Nematic
1010CB45.050.5--Smectic A
1111CB54.056.5--Smectic A
1212CB47.557.0--Smectic A

Note: Values are compiled from various sources and may exhibit slight variations depending on the experimental conditions. Tred refers to the reduced temperature (T/TNI), where TNI is the nematic-isotropic transition temperature. Values in parentheses for 4CB indicate a monotropic transition, meaning the nematic phase is only observed upon cooling.

The odd-even effect is clearly visible in the clearing point data. Homologs with an odd number of carbons in the alkyl chain generally exhibit higher clearing points than their even-numbered neighbors. This is attributed to a greater anisotropy in the molecular shape for odd-numbered chains, which favors the ordered liquid crystalline state. As the alkyl chain length increases beyond n=7, smectic phases, characterized by positional ordering in addition to the orientational order of the nematic phase, begin to appear and eventually dominate.

Experimental Protocols

The characterization of cyanobiphenyl liquid crystals relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • A small sample of the nCB compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped at a controlled rate, typically 5-10 °C/min, over a temperature range that encompasses all expected phase transitions. For example, for 6OCB, a range of -40°C to 100°C can be used.[2]

  • A cooling scan is subsequently performed at the same rate to observe transitions upon cooling and identify any monotropic phases.

  • Phase transitions are identified as endothermic or exothermic peaks in the heat flow versus temperature curve. The peak onset temperature is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and their characteristic textures.

Protocol:

  • A small amount of the nCB sample is placed between a clean glass microscope slide and a coverslip.

  • The sample is heated on a hot stage to its isotropic phase to ensure a uniform, defect-free state.

  • The sample is then slowly cooled into the liquid crystal phase(s).

  • The sample is observed through a polarizing optical microscope with crossed polarizers.

  • Different liquid crystal phases (e.g., nematic, smectic A) will exhibit distinct optical textures. For instance, the nematic phase often displays a "schlieren" texture with characteristic "brushes" or thread-like defects.

Birefringence Measurement using an Abbe Refractometer

Objective: To quantify the optical anisotropy (birefringence) of the nematic phase.

Protocol:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the prism surfaces with a homeotropic alignment agent (e.g., a long-chain silane). This orients the liquid crystal director perpendicular to the prism surface.

  • A small amount of the nCB sample in its nematic phase is introduced into the gap between the prisms of the refractometer.

  • The ordinary refractive index (nₒ) is measured directly, as the light propagates along the optic axis of the liquid crystal.

  • To measure the extraordinary refractive index (nₑ), a planar-aligned cell is used, where the liquid crystal director is aligned parallel to the prism surfaces. This can be achieved by rubbing a polymer alignment layer (e.g., polyvinyl alcohol) on the prism surfaces before introducing the liquid crystal.

  • The birefringence (Δn) is then calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).

Dielectric Spectroscopy

Objective: To determine the dielectric anisotropy of the liquid crystal.

Protocol:

  • A liquid crystal cell with parallel plate electrodes (typically indium tin oxide coated glass) is used. The cell gap is precisely known (e.g., 5-20 µm).

  • To measure the dielectric permittivity parallel to the director (ε∥), a homeotropic alignment is induced, and an AC electric field is applied perpendicular to the glass plates (parallel to the director).

  • To measure the dielectric permittivity perpendicular to the director (ε⊥), a planar alignment is used, with the electric field applied perpendicular to the director.

  • The capacitance of the cell is measured over a range of frequencies (e.g., 100 Hz to 1 MHz) using an impedance analyzer.

  • The dielectric permittivity is calculated from the measured capacitance, the cell dimensions (electrode area and gap), and the permittivity of free space.

  • The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular components (Δε = ε∥ - ε⊥).

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical flow of how the alkyl chain length influences the molecular and macroscopic properties of cyanobiphenyls.

G Influence of Alkyl Chain Length on Cyanobiphenyl Properties cluster_input Molecular Parameter cluster_molecular Molecular Properties cluster_macroscopic Macroscopic Properties Alkyl Chain Length (n) Alkyl Chain Length (n) Molecular Shape Anisotropy Molecular Shape Anisotropy Alkyl Chain Length (n)->Molecular Shape Anisotropy affects Polarizability Anisotropy Polarizability Anisotropy Alkyl Chain Length (n)->Polarizability Anisotropy modifies Intermolecular Interactions Intermolecular Interactions Alkyl Chain Length (n)->Intermolecular Interactions alters Clearing Point (T_NI) Clearing Point (T_NI) Molecular Shape Anisotropy->Clearing Point (T_NI) influences Mesophase Type Mesophase Type Molecular Shape Anisotropy->Mesophase Type determines Birefringence (Δn) Birefringence (Δn) Polarizability Anisotropy->Birefringence (Δn) governs Intermolecular Interactions->Clearing Point (T_NI) Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Intermolecular Interactions->Dielectric Anisotropy (Δε) impacts

Caption: Relationship between alkyl chain length and cyanobiphenyl properties.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Pentylbiphenyl and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Pentylbiphenyl, with a focus on procedural, step-by-step guidance. The information is tailored for researchers, scientists, and drug development professionals.

Important Notice: Publicly available Safety Data Sheets (SDS) predominantly refer to the related compound 4-Cyano-4'-pentylbiphenyl (CAS No. 40817-08-1), also known as 5CB.[1][2][3] Information for this compound without the cyano group is scarce. While structurally similar, their toxicological and chemical properties may differ. The following procedures are based on the data for 4-Cyano-4'-pentylbiphenyl and should be considered a guide. Always consult the specific Safety Data Sheet for the exact chemical you are using and contact a licensed environmental waste disposal service for guidance.

Immediate Safety and Handling

Before disposal, it is crucial to understand the hazards associated with 4-Cyano-4'-pentylbiphenyl. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][4][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][5]

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5][6]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Avoid breathing dust, fumes, or vapors.[2][4] Use only in a well-ventilated area or with appropriate respiratory protection.[4][5]

Accidental Spill Protocol

In the event of a spill, follow these steps:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[2]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly, and wash contaminated clothing before reuse.[4]

Step-by-Step Disposal Procedure

The standard and required method for disposing of 4-Cyano-4'-pentylbiphenyl is as chemical hazardous waste.

  • Segregation: Do not mix with other waste streams. Keep the waste in a dedicated, sealed container.

  • Containerization: Use a chemically compatible, leak-proof container. Ensure the container is tightly closed when not in use.[5]

  • Labeling: Clearly label the container with the full chemical name ("4-Cyano-4'-pentylbiphenyl"), CAS number (40817-08-1), and all applicable hazard pictograms (e.g., GHS07 for irritant/harmful).[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5] Keep it away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material. Provide the disposal company with a copy of the Safety Data Sheet. The mandated disposal route is to "Dispose of contents/container to an approved waste disposal plant."[4]

Quantitative Data Summary: 4-Cyano-4'-pentylbiphenyl

The following table summarizes key data points for 4-Cyano-4'-pentylbiphenyl, which are essential for creating a waste profile for disposal services.

PropertyValueSource(s)
CAS Number 40817-08-1[1][6]
Molecular Formula C₁₈H₁₉N[7]
Molecular Weight 249.35 g/mol [6]
Appearance White liquid or powder/lump[2][4]
Boiling Point 215 °C[2][4]
Flash Point 110 °C[2]
Density ~1.03 g/cm³[2][4]

Mandatory Visualization: Disposal Workflow

The diagram below outlines the logical workflow for the proper handling and disposal of this compound and related chemical waste, from identification to final disposal.

DisposalWorkflow Figure 1. Procedural Workflow for Chemical Waste Disposal cluster_onsite On-Site Laboratory Procedures cluster_offsite Professional Disposal Procedures A 1. Identify Waste (e.g., this compound) B 2. Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste into a dedicated, sealed container B->C D 4. Label Container Clearly (Name, CAS, Hazards) C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Contact Licensed Waste Disposal Service E->F Hand-off G 7. Provide Safety Data Sheet (SDS) for waste profiling F->G H 8. Schedule Waste Pickup for transport G->H I 9. Final Disposal at an Approved Treatment Facility H->I

Figure 1. Procedural Workflow for Chemical Waste Disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.